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  • Product: 1-(Azepan-1-yl)-2-bromobutan-1-one
  • CAS: 1172770-52-3

Core Science & Biosynthesis

Foundational

"1-(Azepan-1-yl)-2-bromobutan-1-one" physical properties

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Azepan-1-yl)-2-bromobutan-1-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Azepan-1-yl)-2-bromobutan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination of the core physical properties of the novel alpha-bromo ketone, 1-(Azepan-1-yl)-2-bromobutan-1-one (CAS No. 1172770-52-3)[1]. While this compound represents a potentially valuable synthetic intermediate in medicinal chemistry and drug development, a thorough characterization of its physical properties is a prerequisite for its effective application in laboratory and process chemistry. This document outlines detailed, field-proven methodologies for elucidating its melting point, boiling point, and solubility profiles. The protocols are presented with an emphasis on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only execute these procedures with precision but also interpret the results within a broader chemical context.

Introduction: The Significance of 1-(Azepan-1-yl)-2-bromobutan-1-one

1-(Azepan-1-yl)-2-bromobutan-1-one belongs to the class of α-halo ketones, which are versatile building blocks in organic synthesis. The presence of the azepane ring, a seven-membered saturated heterocycle, and the reactive bromine atom alpha to the carbonyl group, makes this molecule a candidate for the synthesis of a variety of more complex nitrogen-containing compounds with potential biological activity.

A comprehensive understanding of the physical properties of a compound is fundamental to its application. These properties dictate the conditions required for storage, handling, purification, and formulation. For instance, the melting point is a critical indicator of purity, while the boiling point is essential for purification by distillation. Solubility data is paramount for designing reaction conditions, developing purification strategies such as crystallization and extraction, and for formulating the compound for biological screening.

This guide provides the necessary experimental protocols to establish a robust physicochemical profile for 1-(Azepan-1-yl)-2-bromobutan-1-one.

Predicted Physicochemical Properties

Physical PropertyPredicted Value / Expected BehaviorSignificance in Drug Development and Research
Molecular Formula C₁₀H₁₈BrNODefines the elemental composition.
Molecular Weight 248.16 g/mol Influences a range of properties including diffusion and volatility.
Melting Point To be determinedA sharp melting point range is a key indicator of purity.[2]
Boiling Point To be determinedEssential for purification via distillation and for assessing volatility.[3][4]
Solubility To be determinedCrucial for reaction solvent selection, extraction, crystallization, and formulation.[5][6]

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the key physical properties of 1-(Azepan-1-yl)-2-bromobutan-1-one.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

This method involves heating a small sample in a capillary tube and observing the temperature range over which melting occurs.[7]

  • Sample Preparation:

    • Ensure the sample of 1-(Azepan-1-yl)-2-bromobutan-1-one is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[2]

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This can be achieved by tapping the open end of the capillary into the powder and then gently tapping the sealed end on a hard surface to pack the sample.[8]

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Insert a calibrated thermometer into the apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (a preliminary rapid determination can be performed to find this approximate value).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).[7]

    • The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow A Start: Obtain Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Place in Melting Point Apparatus C->D E Rapid Heating (to ~15°C below MP) D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I End: Report Melting Range (T1-T2) H->I

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] It is a key physical constant for liquids and is sensitive to changes in pressure.

This micro-scale method is suitable for small sample quantities.[4][9]

  • Sample Preparation:

    • Place a few milliliters of liquid 1-(Azepan-1-yl)-2-bromobutan-1-one into a small test tube or fusion tube.

    • Take a capillary tube and seal one end using a flame.[10][11]

    • Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or wire.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) such that the sample is below the level of the heating medium.[3][10]

  • Measurement:

    • Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out.[4]

    • When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4] This is the point where the external pressure equals the vapor pressure of the liquid.

    • Record the barometric pressure.

BoilingPointWorkflow A Start: Add Liquid to Fusion Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer B->C D Immerse in Heating Bath C->D E Heat Gently D->E F Observe Rapid Bubbling E->F G Remove Heat F->G H Note Temperature When Liquid Enters Capillary G->H I End: Record Boiling Point H->I

Caption: Workflow for Boiling Point Determination by the Micro Capillary Method.

Solubility Profile Determination

Determining the solubility of a compound in various solvents provides insight into its polarity and the presence of acidic or basic functional groups.[5] The general principle "like dissolves like" is a useful guide.[6]

This protocol systematically tests the solubility in a range of solvents to classify the compound.

  • General Procedure:

    • In a small test tube, add approximately 25 mg of 1-(Azepan-1-yl)-2-bromobutan-1-one.

    • Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[5]

    • Observe whether the solid dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3% (30 mg/mL).

  • Solvent Sequence and Interpretation:

    • Water: If soluble, test the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[12] The amide group is generally neutral, but the compound's overall polarity will determine its water solubility.

    • 5% HCl (aq): If insoluble in water, test solubility in 5% HCl. Solubility in dilute acid indicates the presence of a basic functional group, such as an amine.[5] The azepane nitrogen is basic and should be protonated by the acid, forming a soluble salt.

    • 5% NaHCO₃ (aq): If insoluble in water, test in 5% sodium bicarbonate. Solubility in this weak base suggests a strongly acidic functional group (e.g., a carboxylic acid).[5] This is not expected for the target compound.

    • 5% NaOH (aq): If insoluble in 5% NaHCO₃, test in 5% sodium hydroxide. Solubility in this strong base indicates a weakly acidic functional group (e.g., a phenol). This is not expected for the target compound.

    • Organic Solvents: Test solubility in common organic solvents such as diethyl ether, dichloromethane, ethyl acetate, and hexane to further characterize its polarity.

SolubilityClassification Start Start with Compound Water Test in Water Start->Water HCl Test in 5% HCl Water->HCl Insoluble Organic Test in Organic Solvents Water->Organic Soluble NaOH Test in 5% NaOH HCl->NaOH Insoluble End_Base Class: Organic Base (B) HCl->End_Base Soluble End_Neutral Class: Neutral (N) NaOH->End_Neutral Insoluble

Caption: Simplified Decision Tree for Solubility Classification.

Safety and Handling

Alpha-bromo ketones are often lachrymatory and alkylating agents, making them hazardous.[13] Although a specific Safety Data Sheet (SDS) for 1-(Azepan-1-yl)-2-bromobutan-1-one is not widely available, precautions for similar compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.[15][16]

  • Handling: Avoid contact with skin and eyes.[17] In case of contact, rinse the affected area immediately with copious amounts of water.[14]

Conclusion

The experimental determination of the physical properties of 1-(Azepan-1-yl)-2-bromobutan-1-one is a critical step in its characterization. The protocols outlined in this guide provide a robust framework for obtaining reliable data on its melting point, boiling point, and solubility. These parameters are indispensable for the efficient and safe utilization of this compound in synthetic chemistry and for advancing its potential in drug discovery and development programs. Adherence to the detailed methodologies and safety precautions will ensure the generation of high-quality, reproducible data, forming the foundation for all future research involving this promising chemical entity.

References

  • University of Colorado Boulder. Melting point determination. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23). [Link]

  • JoVE. Boiling Points - Concept. (2020-03-26). [Link]

  • University of California, Davis. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Filo. Experiment: Determining the Boiling Points of Organic Compounds Aim: To ... (2025-07-20). [Link]

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Chemistry For Everyone. How To Determine Melting Point Of Organic Compounds?. (2025-01-31). [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Studylib. Melting Point Determination Lab Protocol. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • Quora. How can you determine the solubility of organic compounds?. (2017-06-24). [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. (2023-08-31). [Link]

  • PubChem. 1-Bromo-2-butanone. [Link]

  • Breckland Scientific. 1-Bromobutane Safety Data Sheet. (2023-01-12). [Link]

  • Techno PharmChem. 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(Azepan-1-yl)-2-bromobutan-1-one

For Researchers, Scientists, and Drug Development Professionals Foreword The exploration of novel chemical entities with the potential for further functionalization is a cornerstone of modern drug discovery and developme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel chemical entities with the potential for further functionalization is a cornerstone of modern drug discovery and development. Within this landscape, α-haloamides represent a class of compounds of significant interest due to their inherent reactivity, which allows for their use as versatile synthetic intermediates. This guide provides a comprehensive technical overview of 1-(Azepan-1-yl)-2-bromobutan-1-one , a specific α-bromo amide. While this compound is cataloged under CAS number 1172770-52-3 , detailed experimental data in the public domain is sparse.[1][2][3][4] Consequently, this document leverages established principles of organic chemistry and data from analogous structures to present a robust and scientifically grounded guide. Our objective is to provide a foundational resource for researchers interested in the synthesis, properties, and potential applications of this and similar molecules.

Chemical Identity and Physicochemical Properties

1-(Azepan-1-yl)-2-bromobutan-1-one is a tertiary amide characterized by an azepane ring, a four-carbon chain with a bromine atom at the alpha position to the carbonyl group. This unique structural arrangement imparts specific chemical properties and reactivity.

PropertyValueSource
CAS Number 1172770-52-3[1][2][3][4]
Molecular Formula C₁₀H₁₈BrNO[1]
Molecular Weight 248.16 g/mol [1]
Appearance Predicted: Colorless to pale yellow oil or low-melting solidAnalogous Compounds
Solubility Predicted: Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate)Analogous Compounds
SMILES Code CCC(Br)C(N1CCCCCC1)=O[1]

Proposed Synthesis and Mechanistic Insights

The synthesis of α-bromo amides can be approached through several established methodologies. For 1-(Azepan-1-yl)-2-bromobutan-1-one, the most direct route involves the α-bromination of the corresponding amide precursor, 1-(azepan-1-yl)butan-1-one. This transformation is typically achieved using a brominating agent under conditions that favor the formation of an enolate or enol equivalent.

Proposed Synthetic Protocol

This protocol is based on standard procedures for the α-bromination of carbonyl compounds.

Step 1: Synthesis of 1-(azepan-1-yl)butan-1-one (Precursor)

The precursor amide can be synthesized via the acylation of azepane with butanoyl chloride.

  • To a stirred solution of azepane (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C, add butanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(azepan-1-yl)butan-1-one.

Step 2: α-Bromination to Yield 1-(Azepan-1-yl)-2-bromobutan-1-one

The α-bromination of the precursor amide can be achieved using a suitable brominating agent.

  • To a solution of 1-(azepan-1-yl)butan-1-one (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a mixture of dichloromethane and a catalytic amount of acid), add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq.) portion-wise. The use of bromine (Br₂) in an acidic medium is also a viable option.

  • Stir the reaction mixture at room temperature, or with gentle heating, and monitor its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by flash column chromatography to yield pure 1-(Azepan-1-yl)-2-bromobutan-1-one.

Reaction Mechanism

The α-bromination of amides in the presence of an acid catalyst proceeds through an enol intermediate. The acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. A weak base then removes an α-proton to form the nucleophilic enol, which attacks the electrophilic bromine source.

Alpha-Bromination Mechanism cluster_0 Enol Formation cluster_1 Bromination cluster_2 Final Product Amide 1-(Azepan-1-yl)butan-1-one Protonated_Amide Protonated Amide Amide->Protonated_Amide + H+ Enol Enol Intermediate Protonated_Amide->Enol - H+ Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br₂ Bromine Br₂ Product 1-(Azepan-1-yl)-2-bromobutan-1-one Brominated_Intermediate->Product - H+

Caption: Proposed mechanism for the acid-catalyzed α-bromination of 1-(azepan-1-yl)butan-1-one.

Predicted Spectral Data for Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the butanoyl chain. The methine proton at the α-position (adjacent to the bromine) would appear as a multiplet, significantly downfield due to the deshielding effects of both the bromine atom and the carbonyl group. The protons on the azepane ring adjacent to the nitrogen would also be deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 170 ppm. The α-carbon bonded to the bromine atom would be shifted downfield compared to an unsubstituted alkane chain.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the tertiary amide, typically observed in the range of 1630-1680 cm⁻¹. The C-Br stretch would likely appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the amide bond.

Chemical Reactivity and Potential Applications in Drug Development

The primary site of reactivity in 1-(Azepan-1-yl)-2-bromobutan-1-one is the carbon-bromine bond. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity opens up a wide range of possibilities for further synthetic transformations.

Nucleophilic Substitution Reactions

The compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at the α-position, leading to the synthesis of novel amino amides, thioethers, and α-hydroxy amides, which are valuable scaffolds in medicinal chemistry.

Nucleophilic_Substitution Start 1-(Azepan-1-yl)-2-bromobutan-1-one Product α-Substituted Product Start->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Leaving_Group Br⁻

Caption: General scheme for nucleophilic substitution at the α-carbon.

Potential as a Building Block in Medicinal Chemistry

α-Halo amides are valuable precursors in the synthesis of various biologically active molecules. The azepane moiety is also found in a number of pharmacologically active compounds. The combination of the reactive α-bromo amide functionality and the azepane ring makes 1-(Azepan-1-yl)-2-bromobutan-1-one a promising starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, reaction with various amines could lead to a library of α-amino amides for screening against different biological targets.

Conclusion

1-(Azepan-1-yl)-2-bromobutan-1-one, while not extensively studied, represents a molecule of significant synthetic potential. Its structure as an α-bromo amide makes it a valuable intermediate for the introduction of various functionalities at the α-position. The synthetic route proposed in this guide, based on established chemical principles, provides a clear pathway for its preparation. The predicted physicochemical and spectral properties offer a basis for its characterization. For researchers in drug discovery and organic synthesis, this compound serves as an attractive building block for the creation of novel and diverse chemical libraries. Further investigation into the specific reactivity and biological activity of this and related compounds is warranted and could lead to the discovery of new therapeutic agents.

References

  • AccelaChemBio. 1-(2-bromobutanoyl)azepane. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 1-(Azepan-1-yl)-2-bromobutan-1-one

An in-depth technical guide by a Senior Application Scientist on the spectroscopic characterization of novel chemical entities. Abstract: This guide provides a comprehensive framework for the spectroscopic characterizati...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist on the spectroscopic characterization of novel chemical entities.

Abstract: This guide provides a comprehensive framework for the spectroscopic characterization of the novel α-halo amide, 1-(Azepan-1-yl)-2-bromobutan-1-one. As this compound is not extensively documented in public spectral databases, this document serves as a predictive and methodological guide for researchers engaged in its synthesis and analysis. We will leverage foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. Furthermore, we will outline robust, field-tested protocols for acquiring high-fidelity data, ensuring a self-validating system for structural confirmation. This document is intended for an audience of researchers, chemists, and drug development professionals who require a deep understanding of not just the data, but the causality behind the analytical choices.

Introduction and Molecular Structure Analysis

The synthesis of novel compounds is the cornerstone of chemical and pharmaceutical research. However, synthesis must be accompanied by rigorous structural elucidation to confirm the identity and purity of the target molecule. The compound 1-(Azepan-1-yl)-2-bromobutan-1-one is a tertiary amide featuring an azepane ring, a chiral center at the second carbon of the butane chain, and a bromine atom, a common synthetic handle. Its structure presents several interesting features for spectroscopic analysis, including diastereotopic protons within the azepane ring and predictable fragmentation patterns in mass spectrometry.

The primary objective of this guide is to establish a validated analytical workflow for researchers. By predicting the spectral output and providing detailed experimental protocols, we aim to equip scientists with the tools to confidently confirm the synthesis of this and structurally related molecules.

Molecular Structure Diagram

To facilitate discussion, the atoms in the target molecule are systematically numbered. This numbering will be used consistently throughout the NMR and MS sections.

Figure 1: Molecular structure of 1-(Azepan-1-yl)-2-bromobutan-1-one with key atoms numbered for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Azepan-1-yl)-2-bromobutan-1-one, both ¹H and ¹³C NMR will provide critical data. Due to the restricted rotation around the N1-C8 amide bond, we can expect to see magnetic inequivalence for the protons on the azepane ring adjacent to the nitrogen (C2 and C7), a common phenomenon in amides.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The presence of a chiral center at C10 renders the methylene protons on C12 (and potentially within the azepane ring) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals that couple to each other.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H104.5 - 4.8Triplet (t)1HLocated on a carbon (C10) bonded to an electronegative bromine atom and the carbonyl group. Coupled to the two protons on C12.
H2, H7 (axial & equatorial)3.2 - 3.6Multiplets (m)4HProtons on carbons adjacent to the amide nitrogen. Expected to be broad and complex due to restricted amide bond rotation and coupling with adjacent ring protons.
H12a, H12b1.8 - 2.2Multiplets (m)2HDiastereotopic methylene protons. Each will appear as a complex multiplet due to coupling with H10 and H13.
H3, H4, H5, H61.4 - 1.8Multiplets (m)8HOverlapping signals for the remaining methylene protons of the azepane ring.
H130.9 - 1.2Triplet (t)3HMethyl group protons coupled to the two protons on C12.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C8 (C=O)168 - 172Carbonyl carbon of a tertiary amide.
C10 (CH-Br)50 - 55Carbon atom directly attached to the electronegative bromine atom.
C2, C7 (N-CH₂)45 - 50Carbons adjacent to the amide nitrogen. May show two distinct signals or broadening due to amide rotation.
C12 (CH₂)28 - 35Aliphatic methylene carbon in the butane chain.
C3, C6 (CH₂)26 - 30Azepane ring carbons beta to the nitrogen.
C4, C5 (CH₂)24 - 28Azepane ring carbons gamma to the nitrogen.
C13 (CH₃)10 - 15Terminal methyl group carbon.
Protocol for NMR Data Acquisition

A self-validating protocol ensures data is reproducible and of high quality.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample and allow it to thermally equilibrate for 5 minutes.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a line width of <0.5 Hz on the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Use a 30-degree pulse angle to ensure a short relaxation delay (1-2 seconds) can be used.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover 0-220 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons (though none are in the sensitive region here).

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the ¹H signals and assign the peaks based on chemical shift, multiplicity, and integration values.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing A Weigh 5-10 mg Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1H Spectrum (32 scans) D->E F Acquire 13C Spectrum (1024 scans) D->F G Fourier Transform & Phasing E->G F->G H Calibrate to Standard G->H I Integrate & Assign H->I G M [M]⁺˙ m/z = 263/265 F1 [M - Br]⁺ m/z = 184 M->F1 - •Br F2 [C₆H₁₀NO]⁺ m/z = 112 (Base Peak) M->F2 - •C₄H₈Br (α-cleavage) F3 •Br F4 •C₄H₈Br

Figure 3: Predicted major fragmentation pathways for 1-(Azepan-1-yl)-2-bromobutan-1-one under Electron Ionization (EI).

Protocol for MS Data Acquisition (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this one.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV. This is a standard energy that produces reproducible fragmentation patterns and allows for library matching.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺, M+2) and confirm the isotopic pattern for bromine.

    • Assign major fragment ions based on the predicted pathways and known fragmentation rules.

Conclusion: A Validated Path to Structural Confirmation

The structural elucidation of a novel compound like 1-(Azepan-1-yl)-2-bromobutan-1-one requires a multi-faceted spectroscopic approach. By combining the predictive power of NMR for the carbon-hydrogen framework, IR for functional group identification, and MS for molecular weight and fragmentation analysis, a researcher can build an irrefutable case for the compound's structure. The protocols outlined in this guide represent a robust, industry-standard methodology designed to produce high-quality, reproducible data. Adherence to these self-validating workflows ensures scientific integrity and provides the confidence needed to proceed with further research and development activities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

  • NIST/EPA/NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology. URL: [Link]

Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one

Abstract This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 1-(azepan-1-yl)-2-bromobutan-1-one, a valuable building block in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 1-(azepan-1-yl)-2-bromobutan-1-one, a valuable building block in medicinal chemistry and drug development. The elucidated methodology centers on the direct acylation of azepane with 2-bromobutanoyl chloride. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that ensure a high-yield and high-purity synthesis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a self-validating protocol grounded in established chemical principles.

Introduction and Strategic Overview

1-(Azepan-1-yl)-2-bromobutan-1-one is an α-haloamide, a class of compounds recognized for their utility as versatile synthetic intermediates. The presence of a bromine atom at the α-position to the carbonyl group renders this carbon highly electrophilic and susceptible to nucleophilic substitution, making it a key synthon for the introduction of diverse functionalities in the development of novel molecular entities.

The most direct and efficient synthetic strategy for the preparation of this target molecule is the nucleophilic acyl substitution of 2-bromobutanoyl chloride with the cyclic secondary amine, azepane. This reaction is a classic example of the Schotten-Baumann reaction, which is widely employed for the formation of amides from amines and acyl chlorides under basic conditions.[1][2] The presence of a base is crucial to neutralize the hydrogen chloride (HCl) byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion.[3][4]

This guide will focus on this direct acylation approach due to its high atom economy, procedural simplicity, and the commercial availability of the requisite starting materials.

Mechanistic Rationale and Causality

The synthesis of 1-(azepan-1-yl)-2-bromobutan-1-one from azepane and 2-bromobutanoyl chloride proceeds via a nucleophilic addition-elimination mechanism.[5] Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of azepane at the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This forms a tetrahedral intermediate.[6] The choice of a highly reactive acyl chloride as the acylating agent ensures that this step proceeds rapidly, even at low temperatures.[4]

  • Chloride Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group.[7]

  • Deprotonation: The resulting product is a protonated amide (an iminium salt). A base, such as an aqueous sodium hydroxide solution or even a second equivalent of azepane, deprotonates the nitrogen atom to yield the final, neutral amide product, 1-(azepan-1-yl)-2-bromobutan-1-one, and a salt byproduct (e.g., sodium chloride or azepane hydrochloride).[5][7] The removal of the acidic proton is essential to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3]

The use of a biphasic system, with the organic reactants in a non-polar solvent and the base in an aqueous phase, is a common feature of Schotten-Baumann conditions. This setup sequesters the HCl byproduct in the aqueous phase as a salt, preventing unwanted side reactions in the organic phase.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis of the target compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
AzepaneC₆H₁₃N99.1710.0 g (11.6 mL)1.0
2-Bromobutanoyl chlorideC₄H₆BrClO185.4520.6 g (13.0 mL)1.1
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Sodium hydroxide (NaOH)NaOH40.008.0 g2.0
Deionized WaterH₂O18.02200 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve azepane (10.0 g, 100.8 mmol) in dichloromethane (100 mL).

  • Aqueous Base Preparation: Separately, prepare a 1 M solution of sodium hydroxide by dissolving NaOH (8.0 g, 200 mmol) in deionized water (200 mL). Add this solution to the reaction flask.

  • Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath with vigorous stirring.

  • Acyl Chloride Addition: Dissolve 2-bromobutanoyl chloride (20.6 g, 111.0 mmol) in dichloromethane (100 mL) and add this solution to the dropping funnel. Add the 2-bromobutanoyl chloride solution dropwise to the vigorously stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

  • Work-up and Extraction:

    • Pour the reaction mixture into a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layer with 1 M hydrochloric acid (2 x 50 mL) to remove any unreacted azepane.

    • Wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid.

    • Wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(azepan-1-yl)-2-bromobutan-1-one.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key relationships and workflows in the synthesis of 1-(azepan-1-yl)-2-bromobutan-1-one.

Synthesis_Workflow Azepane Azepane ReactionVessel Reaction Vessel (DCM/H₂O, NaOH, 0°C) Azepane->ReactionVessel Add AcylChloride 2-Bromobutanoyl Chloride AcylChloride->ReactionVessel Add dropwise Workup Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Purification Column Chromatography Workup->Purification Crude Product FinalProduct 1-(Azepan-1-yl)-2-bromobutan-1-one Purification->FinalProduct Pure Product Reaction_Mechanism Start Azepane + 2-Bromobutanoyl Chloride Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack ProtonatedAmide Protonated Amide + Cl⁻ Tetrahedral->ProtonatedAmide Chloride Elimination FinalProduct Final Product + NaCl + H₂O ProtonatedAmide->FinalProduct Deprotonation (NaOH)

Caption: Simplified reaction mechanism for the acylation of azepane.

Concluding Remarks

The synthesis of 1-(azepan-1-yl)-2-bromobutan-1-one via the Schotten-Baumann acylation of azepane with 2-bromobutanoyl chloride is a reliable and scalable method. The provided protocol, grounded in well-established mechanistic principles, offers a clear and reproducible pathway for obtaining this valuable synthetic intermediate. Adherence to the outlined experimental conditions, particularly temperature control during the addition of the acyl chloride and thorough work-up procedures, is critical for achieving high yields and purity. This guide serves as a foundational resource for researchers engaged in the synthesis of novel bioactive molecules.

References

  • Chemistry Notes (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Grokipedia (n.d.). Schotten–Baumann reaction. [Link]

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  • YouTube (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • YouTube (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • YouTube (2019). synthesis of amides from acid chlorides. [Link]

  • Save My Exams (2025). Acylation Mechanism. [Link]

  • Sathee NEET (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Chemguide (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Save My Exams (2025). Acylation Mechanism. [Link]

  • Organic Syntheses (n.d.). A convenient and scalable preparation of chiral glycylsultam. [Link]

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  • Chemistry LibreTexts (2023). Making Amides from Acyl Chlorides. [Link]

  • Chemistry LibreTexts (2025). 24.7: Reactions of Amines. [Link]

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  • L.S.College, Muzaffarpur (2020). Schotten–Baumann reaction. [Link]

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Foundational

An In-depth Technical Guide to the Formation of 1-(Azepan-1-yl)-2-bromobutan-1-one

This guide provides a comprehensive technical overview of the formation mechanism of 1-(Azepan-1-yl)-2-bromobutan-1-one, a compound of interest in synthetic and medicinal chemistry. The document is intended for researche...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the formation mechanism of 1-(Azepan-1-yl)-2-bromobutan-1-one, a compound of interest in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, a step-by-step synthetic protocol, and a discussion of the critical parameters governing the reaction.

Introduction and Significance

1-(Azepan-1-yl)-2-bromobutan-1-one belongs to the class of α-halo amides, which are versatile intermediates in organic synthesis. The presence of a halogen at the alpha position to a carbonyl group introduces a reactive electrophilic center, making these compounds valuable precursors for the synthesis of a wide range of more complex molecules, including α-amino ketones and other heterocyclic systems.[1][2] The azepane moiety, a seven-membered saturated heterocycle, is a common scaffold in pharmacologically active compounds, contributing to desirable pharmacokinetic properties.

This guide will dissect the probable synthetic route to 1-(Azepan-1-yl)-2-bromobutan-1-one, which is best conceptualized as a two-stage process: the α-bromination of a butanoyl derivative followed by the N-acylation of azepane.

Proposed Mechanism of Formation

The formation of 1-(Azepan-1-yl)-2-bromobutan-1-one can be logically approached through the synthesis of a 2-bromobutanoyl halide intermediate, which then acylates azepane. This pathway is a standard and reliable method for the preparation of α-halo amides.

Stage 1: Synthesis of 2-Bromobutanoyl Halide

The initial step involves the α-bromination of a butanoic acid derivative, typically butanoyl chloride or butanoic anhydride. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.

Mechanism of α-Bromination of Butanoyl Chloride:

  • Enolization: In the presence of an acid catalyst (e.g., HBr), the carbonyl oxygen of butanoyl chloride is protonated, increasing the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon by a weak base (e.g., another molecule of butanoyl chloride or the halide anion) leads to the formation of a reactive enol intermediate.[3]

  • Electrophilic Attack: The electron-rich double bond of the enol intermediate acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). This results in the formation of a bromonium ion intermediate.

  • Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final product, 2-bromobutanoyl chloride, along with HBr.

The following diagram illustrates the α-bromination of butanoyl chloride:

alpha_bromination cluster_enolization Enolization cluster_bromination Bromination Butanoyl_Chloride Butanoyl Chloride Protonated_Carbonyl Protonated Carbonyl Butanoyl_Chloride->Protonated_Carbonyl + H⁺ Enol Enol Intermediate Protonated_Carbonyl->Enol - H⁺ Bromonium_Ion Bromonium Ion Intermediate Enol->Bromonium_Ion + Br₂ Bromine Br₂ Bromine->Bromonium_Ion 2_Bromobutanoyl_Chloride 2-Bromobutanoyl Chloride Bromonium_Ion->2_Bromobutanoyl_Chloride - H⁺

Caption: Mechanism of α-bromination of butanoyl chloride.

Stage 2: N-Acylation of Azepane

The second stage is the nucleophilic acyl substitution reaction between 2-bromobutanoyl chloride and azepane.[4] Azepane, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Mechanism of N-Acylation:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azepane attacks the carbonyl carbon of 2-bromobutanoyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A second molecule of azepane or another base present in the reaction mixture deprotonates the nitrogen atom of the newly formed amide, yielding the final product, 1-(Azepan-1-yl)-2-bromobutan-1-one, and an ammonium salt.

The following diagram illustrates the N-acylation of azepane:

n_acylation cluster_reaction N-Acylation of Azepane Azepane Azepane Tetrahedral_Intermediate Tetrahedral Intermediate Azepane->Tetrahedral_Intermediate Nucleophilic Attack 2_Bromobutanoyl_Chloride 2-Bromobutanoyl Chloride 2_Bromobutanoyl_Chloride->Tetrahedral_Intermediate Product 1-(Azepan-1-yl)-2-bromobutan-1-one Tetrahedral_Intermediate->Product - Cl⁻, - H⁺

Caption: Mechanism of N-acylation of azepane.

Experimental Protocol

The following is a generalized, two-step experimental protocol for the synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one. This protocol is based on established methods for α-bromination of acyl halides and subsequent amidation.[4][5]

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Butanoyl chloride106.551.02610.65 g (10.38 mL)0.1
Bromine159.813.11915.98 g (5.12 mL)0.1
Azepane99.170.89721.82 g (24.32 mL)0.22
Dichloromethane84.931.33200 mL-
Saturated NaHCO₃ solution--100 mL-
Anhydrous MgSO₄120.37---
Step-by-Step Procedure

Step 1: Synthesis of 2-Bromobutanoyl Chloride

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add butanoyl chloride (0.1 mol).

  • Slowly add bromine (0.1 mol) to the stirred butanoyl chloride at room temperature. A catalytic amount of PBr₃ can be added to facilitate the reaction.

  • After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours, or until the red color of bromine disappears.

  • Monitor the reaction progress by GC-MS or ¹H NMR.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The crude 2-bromobutanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one

  • In a separate three-necked round-bottom flask, dissolve azepane (0.22 mol) in anhydrous dichloromethane (150 mL) and cool the solution to 0 °C in an ice bath. An excess of the amine is used to act as a base to neutralize the HCl formed during the reaction.

  • Slowly add the crude 2-bromobutanoyl chloride (0.1 mol) from the previous step, dissolved in anhydrous dichloromethane (50 mL), to the stirred solution of azepane over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove the azepane hydrohalide salt and any unreacted acid chloride.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(Azepan-1-yl)-2-bromobutan-1-one.

Causality and Self-Validation

  • Excess Azepane: The use of at least two equivalents of azepane is crucial. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen chloride generated during the acylation. This prevents the protonation of the unreacted azepane, which would render it non-nucleophilic, and avoids the need for an external organic or inorganic base which could complicate the workup.[4]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Water can hydrolyze the acyl chloride to the corresponding carboxylic acid, leading to side products and reduced yields. Therefore, the use of flame-dried glassware and anhydrous solvents is essential for a successful synthesis.

  • Temperature Control: The N-acylation reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of the acyl chloride helps to control the reaction rate, minimize the formation of side products, and ensure the stability of the desired product.

  • In-situ Use of 2-Bromobutanoyl Chloride: 2-Bromobutanoyl chloride is a reactive and lachrymatory compound. Using it directly in the next step without purification minimizes handling and potential exposure.

Conclusion

The formation of 1-(Azepan-1-yl)-2-bromobutan-1-one is a robust and well-understood process that relies on fundamental principles of organic chemistry, namely α-halogenation of carbonyl compounds and nucleophilic acyl substitution. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, and by adhering to anhydrous techniques, this valuable synthetic intermediate can be prepared in good yield and purity. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this and related α-halo amide compounds in their research and development endeavors.

References

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis of Amines. (2025). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Regioselective N-Acylation of Some Heterocyclic Compounds under Solvent-Free Condition. (2014). International Journal of Scientific & Engineering Research. Retrieved January 20, 2026, from [Link]

  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

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  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. (2013). American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]

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  • The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]

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Exploratory

A Technical Guide to the Potential Research Applications of 1-(Azepan-1-yl)-2-bromobutan-1-one

Abstract 1-(Azepan-1-yl)-2-bromobutan-1-one is a bifunctional organic molecule featuring a reactive α-bromo ketone moiety and a sterically significant azepane ring. While specific research focusing exclusively on this co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Azepan-1-yl)-2-bromobutan-1-one is a bifunctional organic molecule featuring a reactive α-bromo ketone moiety and a sterically significant azepane ring. While specific research focusing exclusively on this compound is not extensively documented, its structural motifs are of significant interest in medicinal chemistry and synthetic organic chemistry. The α-bromo ketone serves as a potent electrophile, susceptible to nucleophilic attack, making it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] The azepane ring, a seven-membered saturated heterocycle, is a recognized pharmacophore found in numerous FDA-approved drugs, contributing to modulated solubility, metabolic stability, and receptor binding affinity.[4][5][6] This guide elucidates the core reactivity of 1-(Azepan-1-yl)-2-bromobutan-1-one and proposes several high-potential research applications, complete with detailed experimental protocols, to empower researchers in drug discovery and chemical synthesis.

Introduction: Molecular Structure and Physicochemical Properties

1-(Azepan-1-yl)-2-bromobutan-1-one belongs to the class of α-haloketones, which are well-established as versatile building blocks in organic synthesis.[2][3] Its structure combines two key functional groups that dictate its chemical behavior and potential utility.

  • The α-Bromo Ketone Moiety: This is the primary reactive center of the molecule. The bromine atom, positioned on the carbon adjacent (alpha) to the carbonyl group, is an excellent leaving group. The electron-withdrawing effect of the carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution (SN2) reactions.[7][8] This reactivity is the cornerstone of its application in constructing more complex molecular architectures.

  • The N-Acyl Azepane Moiety: The azepane (or hexamethyleneimine) ring is a seven-membered cyclic amine.[5] When acylated as it is here, it forms a tertiary amide. This part of the molecule influences its steric profile, solubility, and pharmacokinetic properties. The azepane motif is present in a range of pharmaceuticals, including antidepressants and antihypertensives, highlighting its biological relevance.[6][9][10]

A summary of its key properties is presented below.

PropertyValueSource
CAS Number 1172770-52-3BLDpharm[11]
Molecular Formula C₁₀H₁₈BrNOBLDpharm[11]
Molecular Weight 248.16 g/mol BLDpharm[11]
Appearance (Predicted) Colorless to yellow oilGeneral α-bromoketone properties
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)General amide/haloketone properties

Core Reactivity and Mechanistic Rationale

The primary utility of 1-(Azepan-1-yl)-2-bromobutan-1-one stems from the predictable and efficient reactivity of the α-bromo ketone. This functional group serves as a powerful electrophilic building block for forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution (SN2)

The carbon atom bearing the bromine is highly activated towards SN2 displacement. This reaction is significantly faster than in corresponding alkyl bromides due to the adjacent carbonyl group, which helps to stabilize the transition state.[7] A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of substituted products.

Heterocycle Synthesis

α-Haloketones are renowned precursors for the synthesis of numerous heterocyclic systems, which form the core of many pharmaceuticals.[1][2][12] By reacting with bifunctional nucleophiles, 1-(Azepan-1-yl)-2-bromobutan-1-one can be used to construct rings such as thiazoles, imidazoles, and furans. For example, the well-known Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[13]

The diagram below illustrates the key reactive sites and potential synthetic pathways originating from this molecule.

Core_Reactivity cluster_molecule 1-(Azepan-1-yl)-2-bromobutan-1-one cluster_reactivity Key Reactive Sites cluster_applications Potential Applications mol C₁₀H₁₈BrNO electrophile Electrophilic α-Carbon (C-Br Bond) mol->electrophile S_N2 Attack steric_modulator Azepane Moiety (Steric & PK Influence) mol->steric_modulator Modulates Properties heterocycles Heterocycle Synthesis (Thiazoles, Imidazoles etc.) electrophile->heterocycles Ring Formation covalent_mod Covalent Modifiers (Targeted Inhibition) electrophile->covalent_mod Reaction with Nucleophilic Residues building_block Scaffold Derivatization electrophile->building_block Functionalization

Caption: Core reactivity map for 1-(Azepan-1-yl)-2-bromobutan-1-one.

Potential Research Application 1: Synthesis of Novel Heterocyclic Scaffolds

The most direct application of this compound is as a precursor for novel heterocyclic entities. The ethyl group at the α-position and the azepane ring provide unique substitutions that can be explored for structure-activity relationship (SAR) studies in drug discovery.

Application: Synthesis of Substituted Thiazoles

Thiazole rings are prevalent in many biologically active compounds. The Hantzsch thiazole synthesis provides a reliable method for their construction from α-bromo ketones.

Workflow Diagram: Hantzsch Thiazole Synthesis

Hantzsch_Workflow start Start Materials: 1. 1-(Azepan-1-yl)-2-bromobutan-1-one 2. Thioamide (e.g., Thiourea) reaction Reaction: Condensation in Ethanol Reflux, 4-8 hours start->reaction workup Work-up: 1. Cool to RT 2. Neutralize with NaHCO₃ (aq) 3. Extract with Ethyl Acetate reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Product: 2-Amino-4-ethyl-5-(azepan-1-ylcarbonyl)thiazole derivative purification->product

Sources

Foundational

The Versatile Building Block: A Technical Guide to 1-(Azepan-1-yl)-2-bromobutan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, α-haloamides have emerged as particularly versatile intermediates. This guide focuses on a specific and promising example: 1-(Azepan-1-yl)-2-bromobutan-1-one . This compound uniquely combines the reactivity of an α-bromo amide with the structural significance of the azepane moiety, a saturated seven-membered nitrogen heterocycle prevalent in a number of bioactive molecules.[1][2]

The presence of the electrophilic carbon at the α-position, activated by the adjacent carbonyl group, and the synthetically accessible azepane ring make this molecule a powerful tool for introducing diverse functionalities and exploring novel chemical space. This in-depth technical guide will provide a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of 1-(Azepan-1-yl)-2-bromobutan-1-one, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and spectral characteristics is fundamental for its application in synthesis.

PropertyValue
CAS Number 1172770-52-3[1]
Molecular Formula C₁₀H₁₈BrNO
Molecular Weight 248.16 g/mol
Appearance Predicted: Colorless to pale yellow oil or low-melting solid
Solubility Predicted: Soluble in most organic solvents (e.g., DCM, THF, EtOAc)

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5-4.7dd1HCH-Br (α-proton)
~3.4-3.6m2HN-CH₂ (azepane)
~3.2-3.4m2HN-CH₂ (azepane)
~1.8-2.0m2HCH₂ (butane chain)
~1.5-1.8m8HCH₂ (azepane)
~1.0-1.2t3HCH₃ (butane chain)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168-170C=O (amide)
~48-52CH-Br
~45-48N-CH₂ (azepane)
~26-30CH₂ (azepane & butane)
~10-13CH₃ (butane chain)

Infrared (IR) Spectroscopy (thin film):

Wavenumber (cm⁻¹)Assignment
~2920, 2850C-H stretching (aliphatic)
~1650C=O stretching (amide)
~1450C-H bending
~650C-Br stretching

Synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one

The synthesis of the title compound is a two-step process, beginning with the formation of the corresponding amide precursor, followed by α-bromination.

Part A: Synthesis of the Precursor, 1-(Azepan-1-yl)butan-1-one

The most direct route to 1-(Azepan-1-yl)butan-1-one is the acylation of azepane with butanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of 1-(Azepan-1-yl)butan-1-one

  • Reaction Setup: To a solution of azepane (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of butanoyl chloride (1.1 eq.) in the same solvent dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-(Azepan-1-yl)butan-1-one.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the azepane, rendering it non-nucleophilic. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

Part B: α-Bromination of 1-(Azepan-1-yl)butan-1-one

The key step in the synthesis of the title compound is the selective bromination at the α-position of the amide. This can be achieved using various brominating agents. A common and effective method involves the use of N-bromosuccinimide (NBS) or bromine in an acidic medium.[2][3]

Representative Experimental Protocol: α-Bromination using N-Bromosuccinimide (NBS)

  • Reaction Setup: A solution of 1-(Azepan-1-yl)butan-1-one (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) is prepared in a round-bottom flask.

  • Initiation: N-Bromosuccinimide (1.1 eq.) and a radical initiator, such as a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added.

  • Reaction Execution: The mixture is heated to reflux and irradiated with a UV lamp to facilitate the reaction. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-(Azepan-1-yl)-2-bromobutan-1-one can be purified by column chromatography.

Alternative Protocol: α-Bromination can also be achieved under acidic conditions using bromine (Br₂) in acetic acid. The acid catalyzes the formation of the enol tautomer of the amide, which then acts as the nucleophile to attack the bromine.[4]

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, typically less polar, spot on the TLC plate. The final product's identity and purity should be confirmed by NMR and mass spectrometry, comparing the obtained data with the predicted values.

SynthesisWorkflow cluster_precursor Part A: Precursor Synthesis cluster_bromination Part B: α-Bromination Azepane Azepane Precursor 1-(Azepan-1-yl)butan-1-one Azepane->Precursor Acylation ButanoylChloride Butanoyl Chloride ButanoylChloride->Precursor Target 1-(Azepan-1-yl)-2-bromobutan-1-one Precursor->Target Bromination NBS NBS / Initiator NBS->Target ReactionMechanism cluster_reaction Nucleophilic Substitution cluster_examples Examples of Nucleophiles Reactant 1-(Azepan-1-yl)-2-bromobutan-1-one Product α-Substituted Product Reactant->Product SN2 Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Product Amine R-NH₂ Alcohol R-OH Thiol R-SH DrugDevelopment cluster_derivatization Synthetic Diversification cluster_application Potential Therapeutic Areas BuildingBlock 1-(Azepan-1-yl)-2-bromobutan-1-one AlphaAmino α-Amino Amides BuildingBlock->AlphaAmino AlphaAlkoxy α-Alkoxy Amides BuildingBlock->AlphaAlkoxy AlphaThio α-Thio Amides BuildingBlock->AlphaThio Anticancer Anticancer Agents AlphaAmino->Anticancer Antimicrobial Antimicrobial Agents AlphaAlkoxy->Antimicrobial CNS CNS-Active Compounds AlphaThio->CNS

Sources

Exploratory

The Strategic Utility of 1-(Azepan-1-yl)-2-bromobutan-1-one in the Synthesis of Novel Nitrogen-Containing Heterocycles: A Technical Guide

Abstract This technical guide provides an in-depth exploration of 1-(azepan-1-yl)-2-bromobutan-1-one, a versatile yet underexplored building block in synthetic organic chemistry. We present a comprehensive overview encom...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(azepan-1-yl)-2-bromobutan-1-one, a versatile yet underexplored building block in synthetic organic chemistry. We present a comprehensive overview encompassing its synthesis, characterization, and strategic application in the construction of novel azepane-fused heterocyclic scaffolds. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies. We will delve into the mechanistic underpinnings of key transformations and provide detailed experimental protocols to empower the synthesis of innovative molecular architectures with potential therapeutic applications.

Introduction: The Emerging Role of α-Bromo Amides in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Among the myriad of synthetic precursors, α-haloamides have garnered significant attention due to their inherent reactivity and versatility.[1] The presence of an electrophilic α-carbon, a good leaving group (bromide), and a proximate amide functionality allows for a diverse range of chemical transformations. These molecules can act as key synthons for the formation of various ring systems, including β-lactams, γ-lactams, and more complex fused architectures.[1]

1-(Azepan-1-yl)-2-bromobutan-1-one (CAS No. 1172770-52-3) is a particularly intriguing member of this class. The incorporation of the seven-membered azepane ring introduces a degree of conformational flexibility and three-dimensional complexity that is highly sought after in modern drug discovery.[2][3] This guide will illuminate the synthetic potential of this specific α-bromo amide, providing a roadmap for its utilization in the generation of novel heterocyclic systems.

Synthesis and Characterization of 1-(Azepan-1-yl)-2-bromobutan-1-one

While a specific, peer-reviewed synthesis of 1-(azepan-1-yl)-2-bromobutan-1-one is not extensively documented in the literature, a robust and reliable protocol can be inferred from the well-established reactions of acyl chlorides with secondary amines.[4][5] The logical and most common approach involves the nucleophilic acyl substitution of 2-bromobutanoyl chloride with azepane.

Inferred Synthetic Protocol

The proposed synthesis proceeds via the reaction of commercially available 2-bromobutanoyl chloride with azepane in the presence of a non-nucleophilic base to scavenge the hydrogen chloride byproduct.

Reaction Scheme:

G reactant1 2-Bromobutanoyl Chloride product 1-(Azepan-1-yl)-2-bromobutan-1-one reactant1->product reactant2 Azepane reactant2->product reagent Triethylamine (or other base) Dichloromethane (solvent) reagent->product

A proposed synthetic route to the target compound.

Experimental Protocol:

  • Reaction Setup: To a solution of azepane (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromobutanoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(azepan-1-yl)-2-bromobutan-1-one as a colorless to pale yellow oil.

Characterization Data

The structural confirmation of the synthesized product should be performed using standard analytical techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the azepane ring protons, the methine proton adjacent to the bromine, the ethyl group protons, and a downfield shift for the protons α to the nitrogen.
¹³C NMR Signals for the carbonyl carbon, the carbon bearing the bromine, and the distinct carbons of the azepane and ethyl groups.
Mass Spec (HRMS) Accurate mass measurement confirming the molecular formula C₁₀H₁₈BrNO.
FT-IR A strong absorption band in the region of 1630-1660 cm⁻¹ characteristic of a tertiary amide carbonyl stretch.

Strategic Application in Novel Heterocycle Synthesis

The true value of 1-(azepan-1-yl)-2-bromobutan-1-one lies in its potential as a precursor to novel, fused heterocyclic systems. The presence of the bromine atom allows for intramolecular cyclization reactions, forming new rings fused to the azepane core. These reactions can be triggered by various methods, including base-induced cyclization and radical-mediated processes.

Synthesis of Azepane-Fused Lactams via Intramolecular Alkylation

A primary application of this building block is in the synthesis of bicyclic lactams through intramolecular N-alkylation.[6] By introducing a nucleophilic center at a suitable position on a substituent attached to the azepane nitrogen, an intramolecular S(_{N})2 reaction can be initiated.

Conceptual Workflow for Azepane-Fused Bicyclic Lactam Synthesis:

G start 1-(Azepan-1-yl)-2-bromobutan-1-one step1 Introduction of a Nucleophile-Tethered Substituent on the Azepane Nitrogen start->step1 Alkylation or Acylation step2 Base-Mediated Intramolecular Cyclization step1->step2 Deprotonation and SN2 Attack product Novel Azepane-Fused Bicyclic Lactam step2->product

Sources

Foundational

Whitepaper: Projecting the Pharmacological Landscape of 1-(Azepan-1-yl)-2-bromobutan-1-one

Executive Summary 1-(Azepan-1-yl)-2-bromobutan-1-one is a synthetic compound for which no direct pharmacological data has been published. However, a detailed analysis of its constituent chemical motifs—the azepane ring,...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(Azepan-1-yl)-2-bromobutan-1-one is a synthetic compound for which no direct pharmacological data has been published. However, a detailed analysis of its constituent chemical motifs—the azepane ring, the α-bromo ketone functional group, and the overarching α-keto amide structure—provides a robust framework for predicting its potential biological activities and for designing a comprehensive research and development strategy. This document deconstructs the molecule to build a speculative but scientifically grounded pharmacological profile. We hypothesize that this compound may serve as a versatile chemical probe or a starting point for developing covalent inhibitors, likely targeting enzyme classes such as kinases or proteases, or possessing activity within the central nervous system. This guide outlines the compound's physicochemical properties, a plausible synthetic route, an in-depth analysis of its structural components, and a staged, logic-driven roadmap for its systematic investigation from in silico screening to potential in vivo validation.

Introduction: A Scaffold-Based Approach to a Novel Compound

In modern drug discovery, the exploration of novel chemical entities is often guided by the principle of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets. The compound 1-(Azepan-1-yl)-2-bromobutan-1-one presents a compelling case for investigation, not because of a known history of activity, but because it integrates three distinct motifs of high pharmacological relevance.

  • The Azepane Scaffold: A seven-membered saturated N-heterocycle, the azepane ring is a core component in numerous FDA-approved drugs, valued for its conformational flexibility and ability to project substituents into three-dimensional space, enabling complex interactions with biological targets.[1][2]

  • The α-Bromo Ketone Moiety: This is a reactive electrophilic group. In medicinal chemistry, such groups are often employed as "warheads" for covalent inhibitors, forming permanent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) in the active sites of enzymes.[3] They are also critical synthetic intermediates for a wide range of heterocyclic compounds.[4]

  • The α-Keto Amide Linker: This functionality can establish critical hydrogen bonds and modulate molecular conformation, influencing both potency and pharmacokinetic properties.[5]

This whitepaper will construct a potential pharmacological profile for 1-(Azepan-1-yl)-2-bromobutan-1-one by analogy to its components and propose a rigorous, multi-stage experimental workflow to systematically evaluate its true biological potential.

Compound Characteristics and Synthetic Feasibility

A foundational aspect of evaluating any new chemical entity is understanding its basic properties and the practicality of its synthesis.

Physicochemical Data
PropertyValueSource
CAS Number 1172770-52-3[6]
Molecular Formula C₁₀H₁₈BrNO[6]
Molecular Weight 248.16 g/mol [6]
SMILES Code CCC(Br)C(N1CCCCCC1)=O[6]
Structure Chemical structure of 1-(Azepan-1-yl)-2-bromobutan-1-oneImage courtesy of BLDpharm
Proposed Synthetic Pathway

The synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one is straightforward, leveraging well-established organic chemistry reactions. The primary causality behind this proposed two-step process is efficiency and high-yield potential.

Step 1: Amide Formation. Acylation of azepane with butanoyl chloride. This is a standard nucleophilic acyl substitution to form the stable amide bond, creating the ketone precursor.

Step 2: α-Bromination. The resulting 1-(azepan-1-yl)butan-1-one is then subjected to α-bromination. Acid-catalyzed bromination is a common method for enolizable ketones.[7] The reaction proceeds through an enol intermediate, which then attacks molecular bromine.[7] This method is chosen for its directness and applicability to this class of ketones.

Caption: Proposed two-step synthesis of the target compound.

Predicted Pharmacological Profile by Structural Deconstruction

The likely biological activities of this compound can be inferred from the extensive pharmacology of its core components.

The Azepane Moiety: A Privileged Scaffold in Drug Design

The seven-membered azepane ring is a recurring motif in medicinal chemistry, conferring a range of pharmacological properties.[2] Its presence suggests several potential therapeutic areas for 1-(Azepan-1-yl)-2-bromobutan-1-one.

  • Central Nervous System (CNS) Activity: Azepine and its derivatives are well-represented in drugs targeting the CNS. For instance, mianserin is an antidepressant, and carbamazepine is an anticonvulsant.[8][9] The conformational flexibility of the azepane ring allows it to adapt to the complex topographies of CNS receptors and ion channels.

  • Anticancer Potential: Numerous azepane-containing compounds have been investigated as anticancer agents, including kinase inhibitors.[1] The azepane ring can serve as a scaffold to correctly orient pharmacophores for optimal binding in the ATP pocket of kinases.

  • Other Therapeutic Areas: Azepane-based drugs are used as antihypertensives (e.g., benazepril) and for treating Alzheimer's disease.[2][9] This broad utility highlights the versatility of the scaffold.[1][2]

The α-Bromo Ketone: A Reactive Covalent Pharmacophore

The α-bromo ketone is a potent electrophile, making it a prime candidate for a covalent inhibitor. This functional group is the most chemically reactive part of the molecule and is likely to dominate its initial biological interactions.

  • Mechanism of Action: Covalent inhibitors function by forming a stable chemical bond with their target protein. The α-bromo ketone can react with nucleophilic amino acid residues (cysteine, serine, histidine) commonly found in enzyme active sites. This irreversible or slowly reversible inhibition can lead to high potency and prolonged duration of action.

  • Potential Targets: This mechanism is particularly relevant for enzymes where a nucleophilic residue plays a key role in catalysis, such as:

    • Cysteine Proteases: (e.g., caspases, cathepsins)

    • Kinases: By targeting a non-catalytic cysteine in or near the ATP-binding site.

    • Deubiquitinating Enzymes (DUBs)

  • Associated Risks: The high reactivity of α-halo ketones is a double-edged sword.[3] It can lead to non-specific binding with off-target proteins, causing cytotoxicity. This is a critical liability that must be assessed early in the development process.

Covalent_Inhibition Molecule 1-(Azepan-1-yl)-2-bromobutan-1-one α-Bromo Ketone Enzyme Enzyme Active Site Cysteine Residue (-SH) Molecule:f0->Enzyme:cys Nucleophilic Attack CovalentComplex Covalent Enzyme-Inhibitor Complex (Inactivated) Enzyme->CovalentComplex Irreversible Bond Formation

Caption: Hypothesized covalent modification of a cysteine residue.

Proposed Research and Development Roadmap

A structured, phased approach is essential to efficiently characterize the pharmacological profile of 1-(Azepan-1-yl)-2-bromobutan-1-one and manage its inherent risks. The causality of this workflow is to triage for safety and broad activity before committing resources to specific target validation.

Stage 1: Foundational In Vitro & In Silico Profiling

Objective: To rapidly assess broad bioactivity and potential liabilities.

Experimental Protocols:

  • Computational Docking:

    • Methodology: Dock the compound structure against a virtual library of protein targets known to be susceptible to covalent inhibition (e.g., kinases with known reactive cysteines, cysteine proteases).

    • Rationale: To generate initial, testable hypotheses about potential protein targets and prioritize subsequent wet-lab experiments.

  • Initial Cytotoxicity and Safety Screening:

    • Protocol (MTT Assay):

      • Seed various human cell lines (e.g., HEK293 for general toxicity, A549 lung cancer, MCF-7 breast cancer) in 96-well plates.

      • Treat cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 48-72 hours.

      • Add MTT reagent and incubate for 4 hours.

      • Solubilize formazan crystals with DMSO.

      • Read absorbance at 570 nm to determine cell viability and calculate GI₅₀ (50% growth inhibition).

    • Rationale: To establish a therapeutic window and flag overt cytotoxicity early. The choice of cancer cell lines also serves as a preliminary, crude screen for anti-proliferative activity.

  • Broad Phenotypic Screening:

    • Methodology: Screen the compound at 2-3 concentrations in a high-content imaging assay that monitors multiple cellular parameters (e.g., cell cycle progression, apoptosis markers, cytoskeletal changes).

    • Rationale: To uncover unexpected biological effects or cellular phenotypes that can guide hypothesis generation for its mechanism of action.

Stage1_Workflow start Compound Synthesis insilico In Silico Screening (Docking Studies) start->insilico safety Safety Profiling (Cytotoxicity, Ames Test) start->safety phenotypic Phenotypic Screening (High-Content Imaging) start->phenotypic data Data Integration & Hypothesis Generation insilico->data safety->data phenotypic->data go Proceed to Stage 2 data->go Promising Profile stop Terminate Project (High Toxicity / No Activity) data->stop Unfavorable Profile

Caption: Workflow for the initial characterization of the compound.

Stage 2: Target Identification and Validation

Objective: To confirm direct binding to hypothesized targets and determine potency.

Protocol (Biochemical Kinase Assay - Example):

  • Selection: Based on Stage 1 data, select a candidate kinase (e.g., one with a promising docking score and a known reactive cysteine).

  • Assay Setup: Use a time-resolved fluorescence energy transfer (TR-FRET) or similar assay that measures substrate phosphorylation.

  • IC₅₀ Determination: Incubate the kinase, its peptide substrate, and ATP with a range of inhibitor concentrations.

  • Data Analysis: Measure the reaction product and plot the dose-response curve to calculate the IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Covalent Mechanism Validation: Perform a "jump-dilution" or dialysis experiment. Pre-incubate the enzyme with the inhibitor, then dilute the complex significantly. A covalent inhibitor's effect will persist despite dilution, whereas a reversible inhibitor's effect will diminish.

Potential Risks and Mitigation

The primary risk associated with 1-(Azepan-1-yl)-2-bromobutan-1-one is its potential for non-specific, off-target covalent modification due to the reactive α-bromo ketone.

  • Risk: High levels of cytotoxicity, immunogenicity, or idiosyncratic drug reactions.

  • Mitigation Strategy:

    • Reactivity Tuning: Synthesize analogs where the electrophilicity of the ketone is modulated. For example, altering the alkyl chain or introducing electron-withdrawing/donating groups nearby.

    • Scaffold Hopping: Use the compound as a "pathfinder." If a specific target is validated, use the binding pose to design new, non-covalent inhibitors that retain the favorable interactions of the azepane ring but replace the α-bromo ketone with a stable, non-reactive group (e.g., a simple ketone or alcohol).

Conclusion

While 1-(Azepan-1-yl)-2-bromobutan-1-one is an uncharacterized molecule, a systematic analysis of its structure provides a clear and compelling rationale for its investigation. The combination of a privileged azepane scaffold and a reactive covalent warhead suggests significant potential as a chemical probe to study enzyme function or as a starting point for the development of targeted covalent inhibitors. The key to unlocking this potential lies in a disciplined research approach that prioritizes early assessment of toxicity and off-target effects, as outlined in the proposed development roadmap. This compound should be viewed not as a pre-formed drug, but as a valuable chemical tool poised for the discovery of new biological mechanisms and therapeutic targets.

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  • Annunziata, F., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters. [https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00051]
  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErrw-NPX2shb1VhhwMowLvGxC360pNo89HDBlnj_6e9kqThYlyhtZb0EjiredG5PDBjxAsoQoB34D6dMnyZoUu0QW3NK-tyqXpRfWhSRWKaanEwAV-KNyoo5JXVGNHOhpCNlGlZizZwZxEBFUsX2RnEzYhljEQbXI2JGrB4VgKhZXb3JytagIzgtGtH5rF64aagTD9bNjVdEYEc87qtrkPROwGccP7l-bjoG7eCCDuSCJykz-9PF40b17mjBgXk4OyoEk8gBVC7JfU2wrhNP-ZgEfkgR83ZMlPA6425-VBfNuAkGGvY_tYp9g666nSPbiIEcU=]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one

Abstract This document provides a comprehensive guide for the synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one, a valuable α-halo amide intermediate, from azepane and 2-bromobutanoyl chloride. α-halo ketones and their ami...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one, a valuable α-halo amide intermediate, from azepane and 2-bromobutanoyl chloride. α-halo ketones and their amide analogues are highly versatile building blocks in organic synthesis, primarily due to the presence of two adjacent electrophilic centers, which makes them key precursors for constructing complex nitrogen-containing heterocycles.[1][2] This protocol is designed for researchers in organic chemistry and drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. We will delve into the reaction mechanism, provide a robust experimental workflow, discuss methods for characterization, and offer insights into potential challenges.

Scientific Principles and Reaction Mechanism

The synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one is achieved through a nucleophilic acyl substitution reaction. In this process, the secondary amine, azepane, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-bromobutanoyl chloride.

Causality of Reagent Selection:

  • Azepane: A seven-membered saturated heterocycle, its secondary amine nitrogen possesses a lone pair of electrons, rendering it nucleophilic and capable of initiating the reaction.[3]

  • 2-Bromobutanoyl Chloride: This acyl halide is an excellent electrophile. The carbonyl carbon's electrophilicity is significantly enhanced by the electron-withdrawing effects of both the adjacent chlorine and α-bromine atoms.

  • Base (Triethylamine): The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (Et₃N), is crucial to scavenge this acidic byproduct. Without a base, the HCl would protonate the starting azepane, converting it into its non-nucleophilic ammonium salt and halting the reaction.

The reaction proceeds via a tetrahedral intermediate, which subsequently collapses to form the stable amide bond, expelling a chloride ion.

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Equipment
Reagent / MaterialGradeSupplierCat. No.
Azepane≥99%Sigma-AldrichA94805
2-Bromobutanoyl chloride97%Sigma-Aldrich358434
Triethylamine (Et₃N)≥99.5%, distilledSigma-AldrichT0886
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich270997
Hydrochloric Acid (HCl)1 M aqueousFisher Sci.A144-500
Sodium Bicarbonate (NaHCO₃)Saturated aqueousFisher Sci.S233-500
BrineSaturated aqueousFisher Sci.S271-1
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichM7506
Silica Gel60 Å, 230-400 meshSigma-Aldrich236841
Equipment
100 mL Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel (25 mL)
Nitrogen inlet and bubbler
Ice/water bath
Rotary evaporator
Glassware for chromatography
Reagent Quantification
CompoundMW ( g/mol )Amount (mmol)EquivalentsMass / Volume
Azepane99.1710.01.00.992 g (1.12 mL)
2-Bromobutanoyl chloride183.4311.01.12.02 g (1.31 mL)
Triethylamine101.1912.01.21.21 g (1.67 mL)
Dichloromethane (DCM)---40 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 25 mL dropping funnel, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to remove moisture.

  • Initial Charging: Under a positive pressure of nitrogen, charge the flask with azepane (1.0 eq), triethylamine (1.2 eq), and 20 mL of anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Maintaining a low temperature is critical to control the exothermic nature of the acylation and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve 2-bromobutanoyl chloride (1.1 eq) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the azepane spot indicates reaction completion.

  • Work-up - Quenching: Cool the mixture back to 0 °C and slowly add 20 mL of deionized water to quench the reaction.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine and unreacted azepane), 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow or pale brown oil.

Purification

Purify the crude oil via flash column chromatography on silica gel.

  • Eluent: A gradient of 5% to 20% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions based on TLC analysis.

  • Final Step: Combine the pure fractions and remove the solvent in vacuo to yield 1-(Azepan-1-yl)-2-bromobutan-1-one as a clear to pale yellow oil.

Experimental_Workflow Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble & Dry Glassware charge 2. Charge Azepane, Et₃N, DCM setup->charge cool 3. Cool to 0 °C charge->cool add 4. Add 2-Bromobutanoyl Chloride cool->add react 5. Stir at Room Temp (2-3h) add->react quench 6. Quench with Water react->quench Monitor by TLC extract 7. Sequential Washes (HCl, NaHCO₃, Brine) quench->extract dry 8. Dry (MgSO₄) & Filter extract->dry concentrate 9. Concentrate in vacuo dry->concentrate chromatography 10. Flash Column Chromatography concentrate->chromatography Crude Product analysis 11. Characterize Pure Product chromatography->analysis

Sources

Application

"1-(Azepan-1-yl)-2-bromobutan-1-one" reaction with primary amines

Application Note & Protocol Topic: Reaction of 1-(Azepan-1-yl)-2-bromobutan-1-one with Primary Amines: Synthesis of Novel α-Amino Ketone Derivatives Introduction: The Significance of α-Amino Ketones The α-amino ketone mo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction of 1-(Azepan-1-yl)-2-bromobutan-1-one with Primary Amines: Synthesis of Novel α-Amino Ketone Derivatives

Introduction: The Significance of α-Amino Ketones

The α-amino ketone motif is a cornerstone in synthetic and medicinal chemistry.[1][2] These bifunctional molecules are not merely synthetic curiosities; they are integral components of numerous natural products and pharmacologically active agents.[3][4][5] Their value is underscored by their presence in drugs such as the antidepressant bupropion and the appetite suppressant amfepramone.[3] The simultaneous presence of a nucleophilic amino group and an electrophilic carbonyl group within the same molecule makes them exceptionally versatile building blocks for the synthesis of more complex structures, including 1,2-amino alcohols, pyrazines, and pyrroles.[1][6]

This application note provides a detailed guide to the synthesis of novel α-amino ketones through the nucleophilic substitution reaction between 1-(Azepan-1-yl)-2-bromobutan-1-one and various primary amines. This reaction provides a direct and efficient route to compounds incorporating the privileged azepane ring system, a common feature in many bioactive molecules. We will explore the underlying reaction mechanism, provide validated experimental protocols, and offer insights into process optimization and troubleshooting.

Reaction Mechanism: A Classic SN2 Pathway

The reaction of an α-bromo ketone with a primary amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[7][8] The key to this transformation lies in the electronic properties of the α-bromo ketone substrate.

Key Mechanistic Steps:

  • Activation of the α-Carbon: The electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent α-carbon (the carbon bonded to the bromine atom). This inductive effect polarizes the C-Br bond, making the carbon atom highly susceptible to nucleophilic attack.[9]

  • Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electron-deficient α-carbon from the backside relative to the leaving group (bromide).[10]

  • Transition State: A transient, five-coordinate transition state is formed where a new C-N bond is partially formed as the C-Br bond is partially broken.

  • Inversion of Stereochemistry: If the α-carbon is a chiral center, the SN2 mechanism results in an inversion of its stereochemistry.

  • Product Formation & Proton Transfer: The bromide ion is expelled as the leaving group, forming a protonated α-amino ketone (an ammonium salt). A base, either an excess of the primary amine or an added non-nucleophilic base, then deprotonates the nitrogen to yield the final, neutral α-amino ketone product and the corresponding ammonium bromide salt.[10]

Potential Side Reactions:

  • Over-alkylation: The secondary amine product is also nucleophilic and can potentially react with another molecule of the α-bromo ketone.[10] This can be suppressed by using an excess of the primary amine.

  • Elimination (E2): In the presence of a strong, sterically hindered base, an elimination reaction can compete with substitution to form an α,β-unsaturated ketone.[11] Using a mild base and controlled temperatures minimizes this pathway.

  • Favorskii Rearrangement: This rearrangement can occur if a strong base is used and there is an acidic α'-proton on the other side of thecarbonyl.[12] This is generally avoided under the mild basic or neutral conditions used for simple amination.

Diagram: SN2 Reaction Mechanism

Caption: Generalized SN2 mechanism for the amination of an α-bromo ketone.

Experimental Protocols & Workflow

Safety Precaution: α-Bromo ketones are potent lachrymators and alkylating agents. All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Protocol 1: General Synthesis of α-Amino Ketones

This protocol outlines a general procedure adaptable to various primary amines.

Materials and Reagents:

  • 1-(Azepan-1-yl)-2-bromobutan-1-one (1.0 eq)

  • Primary Amine (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 1.5 eq)

  • Solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(Azepan-1-yl)-2-bromobutan-1-one (1.0 eq) and the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq). The use of a solid inorganic base like potassium carbonate is often preferred as it simplifies workup.

  • Addition of Amine: Add the primary amine (1.2 eq) to the suspension. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a different Rf value than the starting α-bromo ketone. The reaction is typically complete within 4-24 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, filter the mixture to remove the inorganic base and its corresponding bromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes any remaining acidic byproducts and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-amino ketone.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of α-amino ketones.

Data & Expected Outcomes

The reactivity of the primary amine is dependent on its nucleophilicity. Aliphatic amines are generally more nucleophilic and react faster than aromatic amines, which have their lone pair delocalized into the aromatic ring.

Primary Amine Type Example Stoichiometry (Amine) Base Solvent Temp (°C) Typical Time (h) Expected Yield
Aliphatic (Acyclic) Butylamine1.2 - 1.5 eqK₂CO₃MeCN254 - 875 - 90%
Aliphatic (Cyclic) Cyclohexylamine1.2 - 1.5 eqK₂CO₃MeCN254 - 880 - 95%
Benzylic Benzylamine1.2 - 1.5 eqEt₃NDCM256 - 1270 - 85%
Aromatic (Aniline) Aniline2.0 eqK₂CO₃THF25 - 5012 - 2440 - 60%

Product Characterization:

  • ¹H NMR: Expect to see the disappearance of the signal for the proton at the α-carbon (a triplet or multiplet around 4.2-4.5 ppm in the starting material) and the appearance of a new signal for the same proton, now adjacent to the nitrogen, shifted upfield. A broad singlet corresponding to the N-H proton will also appear.

  • ¹³C NMR: The signal for the α-carbon will shift significantly upon substitution of bromine with nitrogen.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the product. The characteristic isotopic pattern of bromine in the starting material will be absent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Poor quality of amine (e.g., oxidized).2. Insufficiently active amine (e.g., highly hindered or electron-poor aniline).3. Reaction temperature is too low.1. Purify the amine by distillation or use a fresh bottle.2. Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time.3. Consider a more polar solvent like DMF for less reactive amines.
Multiple Products on TLC 1. Over-alkylation of the product by starting material.2. Elimination side reaction forming α,β-unsaturated ketone.1. Increase the excess of the primary amine to 2.0-3.0 equivalents to favor the desired reaction.2. Ensure a mild base (K₂CO₃) is used instead of a stronger one. Keep the temperature at or below room temperature.
Streaking on TLC Plate The product is a basic amine, which can interact strongly with the acidic silica gel.Add 1-2% triethylamine or ammonia to the chromatography eluent to neutralize the silica gel and improve peak shape.
Difficult Purification Product and starting material have very similar polarity (Rf values are close).Optimize the TLC solvent system extensively before running the column. A shallow gradient or isocratic elution might be necessary. Consider switching to a different stationary phase (e.g., alumina).

References

  • Jiang, Q., et al. (2014). Synthesis of α-Amino ketones, acids, esters, nitriles, and related compounds. Journal of Organic Chemistry, 79, 8750-8756. Available at: [Link]

  • Barry, C. S., & Kelland, S. J. (2021). Biocatalytic synthesis of α-amino ketones. Methods in Enzymology, 648, 331-357. Available at: [Link]

  • Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 257-285. Available at: [Link]

  • Kotha, S., & Meshram, M. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5072. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Chemistry, 12(7), 524-543. Available at: [Link]

  • Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19, 257-285. Available at: [Link]

  • Singh, G. S., & Mmatli, E. E. (2020). Advances in the Synthetic Approaches to α‐Amino Ketones: Scope, Mechanism, and Application. ChemistrySelect, 5(45), 14211-14233. Available at: [Link]

  • Sperry, J. (2018). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega, 3(10), 14349-14356. Available at: [Link]

  • Wang, Z., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 11(1), 5410. Available at: [Link]

  • Stevens, C. L., et al. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 28(2), 331-333. Available at: [Link]

  • Van der Eycken, J., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3354. Available at: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5001-5079. Available at: [Link]

  • Yudin, A. K., et al. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(8), 2854-2863. Available at: [Link]

  • Wikipedia contributors. (2023). α-Halo ketone. Wikipedia. Available at: [Link]

  • LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2023). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Quasi-Favorskii Rearrangement of 1-(Azepan-1-yl)-2-bromobutan-1-one

Abstract The Favorskii rearrangement is a cornerstone of synthetic organic chemistry, providing a robust method for the skeletal reorganization of α-halo ketones into carboxylic acid derivatives.[1] While the classical m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Favorskii rearrangement is a cornerstone of synthetic organic chemistry, providing a robust method for the skeletal reorganization of α-halo ketones into carboxylic acid derivatives.[1] While the classical mechanism involving a cyclopropanone intermediate is well-documented for substrates possessing enolizable α'-protons, compounds lacking these protons proceed via an alternative pathway known as the quasi-Favorskii or semi-benzilic acid rearrangement.[2] This document provides a comprehensive guide to the application of this powerful rearrangement to a non-standard substrate: the tertiary α-bromo amide, 1-(Azepan-1-yl)-2-bromobutan-1-one. We will explore the mechanistic nuances, provide a detailed protocol for its synthesis and subsequent rearrangement, and offer insights into product characterization and potential optimization strategies. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage skeletal rearrangements for the creation of novel molecular architectures.

Part 1: Theoretical Framework & Mechanistic Insights

The Classical Favorskii Rearrangement

The canonical Favorskii rearrangement requires an α-halo ketone with at least one acidic proton at the α' position. The reaction is initiated by a base, which deprotonates the α' carbon to form an enolate.[3] This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the halide to form a highly strained cyclopropanone intermediate.[4] Subsequent nucleophilic attack on the carbonyl carbon of this intermediate, followed by ring-opening, yields the rearranged carboxylic acid derivative.[5] The ring typically opens to form the more stable carbanion, a key factor in determining the regioselectivity of the reaction with unsymmetrical substrates.[5]

The Challenge of Non-Enolizable Substrates: The Quasi-Favorskii Pathway

A significant deviation from the classical mechanism occurs when the α-halo ketone lacks enolizable α'-protons.[6][7] In such cases, the reaction cannot proceed through an enolate or a cyclopropanone intermediate. Instead, it follows a pathway analogous to the benzilic acid rearrangement.[2] This "quasi-Favorskii" mechanism involves the direct attack of a nucleophile (e.g., hydroxide or alkoxide) on the carbonyl carbon to form a tetrahedral intermediate.[3] This intermediate then collapses in a concerted fashion, where a 1,2-migration of an adjacent carbon group occurs with the simultaneous displacement of the halide ion.[8]

Mechanistic Hypothesis for 1-(Azepan-1-yl)-2-bromobutan-1-one

The substrate of interest, 1-(Azepan-1-yl)-2-bromobutan-1-one, presents a unique case. Its structure, CH₃-CH₂-CH(Br)-C(=O)-N(Azepane), lacks protons on an α'-carbon, as the position adjacent to the carbonyl is occupied by the tertiary nitrogen of the azepane ring. Consequently, the classical Favorskii pathway is inaccessible.

We hypothesize that this substrate will undergo a quasi-Favorskii rearrangement. The proposed mechanism involves the nucleophilic attack of a base, such as sodium methoxide, on the amide carbonyl. The subsequent collapse of the tetrahedral intermediate is proposed to trigger a 1,2-migration of the azepanyl group to the α-carbon, displacing the bromide and yielding a rearranged product: methyl 2-(azepan-1-yl)butanoate . This pathway represents a novel application of the rearrangement to a tertiary α-halo amide, offering a route to α-amino esters.

G cluster_0 Step 1: Amidation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Rearrangement Butanoyl Butanoyl Chloride Amide 1-(Azepan-1-yl)butan-1-one Butanoyl->Amide Azepane Azepane Azepane->Amide Target 1-(Azepan-1-yl)-2-bromobutan-1-one Amide->Target Reflux in CCl₄ NBS N-Bromosuccinimide NBS->Target Product Methyl 2-(azepan-1-yl)butanoate Target->Product Base NaOMe / MeOH Base->Product

Sources

Application

Application Notes and Protocols: Leveraging 1-(Azepan-1-yl)-2-bromobutan-1-one for the Synthesis of α,β-Unsaturated Ketones

Authored by: [Your Name], Senior Application Scientist Introduction: The Significance of α,β-Unsaturated Ketones α,β-Unsaturated ketones are pivotal structural motifs in organic chemistry, serving as versatile intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Introduction: The Significance of α,β-Unsaturated Ketones

α,β-Unsaturated ketones are pivotal structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. Their conjugated system imparts unique reactivity, making them valuable substrates for a variety of transformations such as Michael additions, cycloadditions, and reductions. The development of efficient and reliable methods for the synthesis of these compounds is therefore a subject of continuous research and development. This application note details the use of 1-(Azepan-1-yl)-2-bromobutan-1-one, a specialized α-bromo amide, as a reagent for the synthesis of α,β-unsaturated ketones from aldehydes.

Reagent Profile: 1-(Azepan-1-yl)-2-bromobutan-1-one

1-(Azepan-1-yl)-2-bromobutan-1-one (CAS No. 1172770-52-3) is an α-halo amide that can serve as a key building block in olefination reactions.[1] The presence of the bromine atom at the α-position to the carbonyl group activates the α-proton, facilitating its removal by a base to form an enolate or a related nucleophilic species. The azepane moiety can influence the steric and electronic properties of the molecule, potentially offering advantages in terms of reactivity and selectivity. While specific literature on this exact compound's application is emerging, its structural features strongly suggest its utility in reactions analogous to those of other α-halo carbonyl compounds for the formation of carbon-carbon double bonds.[2][3]

Proposed Synthetic Application: Olefination of Aldehydes

A primary application of 1-(Azepan-1-yl)-2-bromobutan-1-one is in the synthesis of α,β-unsaturated ketones through a reaction with aldehydes. This transformation is proposed to proceed via an initial nucleophilic addition of an enolate derived from the α-bromo amide to the aldehyde, followed by an elimination step to furnish the desired conjugated ketone.

Overall Reaction Scheme

cluster_reactants Reactants reagent1 1-(Azepan-1-yl)-2-bromobutan-1-one reaction + reagent1->reaction reagent2 Aldehyde (R-CHO) reagent2->reaction product α,β-Unsaturated Ketone base Base base->reaction reaction->product

Caption: General reaction scheme for the synthesis of α,β-unsaturated ketones.

Detailed Step-by-Step Protocol

This protocol provides a general procedure for the synthesis of an α,β-unsaturated ketone from an aromatic aldehyde using 1-(Azepan-1-yl)-2-bromobutan-1-one. Researchers should optimize the conditions for their specific substrates.

Materials:

  • 1-(Azepan-1-yl)-2-bromobutan-1-one

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 1-(Azepan-1-yl)-2-bromobutan-1-one (1.0 eq). Dissolve the α-bromo amide in anhydrous THF (approximately 0.1 M concentration).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LDA solution (1.1 eq) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldehyde Addition: In a separate flame-dried flask, prepare a solution of the aromatic aldehyde (1.2 eq) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the reaction mixture at -78 °C over 10 minutes.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Warming and Elimination: After the initial reaction period, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete as indicated by TLC. The elimination of the bromide and the azepanyl-carbonyl moiety is expected to occur during this warming phase.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Add deionized water and ethyl acetate. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated ketone.

Experimental Workflow Diagram

G A 1. Dissolve 1-(Azepan-1-yl)-2-bromobutan-1-one in anhydrous THF B 2. Cool to -78°C A->B C 3. Add LDA dropwise for enolate formation B->C D 4. Add aldehyde solution dropwise C->D E 5. Stir at -78°C, then warm to room temperature D->E F 6. Quench with saturated NH4Cl E->F G 7. Aqueous workup (EtOAc, NaHCO3, Brine) F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I J Pure α,β-Unsaturated Ketone I->J

Caption: Step-by-step experimental workflow for the synthesis.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a tandem nucleophilic addition-elimination sequence. The key steps are outlined below:

  • Deprotonation: The strong, non-nucleophilic base, LDA, abstracts the acidic α-proton from 1-(Azepan-1-yl)-2-bromobutan-1-one to form a lithium enolate intermediate.

  • Nucleophilic Addition: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a bromohydrin-like alkoxide intermediate.

  • Elimination: Upon warming, an intramolecular E2 or E1cB-type elimination occurs. The alkoxide can facilitate the expulsion of the bromide ion, leading to the formation of the α,β-unsaturated product. Alternatively, a base present in the mixture can promote the elimination.

Mechanism Diagram

start α-Bromo Amide enolate Enolate Intermediate start->enolate LDA, -78°C intermediate Bromohydrin Alkoxide enolate->intermediate + R-CHO product α,β-Unsaturated Ketone intermediate->product Warm to RT (Elimination)

Caption: Proposed mechanistic pathway for the olefination reaction.

Substrate Scope and Versatility

While this protocol is specific to 1-(Azepan-1-yl)-2-bromobutan-1-one, the broader class of reactions involving α-halo carbonyl compounds and aldehydes is well-established and demonstrates considerable versatility. The table below summarizes representative examples from the literature that utilize similar principles, highlighting the potential scope of this methodology.

Entryα-Halo Carbonyl CompoundAldehydeProductYield (%)Reference
12-Bromo-1-(4-nitrophenyl)ethanoneVariousα,β-Unsaturated Ketones39-85[4]
2α-Chloro-N-hydroxyphthalimide esterAromatic/AliphaticOlefinsup to 95[2]
3DichloroamidesAromatic/Aliphaticα,β-Unsaturated AmidesGood[5]
4α-Bromo KetonesN/A (with nitropropyl anion)α,β-Unsaturated Ketones39-85[4]

Safety and Handling Precautions

  • 1-(Azepan-1-yl)-2-bromobutan-1-one: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Lithium Diisopropylamide (LDA): Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

  • Cryogenic Conditions: Use appropriate insulated gloves and exercise caution when handling dry ice and acetone.

Conclusion

1-(Azepan-1-yl)-2-bromobutan-1-one is a promising reagent for the synthesis of α,β-unsaturated ketones from aldehydes. The proposed protocol, based on well-established principles of organic chemistry, offers a reliable starting point for researchers. The versatility of related α-halo carbonyl compounds in similar transformations suggests that this reagent could be a valuable tool in the synthetic chemist's arsenal for accessing important conjugated systems. Further research to explore the full scope and potential stereoselectivity of this specific reagent is encouraged.

References

  • Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism.Source not specified in search results.
  • Catalyst‐Free Diastereoselective Halo‐Cycloacetalization of Olefinic Aldehydes. ResearchGate.[Link]

  • Olefination of aldehydes with alpha-halo redox-active esters. RSC Publishing.[Link]

  • Synthesis of alpha beta unsaturated ketones and related compounds. YouTube.[Link]

  • Olefination of Aldehydes with alpha-Halo Redox-Active Esters. ResearchHub.[Link]

  • α,β-Unsaturated Aminoketones. VI. The Mechanisms of the Reactions of Secondary Amines with α-Bromo-α,β-unsaturated Ketones. Journal of the American Chemical Society.[Link]

  • Reactions of α,β-unsaturated Aldehydes and Ketones. LibreTexts Chemistry.[Link]

  • Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation.Source not specified in search results.
  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal.[Link]

  • PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES.
  • Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. ChemRxiv.[Link]

  • Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants. RSC Publishing.[Link]

  • Olefination of Aldehydes, Part 3: Condensations. YouTube.[Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins. PubMed.[Link]

  • 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. National Institutes of Health.[Link]

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Method

Application Notes and Protocols for "1-(Azepan-1-yl)-2-bromobutan-1-one" in Medicinal Chemistry Lead Generation

Introduction: Unlocking New Chemical Space with a Versatile Building Block In the landscape of medicinal chemistry, the generation of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Versatile Building Block

In the landscape of medicinal chemistry, the generation of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. The strategic combination of privileged structures with versatile reactive handles offers a powerful approach to rapidly populate chemical libraries with compounds exhibiting desirable pharmacological properties. "1-(Azepan-1-yl)-2-bromobutan-1-one" is a prime example of such a building block, integrating the medicinally significant azepane ring system with a highly reactive α-bromo ketone functionality.

The azepane motif, a seven-membered saturated heterocycle, is a key structural component in over 20 FDA-approved drugs, demonstrating a wide range of therapeutic applications including anticancer, antidiabetic, and antiviral activities.[1][2] Its three-dimensional character provides access to a diverse chemical space, often leading to improved pharmacokinetic properties and novel interactions with biological targets.[3] The α-bromo ketone moiety, on the other hand, is a versatile synthetic intermediate, readily undergoing a variety of chemical transformations to yield a diverse array of functional groups and heterocyclic systems.[4][5]

This application note provides a comprehensive guide to the potential applications of "1-(Azepan-1-yl)-2-bromobutan-1-one" in medicinal chemistry lead generation. We will explore its synthesis and detail its utility in the construction of compound libraries based on α-amino ketones, thiazoles, and imidazoles – scaffolds of significant interest in contemporary drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValue
CAS Number 1172770-52-3
Molecular Formula C₁₀H₁₈BrNO
Molecular Weight 248.16 g/mol
Appearance Pale yellow oil (predicted)
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one

The synthesis of the title compound is a two-step process commencing with the formation of the precursor ketone, followed by α-bromination.

Step 1: Synthesis of 1-(Azepan-1-yl)butan-1-one

The precursor ketone can be synthesized via the acylation of azepane with butanoyl chloride.

Azepane Azepane Precursor 1-(Azepan-1-yl)butan-1-one Azepane->Precursor Et3N, DCM, 0 °C to rt ButanoylChloride Butanoyl Chloride ButanoylChloride->Precursor HCl HCl

Caption: Synthesis of the precursor ketone.

Protocol:

  • To a solution of azepane (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add butanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(azepan-1-yl)butan-1-one.

Step 2: α-Bromination

The ketone is then brominated at the α-position using a suitable brominating agent.

Precursor 1-(Azepan-1-yl)butan-1-one TitleCompound 1-(Azepan-1-yl)-2-bromobutan-1-one Precursor->TitleCompound NBS, p-TsOH (cat.), CCl4, reflux SideProduct Succinimide

Caption: α-Bromination to yield the title compound.

Protocol:

  • To a solution of 1-(azepan-1-yl)butan-1-one (1.0 eq.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(azepan-1-yl)-2-bromobutan-1-one, which can be used in subsequent steps without further purification or purified by column chromatography if necessary.

Application in Library Synthesis for Lead Generation

The true utility of "1-(Azepan-1-yl)-2-bromobutan-1-one" lies in its ability to serve as a versatile precursor for a variety of molecular scaffolds with proven pharmacological relevance.

Synthesis of α-Amino Ketone Libraries

α-Amino ketones are important pharmacophores found in numerous biologically active compounds.[6] The reaction of "1-(Azepan-1-yl)-2-bromobutan-1-one" with a diverse range of primary and secondary amines provides a straightforward route to a library of novel α-amino ketones.[4][5]

TitleCompound 1-(Azepan-1-yl)-2-bromobutan-1-one AminoKetone α-Amino Ketone Derivative TitleCompound->AminoKetone K2CO3, CH3CN, rt Amine R1R2NH Amine->AminoKetone HBrSalt HBr salt

Caption: General scheme for α-amino ketone synthesis.

Protocol for α-Amino Ketone Synthesis:

  • To a solution of "1-(Azepan-1-yl)-2-bromobutan-1-one" (1.0 eq.) in acetonitrile (CH₃CN), add the desired amine (1.2 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired α-amino ketone derivative.

Hantzsch Thiazole Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[7][8] The Hantzsch thiazole synthesis offers a classic and efficient method for the construction of this heterocycle from α-halo ketones and thioamides.[9]

TitleCompound 1-(Azepan-1-yl)-2-bromobutan-1-one Thiazole Azepane-Thiazole Derivative TitleCompound->Thiazole Ethanol, reflux Thioamide Thioamide (R-CSNH2) Thioamide->Thiazole H2O H2O

Caption: Hantzsch thiazole synthesis workflow.

Protocol for Thiazole Synthesis:

  • In a round-bottom flask, dissolve "1-(Azepan-1-yl)-2-bromobutan-1-one" (1.0 eq.) and the desired thioamide (1.1 eq.) in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target thiazole derivative.

Imidazole Synthesis

The imidazole moiety is another key heterocycle in medicinal chemistry, found in a wide range of therapeutic agents.[10][11] The reaction of α-bromo ketones with amidines is a well-established method for the synthesis of substituted imidazoles.[12][13]

TitleCompound 1-(Azepan-1-yl)-2-bromobutan-1-one Imidazole Azepane-Imidazole Derivative TitleCompound->Imidazole THF/H2O, K2CO3, reflux Amidine Amidine (R-C(NH)NH2) Amidine->Imidazole H2O H2O

Caption: Synthesis of imidazole derivatives.

Protocol for Imidazole Synthesis:

  • To a mixture of the desired amidine hydrochloride (1.0 eq.) and potassium carbonate (3.0 eq.) in a mixture of tetrahydrofuran (THF) and water, add a solution of "1-(Azepan-1-yl)-2-bromobutan-1-one" (1.0 eq.) in THF.[12]

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired imidazole derivative.

Conclusion and Future Perspectives

"1-(Azepan-1-yl)-2-bromobutan-1-one" represents a highly valuable, yet underexplored, building block for medicinal chemistry lead generation. Its straightforward synthesis and the versatile reactivity of the α-bromo ketone functionality provide access to a diverse range of molecular scaffolds incorporating the privileged azepane moiety. The protocols outlined in this application note for the synthesis of α-amino ketones, thiazoles, and imidazoles offer a robust starting point for the creation of novel compound libraries. Further exploration of the chemical space accessible from this building block, including its use in other cyclization reactions and as a precursor for more complex natural product-like scaffolds, holds significant promise for the discovery of next-generation therapeutic agents. The structure-activity relationship (SAR) studies of the resulting compound libraries will be instrumental in identifying novel lead compounds with potent and selective biological activities.[1]

References

  • Murry, J. A., & Frantz, D. E. (2005). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. Organic Syntheses, 82, 175. Retrieved from [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 465–494.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015). A Versatile and One-Pot Strategy to Synthesize α-Amino Ketones from Benzylic Secondary Alcohols Using N-Bromosuccinimide. Organic letters, 17(2), 406–409.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Murry, J. A., & Frantz, D. E. (2005). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Cikotiene, I., & Vektariene, A. (2010). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules (Basel, Switzerland), 15(4), 2569–2578.
  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Ghasemi, M. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (Basel, Switzerland), 22(7), 1075.
  • ResearchGate. (n.d.). Different strategies for preparing the α‐amino ketones. Retrieved from [Link]

  • de Souza, A. B., de Oliveira, K. T., & da Silva, F. de C. (2024). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega.
  • Sharma, A., & Kumar, V. (2020). Recent advances in the synthesis of α-amino ketones. Organic & biomolecular chemistry, 18(47), 9535–9555.
  • Awale, M., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • Kaur, H., & Singh, J. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Current bioactive compounds, 18(5), 4.
  • Banerjee, S., & Kumar, R. (2015). World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • ResearchGate. (n.d.). Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. Retrieved from [Link]

  • Ding, X., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European journal of medicinal chemistry, 270, 116390.
  • Fraser, F. A., Proctor, G. R., & Redpath, J. (1992). Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Journal of the Chemical Society, Perkin Transactions 1, (4), 445–448.
  • ResearchGate. (n.d.). Bioactive molecules containing azepane rings. Retrieved from [Link]

  • El-Demerdash, A., & Atanasov, A. G. (2019). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine drugs, 17(12), 685.
  • Al-Majid, A. M., & Barakat, A. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules (Basel, Switzerland), 28(15), 5780.
  • ResearchGate. (n.d.). ChemInform Abstract: Bioactive Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

  • Demchenko, A. M., et al. (2020). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals (Basel, Switzerland), 13(9), 235.
  • ResearchGate. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and cytotoxicity of novel imidazo[4,5-d]azepine compounds derived from marine natural product ceratamine A. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules (Basel, Switzerland), 23(3), 595.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. Retrieved from [Link]

  • Robello, M., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of medicinal chemistry, 64(7), 3508–3545.
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  • PubChem. (n.d.). 4-(Azepan-1-yl)-1,1-diphenylbutan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: 1-(Azepan-1-yl)-2-bromobutan-1-one as a Versatile Intermediate for Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient discovery of novel therapeutic agents. This document provides a detailed guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient discovery of novel therapeutic agents. This document provides a detailed guide to the synthesis and application of 1-(Azepan-1-yl)-2-bromobutan-1-one , a key building block for generating diverse molecular libraries. We will explore its synthesis, underscore the rationale behind its design, and provide detailed protocols for its derivatization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Introduction: The Strategic Value of the Scaffold

The title compound, 1-(Azepan-1-yl)-2-bromobutan-1-one, merges two structurally important motifs in pharmaceutical sciences: the azepane ring and the α-bromoketone functional group.

  • The Azepane Moiety : The seven-membered azepane ring is a "privileged scaffold" found in numerous FDA-approved drugs.[1][2] Its non-planar, flexible conformation allows it to effectively explore chemical space and engage with biological targets. Drugs containing this ring system span a wide range of therapeutic areas, including antivirals, anticancer agents, and antihistamines.[3][4] The inclusion of the azepane ring can improve physicochemical properties such as solubility and metabolic stability.

  • The α-Bromoketone Group : This functional group is a highly versatile electrophilic hub. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making it an excellent leaving group for nucleophilic substitution reactions.[5] This reactivity is the cornerstone of its utility, enabling the facile introduction of a wide array of chemical diversity at the α-position, a critical step in building structure-activity relationships (SAR).[6]

By combining these two features, 1-(Azepan-1-yl)-2-bromobutan-1-one serves as an ideal starting point for creating libraries of novel compounds with potential therapeutic value.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for experimental design.

PropertyValueSource
CAS Number 1172770-52-3[7]
Molecular Formula C₁₀H₁₈BrNO[7]
Molecular Weight 248.16 g/mol [7]
SMILES CCC(Br)C(N1CCCCCC1)=O[7]
Appearance Typically a colorless to pale yellow oil or low-melting solidN/A

Synthesis of the Intermediate

The synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one is most efficiently achieved via a two-step process. This approach ensures high yields and minimizes side reactions.

Synthesis Workflow Diagram

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: α-Bromination A Azepane C 1-(Azepan-1-yl)butan-1-one A->C Base (e.g., Et3N) Solvent (e.g., DCM) B Butanoyl Chloride B->C D 1-(Azepan-1-yl)butan-1-one F 1-(Azepan-1-yl)-2-bromobutan-1-one (Final Product) D->F Acid Catalyst (e.g., HBr) Solvent (e.g., AcOH) E Brominating Agent (e.g., Br2, NBS) E->F

Caption: Two-step synthesis of the title intermediate.

Protocol 3.1: Synthesis of 1-(Azepan-1-yl)butan-1-one (Intermediate Ketone)

Rationale: This is a standard Schotten-Baumann reaction. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed. Triethylamine (Et₃N) is used as a base to quench the HCl byproduct generated during the reaction, preventing the protonation of the azepane starting material.

Materials:

  • Azepane (1.0 eq)

  • Butanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve azepane in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Add butanoyl chloride dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-(azepan-1-yl)butan-1-one, which can often be used in the next step without further purification.

Protocol 3.2: α-Bromination to Yield 1-(Azepan-1-yl)-2-bromobutan-1-one

Rationale: The acid-catalyzed α-halogenation of ketones proceeds through an enol intermediate.[8] The rate-determining step is the formation of this enol, which is independent of the halogen concentration.[9] Using bromine in acetic acid is a common and effective method.[9] The acid catalyst protonates the carbonyl oxygen, facilitating enol formation.

Materials:

  • 1-(Azepan-1-yl)butan-1-one (1.0 eq)

  • Bromine (Br₂) (1.05 eq)

  • Glacial acetic acid

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the intermediate ketone in glacial acetic acid in a flask protected from light.

  • Add a solution of bromine in acetic acid dropwise to the stirred mixture. A catalytic amount of HBr can accelerate the reaction.

  • Stir at room temperature for 4-8 hours. The disappearance of the bromine color may indicate reaction completion. Monitor by TLC or LC-MS.

  • Carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash carefully with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(Azepan-1-yl)-2-bromobutan-1-one.

Application in Library Synthesis for Drug Discovery

The true power of 1-(Azepan-1-yl)-2-bromobutan-1-one lies in its ability to serve as a central hub for generating a diverse library of molecules through nucleophilic substitution.

Library Generation Workflow Diagram

G cluster_nucs Nucleophile Classes cluster_prods Product Scaffolds A 1-(Azepan-1-yl)- 2-bromobutan-1-one P1 α-Amino Ketones A->P1 P2 α-Thio Ketones A->P2 P3 α-Aryloxy Ketones A->P3 P4 Substituted Heterocycles A->P4 N1 Primary/Secondary Amines (R₂NH) N1->P1 N2 Thiols (RSH) N2->P2 N3 Phenols (ArOH) N3->P3 N4 Heterocycles (e.g., Imidazole) N4->P4

Caption: Parallel synthesis of diverse scaffolds from the intermediate.

Protocol 4.1: General Procedure for Nucleophilic Substitution

Rationale: This protocol describes a typical Sₙ2 reaction. The choice of solvent and base is critical. A polar aprotic solvent like DMF or acetonitrile is ideal for Sₙ2 reactions. A non-nucleophilic base such as potassium carbonate or DIPEA is used to neutralize the HBr formed without competing with the primary nucleophile.

Materials:

  • 1-(Azepan-1-yl)-2-bromobutan-1-one (1.0 eq)

  • Nucleophile (e.g., substituted aniline, benzyl mercaptan, imidazole) (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 eq)

  • Solvent (e.g., Acetonitrile, DMF)

Procedure:

  • To a solution of the nucleophile in the chosen solvent, add the base and stir for 10 minutes at room temperature.

  • Add a solution of 1-(Azepan-1-yl)-2-bromobutan-1-one in the same solvent to the mixture.

  • Stir the reaction at a suitable temperature (room temperature to 60 °C) until the starting material is consumed (monitor by LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting product via flash chromatography or preparative HPLC to yield the desired library compound.

Self-Validation: Each synthesized compound must be characterized to confirm its structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Purity should be assessed by HPLC (>95% is typically required for biological screening).

Strategy for Biological Evaluation

A library synthesized from this intermediate can be screened against various biological targets. The azepane motif is prevalent in CNS-active agents, making neurological targets (e.g., GPCRs, ion channels, transporters) a logical starting point.

Drug Discovery Screening Cascade Diagram

G A Synthesized Compound Library B High-Throughput Screening (HTS) A->B Primary Assay C Hit Identification (Potency & Confirmation) B->C Dose-Response D Hit-to-Lead Optimization (SAR, ADME Profiling) C->D Medicinal Chemistry E Lead Candidate D->E Preclinical Studies

Caption: A typical workflow for screening a chemical library.

Application:

  • Primary Screening: The library is screened at a single high concentration (e.g., 10 µM) in a primary biochemical or cell-based assay.

  • Hit Confirmation: Compounds showing significant activity ("hits") are re-tested to confirm their effect.[10]

  • Dose-Response: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Lead Optimization: The most promising hits undergo further chemical modification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties, initiating the hit-to-lead phase.[11]

Conclusion

1-(Azepan-1-yl)-2-bromobutan-1-one is a high-value intermediate for drug discovery. Its straightforward synthesis and versatile reactivity allow for the rapid and efficient generation of diverse chemical libraries. The protocols and strategies outlined in this document provide a robust framework for researchers to harness the potential of this scaffold in the quest for novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Gudimella, R., et al. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • Rammurthy, B., et al. (2017). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. RSC Advances. Retrieved from [Link]

  • Gudimella, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Bedoukian, P. Z. (1945). Synthesis of α-Bromoketones. Journal of the American Chemical Society. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ResearchGate. (n.d.). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. Retrieved from [Link]

  • Stevens, C. L., et al. (1958). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jarvo, E. R., et al. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, J., et al. (2014). Synthetic Access to Aromatic α-Haloketones. Molecules. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-azepan-1-yl-2-chlorobutan-1-one. Retrieved from [Link]

  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • de la Torre, A., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-bromobutan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromobutan-1-ol. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobutan-1-ol. Retrieved from [Link]

  • YouTube. (2021). 1-bromobutane synthesis. Retrieved from [Link]

  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tundo, P., et al. (2013). Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt. Green Chemistry. Retrieved from [Link]

  • Singh, S., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews. Retrieved from [Link]

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Method

Application Note: A Practical Guide to Nucleophilic Substitution on 1-(Azepan-1-yl)-2-bromobutan-1-one for Novel Compound Synthesis

Introduction: The Strategic Importance of α-Functionalized Amides In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with tailored pharmacological profiles is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Functionalized Amides

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with tailored pharmacological profiles is paramount. Among the vast array of privileged scaffolds, azepane-containing molecules have garnered significant attention due to their diverse biological activities.[1][2] The seven-membered azepane ring offers a unique three-dimensional chemical space that is often underexplored compared to more common five- and six-membered heterocycles.[3] Functionalization of these scaffolds is key to modulating their therapeutic properties. This application note provides a detailed experimental protocol for the nucleophilic substitution on 1-(Azepan-1-yl)-2-bromobutan-1-one, a versatile intermediate for the synthesis of a library of α-substituted amide derivatives. These derivatives are of significant interest in medicinal chemistry for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[4][5]

The core of this protocol revolves around the nucleophilic substitution at the α-carbon of an amide, a reaction of fundamental importance in organic synthesis. The presence of the carbonyl group activates the adjacent carbon-bromine bond towards substitution, making it a reliable method for introducing a wide range of functional groups.[6] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Reaction Mechanism and Key Considerations

The nucleophilic substitution on 1-(Azepan-1-yl)-2-bromobutan-1-one typically proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[7][8] This is a single-step concerted process where the incoming nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group.[8]

Several factors are crucial for the success of this reaction:

  • Nucleophile Choice: A wide variety of nucleophiles can be employed, including amines, thiols, azides, and the salts of alcohols and carboxylic acids. The strength and steric bulk of the nucleophile will influence the reaction rate and yield.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred. These solvents can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free to attack the electrophile.

  • Temperature Control: The reaction temperature is a critical parameter that needs to be optimized. While heating can accelerate the reaction, it may also lead to side reactions, such as elimination.

  • Base (if necessary): When using nucleophiles that are weak acids (e.g., thiols, some amines), the addition of a non-nucleophilic base is often required to deprotonate the nucleophile and increase its reactivity, or to scavenge the HBr generated during the reaction.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reagents: 1-(Azepan-1-yl)-2-bromobutan-1-one Nucleophile Base (optional) solvent Add Anhydrous Solvent mix Combine Reagents in Reaction Vessel reagents->mix solvent->mix heat Heat to Desired Temperature (e.g., 60-80 °C) mix->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., with water or aq. NH4Cl) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for the nucleophilic substitution on 1-(Azepan-1-yl)-2-bromobutan-1-one.

Detailed Experimental Protocol

This protocol provides a general procedure for the nucleophilic substitution on 1-(Azepan-1-yl)-2-bromobutan-1-one with a representative amine nucleophile. The stoichiometry and reaction conditions may require optimization for different nucleophiles.

Materials and Reagents
  • 1-(Azepan-1-yl)-2-bromobutan-1-one (Substrate)

  • Nucleophile (e.g., Morpholine, 1.2 equivalents)

  • Anhydrous Acetonitrile (ACN) (Solvent)

  • Potassium Carbonate (K₂CO₃) (Base, 2.0 equivalents)

  • Ethyl Acetate (for extraction)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (Saturated aqueous Sodium Chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (Drying agent)

  • Silica gel for column chromatography

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(Azepan-1-yl)-2-bromobutan-1-one (1.0 eq).

  • Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the nucleophile (e.g., morpholine, 1.2 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative reaction conditions and expected yields for the nucleophilic substitution on α-bromo amides with various nucleophiles. These values are intended as a starting point for optimization.

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
MorpholineK₂CO₃ACN804-885-95
Sodium Azide-DMF25-502-690-98
Sodium Thiophenoxide-ACN603-580-90
PiperidineK₂CO₃ACN806-1280-90
Sodium Methoxide-Methanol251-375-85

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure that the reagents are pure and the solvent is anhydrous, as water can interfere with the reaction. The choice of base can also be critical; for less reactive nucleophiles, a stronger base like sodium hydride (NaH) might be necessary, though with appropriate safety precautions.

  • Side Reactions: The primary side reaction is often elimination, especially with sterically hindered nucleophiles or at high temperatures. Using a less hindered base or milder reaction conditions can help to minimize this.

  • Purification Challenges: The polarity of the product will vary depending on the incorporated nucleophile. A systematic screening of eluent systems for column chromatography is recommended to achieve optimal separation.

Conclusion

This application note provides a robust and versatile protocol for the nucleophilic substitution on 1-(Azepan-1-yl)-2-bromobutan-1-one. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of α-functionalized amides. These compounds serve as valuable building blocks for the development of novel therapeutic agents, contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

  • Pross, A. (1977). The S(_N)2 mechanism: A conceptual framework. Accounts of Chemical Research, 10(6), 212–219. [Link]

  • D'Angeli, F., & Veronese, A. C. (2009). The Fascinating Chemistry of α‐Haloamides. The Chemical Record, 9(4), 215-235. [Link]

  • Caramella, P., & Albini, A. (2014). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 6(12), 1041-1046. [Link]

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Application

Application Notes &amp; Protocols: 1-(Azepan-1-yl)-2-bromobutan-1-one as a Versatile Building Block for Azepane-Containing Scaffolds

Abstract The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique three-dimension...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique three-dimensional architecture provides an excellent framework for developing novel therapeutic agents targeting a wide range of diseases, including cancer, diabetes, and viral infections.[3] The development of efficient synthetic routes to functionalized azepane derivatives is therefore a critical task in drug discovery.[4][5] This technical guide details the synthesis and application of 1-(azepan-1-yl)-2-bromobutan-1-one, a highly versatile α-bromoketone intermediate. This building block serves as a key precursor for introducing diverse functionalities at the α-position of an N-acylated azepane, enabling rapid library synthesis and scaffold elaboration. We provide detailed, field-proven protocols for its synthesis and subsequent derivatization, underpinned by mechanistic insights and comprehensive safety guidelines.

Part 1: Synthesis of the Key Intermediate: 1-(Azepan-1-yl)-2-bromobutan-1-one

The synthesis of the title compound is a robust two-step process commencing with the N-acylation of azepane, followed by a regioselective α-bromination of the resulting ketone. This approach ensures high yields and purity, providing a reliable source of this key building block.

Overall Synthetic Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: α-Bromination Azepane Azepane Precursor 1-(Azepan-1-yl)butan-1-one Azepane->Precursor Acylation ButanoylChloride Butanoyl Chloride ButanoylChloride->Precursor BaseSolvent Base (e.g., Et3N) in Solvent (e.g., DCM) BaseSolvent->Precursor Precursor_ref 1-(Azepan-1-yl)butan-1-one Bromine Bromine (Br2) Target 1-(Azepan-1-yl)-2-bromobutan-1-one Bromine->Target AcidSolvent Acidic Solvent (e.g., Glacial Acetic Acid) AcidSolvent->Target Precursor_ref->Target Bromination

Caption: Two-step synthesis of the target α-bromoketone.

Protocol 1: Synthesis of 1-(Azepan-1-yl)butan-1-one (Precursor)

This protocol describes the N-acylation of azepane using butanoyl chloride. The reaction is a standard Schotten-Baumann type acylation, where a base is used to neutralize the HCl byproduct.

Causality and Experimental Choices:

  • Reagents : Butanoyl chloride is a reactive acylating agent. Azepane acts as the nucleophile.[6]

  • Base : Triethylamine (Et₃N) is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, preventing the protonation of the azepane starting material and driving the reaction to completion.

  • Solvent : Dichloromethane (DCM) is an inert solvent that dissolves the reactants well. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Temperature : The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride.

Materials & Equipment:

  • Azepane

  • Butanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Rotary evaporator

Step-by-Step Procedure:

  • To a stirred solution of azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Add butanoyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(azepan-1-yl)butan-1-one.

  • The product can be purified further by vacuum distillation if necessary.

Protocol 2: Synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one (Target Compound)

This protocol details the electrophilic α-bromination of the precursor ketone. The reaction proceeds through an acid-catalyzed enol intermediate, which is the active nucleophile.[7]

Causality and Experimental Choices:

  • Brominating Agent : Molecular bromine (Br₂) is a common and effective electrophilic bromine source for the α-bromination of ketones.

  • Solvent & Catalyst : Glacial acetic acid serves as both the solvent and the acid catalyst. The acid protonates the carbonyl oxygen, which accelerates the tautomerization to the more nucleophilic enol form.[7]

  • Temperature : The reaction is performed at a controlled temperature to prevent side reactions, such as polybromination.

  • Work-up : The work-up procedure is designed to neutralize the acidic solvent and remove any unreacted bromine. Sodium bisulfite is used to quench excess Br₂.

Materials & Equipment:

  • 1-(Azepan-1-yl)butan-1-one

  • Bromine (Br₂)

  • Glacial acetic acid

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Rotary evaporator

Step-by-Step Procedure:

  • SAFETY NOTE: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dissolve 1-(azepan-1-yl)butan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture at room temperature.

  • After the addition is complete, continue to stir the reaction mixture for 1-3 hours. The disappearance of the bromine color is an indicator of reaction progress. Monitor by TLC.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water and saturated sodium bisulfite solution to quench the excess bromine.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with DCM or diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(azepan-1-yl)-2-bromobutan-1-one.

  • Purify the crude product by column chromatography on silica gel if required.

Data Presentation: Predicted Spectroscopic Data

The following data are predicted based on the analysis of similar structures and are intended as a guide for characterization.

Parameter Predicted Data for 1-(Azepan-1-yl)-2-bromobutan-1-one
Molecular Formula C₁₀H₁₈BrNO
Molecular Weight 248.16 g/mol
¹H NMR (400 MHz, CDCl₃) δ 4.80-4.70 (m, 1H, -CH(Br)-), 3.60-3.40 (m, 4H, -N-CH₂-), 2.10-1.90 (m, 2H, -CH₂-CH(Br)-), 1.80-1.50 (m, 8H, azepane ring CH₂), 1.10 (t, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 168.0 (C=O), 48.0 (-CH(Br)-), 47.5 (-N-CH₂-), 46.0 (-N-CH₂-), 30.0 (-CH₂-CH(Br)-), 28.5, 27.0, 26.5 (azepane ring CH₂), 11.5 (-CH₃)
IR (ATR, cm⁻¹) ~2930, 2860 (C-H stretch), ~1645 (Amide C=O stretch), ~680 (C-Br stretch)
Mass Spec (ESI+) m/z 248.06, 250.06 [M+H]⁺ (Isotopic pattern for Br)

Part 2: Application in Azepane Scaffold Elaboration

The C-Br bond in 1-(azepan-1-yl)-2-bromobutan-1-one is susceptible to nucleophilic attack, making it an excellent electrophile for introducing a wide variety of functional groups. This protocol demonstrates its utility by reacting it with benzylamine to form a secondary aminoketone derivative.

Reaction Mechanism: Nucleophilic Substitution

G cluster_legend Legend Start 1-(Azepan-1-yl)-2-bromobutan-1-one Product 1-(Azepan-1-yl)-2-(benzylamino)butan-1-one Start->Product SN2 Attack Nucleophile Benzylamine (R-NH2) Nucleophile->Product Byproduct HBr salt Product->Byproduct Reactant Reactant

Caption: S N 2 reaction workflow for scaffold elaboration.

Protocol 3: Synthesis of 1-(Azepan-1-yl)-2-(benzylamino)butan-1-one

Causality and Experimental Choices:

  • Nucleophile : Benzylamine is a primary amine that readily displaces the bromide via an Sɴ2 mechanism.

  • Base : An excess of benzylamine or a non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction.

  • Solvent : Acetonitrile (MeCN) is a polar aprotic solvent suitable for Sɴ2 reactions.

Materials & Equipment:

  • 1-(Azepan-1-yl)-2-bromobutan-1-one

  • Benzylamine

  • Potassium carbonate (K₂CO₃) (optional, if not using excess amine)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware for reflux and work-up

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1-(azepan-1-yl)-2-bromobutan-1-one (1.0 eq) in acetonitrile.

  • Add benzylamine (2.2 eq) to the solution. The excess amine acts as both the nucleophile and the base.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove the benzylammonium bromide salt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain the pure 1-(azepan-1-yl)-2-(benzylamino)butan-1-one.

Part 3: Safety, Handling, and Storage

  • 1-(Azepan-1-yl)-2-bromobutan-1-one : As an α-bromoketone, this compound should be handled as a potent lachrymator and a potential alkylating agent. Always handle in a chemical fume hood with appropriate PPE.[8] Avoid inhalation and contact with skin and eyes.

  • Handling : Use spark-proof tools and avoid sources of ignition.[9] Take precautionary measures against static discharge.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Part 4: Conclusion

1-(Azepan-1-yl)-2-bromobutan-1-one is a valuable and versatile synthetic intermediate for the construction of diverse azepane-containing scaffolds. The straightforward and scalable synthetic protocols provided herein allow for its reliable preparation. The demonstrated reactivity in nucleophilic substitution reactions opens a gateway for extensive functionalization, making it an essential tool for researchers, scientists, and drug development professionals exploring the rich chemical space of azepane derivatives.

References

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]

  • Zha, G. F., et al. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Available from: [Link]

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Method

Application Notes and Protocols for Cell-Based Assays of 1-(Azepan-1-yl)-2-bromobutan-1-one Derivatives

A Senior Application Scientist's Guide to Preclinical Evaluation Introduction: Unveiling the Therapeutic Potential of Novel Azepane Derivatives The azepane scaffold is a privileged structure in medicinal chemistry, with...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Introduction: Unveiling the Therapeutic Potential of Novel Azepane Derivatives

The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects[1][2]. The novel class of "1-(Azepan-1-yl)-2-bromobutan-1-one" derivatives represents a new frontier for therapeutic innovation. As with any new chemical entity, a systematic and robust preclinical evaluation is paramount to understanding its biological effects and potential applications.[3][4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the initial cell-based screening of these novel derivatives. Our approach is designed to be a self-validating system, starting with foundational safety assessments and progressing to targeted efficacy screening. We will not only outline the "how" but also the "why" behind each experimental choice, ensuring a deep understanding of the screening cascade.

Tier 1: Foundational Cytotoxicity Assays — The Gateway to Further Discovery

Before exploring any potential therapeutic benefits, it is crucial to determine the inherent cytotoxicity of the "1-(Azepan-1-yl)-2-bromobutan-1-one" derivatives.[7][8][9] These initial assays will establish a safe concentration range for subsequent, more complex biological assays and identify compounds with potent, non-specific toxicity that should be deprioritized.[7][10]

Workflow for Foundational Cytotoxicity Screening

G cluster_0 Tier 1: Foundational Cytotoxicity A Compound Library of 1-(Azepan-1-yl)-2-bromobutan-1-one Derivatives B Select Relevant Cell Lines (e.g., HEK293, HepG2, and a cancer cell line like MCF-7) A->B C Dose-Response Treatment (e.g., 0.1 µM to 100 µM) B->C D 24h, 48h, 72h Incubation C->D E MTT Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Data Analysis: Calculate IC50/CC50 Values E->G F->G H Prioritize Compounds with Low General Cytotoxicity for Tier 2 Screening G->H

Caption: Workflow for initial cytotoxicity screening of novel compounds.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the "1-(Azepan-1-yl)-2-bromobutan-1-one" derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. Measuring LDH activity in the supernatant is a reliable indicator of cell lysis and cytotoxicity.[7][10][11]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent like Triton X-100).

AssayPrincipleEndpoint MeasurementProsCons
MTT Assay Mitochondrial dehydrogenase activityColorimetric (570 nm)High-throughput, sensitive, well-establishedCan be affected by metabolic alterations
LDH Release Assay Plasma membrane integrityColorimetric (490 nm)Non-destructive to remaining cells, kinetic measurements possibleLess sensitive for early apoptotic events

Tier 2: Screening for Potential Therapeutic Activities

Based on the known pharmacological profile of azepane derivatives, we propose a parallel screening approach in three key therapeutic areas: oncology, inflammation, and neurodegeneration.[1][2]

A. Anti-Cancer Activity Screening

Rationale: Many cytotoxic compounds identified in Tier 1 may have selective anti-proliferative effects on cancer cells. This screening tier aims to identify such compounds.

Workflow for Anti-Cancer Screening:

G cluster_1 Tier 2: Anti-Cancer Screening A Select Compounds with Low General Cytotoxicity but High Cancer Cell Line Cytotoxicity B Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C Cell Proliferation Assay (e.g., BrdU incorporation) B->C D Apoptosis Assay (e.g., Caspase-3/7 activity) B->D E Cell Cycle Analysis (Flow cytometry with PI staining) B->E F Identify Hits with Potent and Selective Anti-Cancer Activity C->F D->F E->F

Caption: Workflow for assessing the anti-cancer potential of lead compounds.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate that is cleaved by active caspases-3/7, producing a luminescent signal proportional to the level of apoptosis.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in a white-walled 96-well plate and treat with the compounds as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the caspase-glo 3/7 reagent to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific induction of apoptosis.

B. Anti-Inflammatory Activity Screening

Rationale: Inflammation is a key pathological process in many diseases. Azepane derivatives have shown anti-inflammatory potential, making this a promising area for investigation.[12]

Workflow for Anti-Inflammatory Screening:

G cluster_2 Tier 2: Anti-Inflammatory Screening A Select Compounds with Low Cytotoxicity in Relevant Immune Cells (e.g., THP-1, RAW 264.7) B Induce Inflammatory Response (e.g., with LPS) A->B C Co-treat with Compounds B->C D Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) via ELISA C->D E Measure Nitric Oxide (NO) Production (Griess Assay) C->E F Identify Hits that Reduce Inflammatory Markers D->F E->F

Caption: Workflow for evaluating the anti-inflammatory effects of compounds.

Protocol 4: TNF-α ELISA for Cytokine Release

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine, such as TNF-α, in the cell culture supernatant. This is a highly specific and sensitive method to measure the inflammatory response.[13]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 or differentiated THP-1 cells) in a 96-well plate. Pre-treat with your compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of TNF-α in each sample using a standard curve.

C. Neuroprotective Activity Screening

Rationale: Given the prevalence of neurodegenerative diseases, identifying new neuroprotective agents is a high priority. The azepane core is present in some centrally active compounds, suggesting this is a worthwhile avenue to explore.[14][15][16]

Workflow for Neuroprotective Screening:

G cluster_3 Tier 2: Neuroprotective Screening A Select Compounds with Low Cytotoxicity in Neuronal Cells (e.g., SH-SY5Y, PC12) B Induce Neuronal Stress (e.g., with H2O2, glutamate, or 6-OHDA) A->B C Co-treat with Compounds B->C D Assess Cell Viability (MTT or CellTiter-Glo Assay) C->D E Measure Reactive Oxygen Species (ROS) (e.g., DCFDA Assay) C->E F Identify Hits that Protect Neurons from Stress-induced Death D->F E->F

Caption: Workflow for discovering compounds with neuroprotective properties.

Protocol 5: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model

Principle: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative insult with H₂O₂.[17][18]

Step-by-Step Protocol:

  • Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate. Differentiate the cells if necessary (e.g., with retinoic acid for SH-SY5Y).

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of your compounds for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM) for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay (Protocol 1) or a more sensitive luminescent assay like CellTiter-Glo.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by your compounds compared to the H₂O₂-treated control.

Tier 3: Mechanistic Insights

Once "hit" compounds are identified in Tier 2, further assays can be employed to elucidate their mechanism of action.[3][4][5][6][19] For example:

  • Anti-Cancer Hits: Western blotting for key proteins in apoptotic (e.g., Bcl-2, Bax) or cell cycle pathways (e.g., cyclins, CDKs).

  • Anti-Inflammatory Hits: Reporter gene assays to assess the activity of key transcription factors like NF-κB.[20]

  • Neuroprotective Hits: Assays to measure mitochondrial membrane potential or specific markers of neuronal health like neurite outgrowth.[15]

Relevant Signaling Pathway: NF-κB in Inflammation

G cluster_0 NF-κB Signaling in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes induces

Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory drugs.

Data Interpretation and Reporting

For each assay, it is crucial to include appropriate controls (positive, negative, and vehicle) to ensure the validity of the results. Data should be presented clearly, with dose-response curves and calculated IC50 or EC50 values. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial cell-based evaluation of "1-(Azepan-1-yl)-2-bromobutan-1-one" derivatives. By following this tiered approach, researchers can efficiently identify promising lead compounds for further development in oncology, inflammation, or neurodegenerative diseases. This systematic process maximizes the chances of uncovering novel therapeutic agents while ensuring a solid foundation of data for future preclinical and clinical studies.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). Vertex AI Search.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
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  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.). Molecular Devices.
  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). IRIS - Unibo.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). International Journal of Molecular Sciences.
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  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
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  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
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  • Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. (n.d.). Physiological Genomics.
  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC - NIH.
  • Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics.
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  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021, February 1). Bentham Science Publishers.
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  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). OUCI.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT.
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  • Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. (2024). PubMed.
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Technical Notes & Optimization

Troubleshooting

"1-(Azepan-1-yl)-2-bromobutan-1-one" stability and storage conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Azepan-1-yl)-2-bromobutan-1-one. It addresses potential challenges related to the compound's...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Azepan-1-yl)-2-bromobutan-1-one. It addresses potential challenges related to the compound's stability and storage, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to the Stability of α-Bromo Ketones

1-(Azepan-1-yl)-2-bromobutan-1-one is an α-bromo ketone. This class of compounds is known for its utility in organic synthesis, but also for its inherent reactivity. The primary stability concern for α-bromo ketones is their susceptibility to dehydrobromination, especially in the presence of bases, to form α,β-unsaturated ketones.[1][2][3] Understanding this and other potential degradation pathways is crucial for maintaining the compound's purity and reactivity for its intended use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(Azepan-1-yl)-2-bromobutan-1-one?

A1: While specific stability data for this compound is limited, based on the general properties of α-bromo ketones, the following storage conditions are recommended:

  • Temperature: Store in a tightly sealed container in a refrigerator (2-8 °C) or a freezer (-20 °C) for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Incompatibilities: Keep away from strong bases, oxidizing agents, and reactive metals.[4][5]

Q2: What is the expected shelf-life of 1-(Azepan-1-yl)-2-bromobutan-1-one?

A2: The shelf-life is highly dependent on the storage conditions and the purity of the compound. When stored as recommended, the compound should remain stable for several months to a year. However, it is best practice to re-analyze the compound for purity if it has been in storage for an extended period or if there are any visual signs of degradation.

Q3: Can I store 1-(Azepan-1-yl)-2-bromobutan-1-one in solution?

A3: Storing in solution is generally not recommended for long-term storage due to the increased risk of degradation. If you must store it in solution for a short period, use a dry, aprotic solvent and store at low temperatures. Protic solvents, especially in the presence of any basic impurities, can facilitate decomposition.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of the compound (e.g., turning yellow or brown) This may indicate degradation, potentially through oxidation or elimination reactions.Discard the compound and obtain a fresh batch. If you must proceed, purify the compound before use.
Inconsistent or poor yields in reactions The compound may have degraded, reducing its effective concentration.Verify the purity of the starting material using techniques like NMR or LC-MS. Consider using a freshly opened or purified batch.
Presence of unexpected byproducts in reactions Degradation products, such as the corresponding α,β-unsaturated ketone, may be present and participating in side reactions.Characterize the byproducts to understand the degradation pathway. Improve storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol for Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(Azepan-1-yl)-2-bromobutan-1-one and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.

  • Data Analysis: Integrate the signals and compare the spectrum to a reference spectrum of the pure compound. Look for the appearance of new signals or changes in the integration of existing signals that might indicate the presence of impurities.

Protocol for Handling and Dispensing
  • Preparation: Allow the container of 1-(Azepan-1-yl)-2-bromobutan-1-one to warm to room temperature before opening to prevent condensation of moisture into the compound.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of an inert gas.

  • Dispensing: Use clean, dry spatulas and glassware.

  • Storage: After dispensing, flush the container with an inert gas before tightly resealing and returning it to the recommended storage conditions.

Visualizing Stability and Handling

Potential Degradation Pathway

cluster_conditions Contributing Factors A 1-(Azepan-1-yl)-2-bromobutan-1-one B α,β-Unsaturated Ketone (Degradation Product) A->B Base-catalyzed Dehydrobromination C HBr A->C Base-catalyzed Dehydrobromination Moisture Moisture Moisture->A Base Base Base->A Heat Heat/Light Heat->A

Caption: Potential degradation of 1-(Azepan-1-yl)-2-bromobutan-1-one.

Recommended Storage Workflow

start Receive Compound store Store at 2-8°C or -20°C in a tightly sealed container under inert gas and protected from light. start->store handle Handle under inert atmosphere. Allow to warm to room temperature before opening. store->handle dispense Dispense required amount handle->dispense reseal Flush with inert gas, reseal tightly. dispense->reseal end Return to Storage reseal->end

Sources

Optimization

Technical Support Center: Chromatographic Purification of 1-(Azepan-1-yl)-2-bromobutan-1-one

Welcome to the Technical Support Center for the chromatographic purification of "1-(Azepan-1-yl)-2-bromobutan-1-one". This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of "1-(Azepan-1-yl)-2-bromobutan-1-one". This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during the purification of this α-bromo amide compound. As a molecule possessing both a reactive α-bromo ketone moiety and a polar tertiary amide, its purification requires careful consideration of chromatographic conditions to ensure high purity and yield.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and extensive field experience.

Troubleshooting Guide

This section addresses common problems encountered during the flash chromatography of 1-(Azepan-1-yl)-2-bromobutan-1-one on silica gel. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low or No Recovery of the Product

Question: I've run my column, but I can't find my compound in the collected fractions. What could be the problem?

Answer: This is a frequent and frustrating issue that can stem from several factors, primarily related to the stability of your compound on the stationary phase.[1]

  • Probable Cause 1: On-Column Decomposition. 1-(Azepan-1-yl)-2-bromobutan-1-one, being an α-bromo ketone, is susceptible to degradation on silica gel, which is inherently acidic.[2] The Lewis acidic sites on the silica surface can promote elimination of HBr or other decomposition pathways. The tertiary amide group can also interact strongly with silica's silanol groups.

  • Troubleshooting Protocol:

    • Assess Stability with 2D TLC: Before running a column, perform a two-dimensional TLC. Spot your crude material in one corner of a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates on-plate (and likely on-column) degradation.[1]

    • Deactivate the Silica Gel: To mitigate the acidity of the silica, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel. A common method is to flush the packed column with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine (TEA) in your mobile phase, before loading your sample.[2][3]

    • Consider Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.[2] Alternatively, for more challenging separations, reversed-phase chromatography on C18-functionalized silica may be a viable option if the compound has sufficient hydrophobicity.

  • Probable Cause 2: Compound is Highly Polar and Retained on the Column. The azepane ring and the amide carbonyl group contribute to the polarity of the molecule. It's possible your eluent system is not polar enough to move the compound off the baseline.[1]

  • Troubleshooting Protocol:

    • Re-evaluate Your TLC Solvent System: Ensure your target compound has an Rf value between 0.2 and 0.4 in the chosen solvent system for optimal separation.[4]

    • Increase Mobile Phase Polarity: If your compound is at the baseline on the TLC plate even with 100% ethyl acetate, you may need to introduce a more polar solvent like methanol. A common solvent system for polar compounds is a mixture of dichloromethane and methanol. For basic compounds like yours, incorporating a small amount of ammonium hydroxide in methanol can improve elution.

  • Probable Cause 3: Dilute Fractions. It's possible your compound did elute, but the fractions are too dilute to be detected by TLC.

  • Troubleshooting Protocol:

    • Concentrate Fractions: Try concentrating the fractions you expected your compound to be in and re-spot them on a TLC plate.[1]

Issue 2: Poor Separation of the Product from Impurities

Question: My TLC shows good separation, but on the column, all my fractions are mixed. Why is this happening?

Answer: This discrepancy between TLC and column chromatography often points to issues with sample loading, column packing, or on-column reactions.

  • Probable Cause 1: Overloading the Column. Loading too much crude material onto the column is a common reason for poor separation.

  • Troubleshooting Protocol:

    • Rule of Thumb for Loading: A general guideline for flash chromatography is to load 1-10% of the silica gel mass with your crude material. For difficult separations, this should be closer to 1%.

    • Dry Loading for Improved Resolution: If your compound is not very soluble in the initial mobile phase, consider dry loading.[4] Dissolve your crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often results in a more uniform sample band and better separation.

  • Probable Cause 2: Improper Column Packing. A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening, resulting in mixed fractions.

  • Troubleshooting Protocol:

    • Slurry Packing: For consistent results, slurry packing is recommended. Prepare a slurry of your silica gel in the initial mobile phase and pour it into the column. Gently tap the column to ensure even packing and allow the silica to settle.

  • Probable Cause 3: Co-elution with a Structurally Similar Impurity. The synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one may result in impurities that have very similar polarities to the desired product.

  • Troubleshooting Protocol:

    • Optimize the Mobile Phase: A single solvent system may not be sufficient. Experiment with different solvent systems on TLC to maximize the ΔRf between your product and the persistent impurity. Consider using a mixture of three solvents to fine-tune the selectivity.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help to resolve closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of 1-(Azepan-1-yl)-2-bromobutan-1-one?

A1: Given the structure, a good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent. Begin with a 1:1 mixture of hexane and ethyl acetate.[4] Based on the Rf of your compound, you can then adjust the ratio. If the compound remains at the baseline, increase the proportion of ethyl acetate. If it runs with the solvent front, increase the hexane content. For this particular compound, which is likely to be quite polar, you may need to explore more polar systems like dichloromethane:methanol.[4]

Q2: My product appears as a streak rather than a spot on the TLC plate. What does this mean and how can I fix it?

A2: Streaking on a TLC plate is often indicative of an acidic or basic compound interacting strongly with the silica gel. Given that 1-(Azepan-1-yl)-2-bromobutan-1-one has a basic nitrogen atom in the azepane ring, it can interact with the acidic silanol groups on the silica, causing tailing. To resolve this, add a small amount (0.5-1%) of a modifier to your developing solvent. For a basic compound, adding triethylamine or a few drops of ammonium hydroxide can neutralize the acidic sites on the silica and lead to sharper spots.[2]

Q3: Can I use reversed-phase chromatography for this compound?

A3: Yes, reversed-phase (RP) chromatography is a potential alternative, especially if you are facing significant issues with degradation on silica gel. In RP chromatography, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The success of RP chromatography will depend on the overall hydrophobicity of your compound and its impurities.

Q4: How can I visualize my compound on a TLC plate if it's not UV active?

A4: While the amide carbonyl suggests some UV activity, if the response is weak, you can use a variety of TLC stains. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. Another option is an iodine chamber, where the iodine vapor reversibly adsorbs to the compounds on the plate, appearing as brown spots.

Experimental Protocols

Protocol 1: 2D TLC for Stability Assessment
  • Obtain a square TLC plate.

  • In one corner, about 1 cm from the edges, apply a small, concentrated spot of your crude reaction mixture.

  • Develop the plate in a chamber with your chosen eluent system.

  • Remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Visualize the plate. A stable compound will have all its spots along the diagonal. Any spots appearing off the diagonal suggest degradation.

Protocol 2: Deactivation of Silica Gel Column
  • Dry pack your column with the required amount of silica gel.

  • Prepare a deactivating solvent by adding 1-2% triethylamine to your initial mobile phase.

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase (without triethylamine).

  • Proceed with loading your sample and running the chromatography.[2]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC

Polarity of CompoundRecommended SolventsComposition by Volume
Non-polarHexane:Ethyl Acetate9:1 to 4:1
Moderately PolarHexane:Ethyl Acetate4:1 to 1:1
PolarDichloromethane:Methanol99:1 to 9:1
Very Polar/BasicDichloromethane: (10% NH₄OH in Methanol)99:1 to 9:1

Visualizations

Workflow_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Product Recovery cause1 On-Column Decomposition? start->cause1 cause2 Compound Too Polar? start->cause2 cause3 Fractions Too Dilute? start->cause3 solution1a Perform 2D TLC for Stability Check cause1->solution1a solution2 Increase Mobile Phase Polarity (e.g., add MeOH) cause2->solution2 solution3 Concentrate Fractions and Re-run TLC cause3->solution3 solution1b Deactivate Silica with TEA/NH4OH solution1a->solution1b solution1c Use Alternative Stationary Phase (Alumina/RP) solution1b->solution1c

Caption: Troubleshooting workflow for low product recovery.

Solvent_Selection cluster_adjust Adjust Polarity TLC Initial TLC Screen (e.g., 1:1 Hexane:EtOAc) Rf_check Is Rf between 0.2-0.4? TLC->Rf_check Rf_high Rf > 0.4 (Too High) Rf_check->Rf_high Yes Rf_low Rf < 0.2 (Too Low) Rf_check->Rf_low No proceed Proceed to Column Chromatography Rf_check->proceed Optimal increase_nonpolar Increase Non-Polar Solvent (e.g., Hexane) Rf_high->increase_nonpolar increase_polar Increase Polar Solvent (e.g., EtOAc/MeOH) Rf_low->increase_polar increase_nonpolar->TLC Re-run TLC increase_polar->TLC Re-run TLC

Caption: Decision-making process for solvent system selection.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Reddit. Separation of Ketone and alpha Bromo ketone. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. [Link]

  • SpringerLink. Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. [Link]

  • Teledyne ISCO. Flash Chromatography Systems. [Link]

  • Sorbent Technologies, Inc. Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • ResearchGate. What is the best technique for amide purification? [Link]

  • National Center for Biotechnology Information. A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. [Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

Sources

Troubleshooting

"1-(Azepan-1-yl)-2-bromobutan-1-one" side reactions in synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you overcome challenges in your research.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you overcome challenges in your research. This guide provides in-depth troubleshooting for the synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one , a common intermediate in pharmaceutical development.

The synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one is typically achieved via the nucleophilic acyl substitution of azepane with 2-bromobutanoyl chloride or bromide.[1] This reaction, often performed under Schotten-Baumann or similar conditions, couples a secondary amine with an acyl halide.[2][3][4] While straightforward in principle, the structure of the α-bromo amide product presents specific challenges. The presence of an acidic α-proton and a good leaving group (bromide) creates a pathway for a highly competitive elimination side reaction, which is often the primary cause of low yield and purification difficulties.[5][6]

This guide will address the most common issues encountered during this synthesis, providing mechanistic explanations and actionable protocols to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic method for 1-(Azepan-1-yl)-2-bromobutan-1-one?

The most prevalent method is the acylation of azepane with 2-bromobutanoyl halide (typically the chloride) in an aprotic solvent. The reaction requires a base to neutralize the hydrogen halide (e.g., HCl, HBr) generated as a byproduct.[4][7] Without a base, the acid byproduct would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[7]

Q2: Why is strict temperature control so crucial for this specific reaction?

Temperature control is paramount for minimizing the rate of the primary side reaction: β-elimination. The desired acylation reaction has a relatively low activation energy, whereas the base-mediated elimination of HBr is more sensitive to temperature increases. Running the reaction at 0°C or below significantly favors the desired amide formation over the undesired α,β-unsaturated byproduct.

Q3: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting azepane will likely have a low Rf and may require staining (e.g., ninhydrin) to visualize. The 2-bromobutanoyl chloride is highly reactive and will appear as the corresponding acid at the baseline if exposed to silica. The product, being less polar than the amine but more polar than the elimination byproduct, should show a distinct spot. A completed reaction is indicated by the consumption of the limiting reagent (typically the acyl chloride, though monitoring the disappearance of the amine is more practical).

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Product Yield

Q: My reaction has completed, but the isolated yield of 1-(Azepan-1-yl)-2-bromobutan-1-one is significantly lower than expected. What are the most likely causes?

A low yield in this acylation typically points to two main culprits: hydrolysis of the acylating agent or incomplete reaction due to base/reagent issues.

Causality & Mechanism:

  • Hydrolysis of 2-Bromobutanoyl Chloride: Acyl chlorides are extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will rapidly hydrolyze the acyl chloride to the unreactive 2-bromobutanoic acid, directly reducing the maximum possible yield.[2]

  • Protonation of Azepane: If the base is not added effectively or is too weak, the generated HCl/HBr will protonate the azepane starting material. The resulting azepanium salt is not nucleophilic and will not react with the acyl chloride.[7]

Troubleshooting Workflow:

start Low Yield Detected check_reagents Check Reagents: - Azepane Purity - Acyl Chloride Freshness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->conditions_ok Yes purify_reagents Solution: - Distill Azepane - Use Fresh/Distilled Acyl Chloride reagents_ok->purify_reagents No check_anhydrous Anhydrous Technique Check: - Oven-dried glassware? - Dry solvent? - Inert atmosphere? conditions_ok->check_anhydrous Yes check_base Base Addition Check: - Correct stoichiometry? - Slow addition at 0°C? check_anhydrous->check_base protocol_issue Problem Identified: Moisture Contamination or Ineffective Basing check_base->protocol_issue optimize_protocol Solution: - Ensure strictly anhydrous setup. - Optimize base addition strategy. (See Optimized Protocol below) protocol_issue->optimize_protocol

Caption: Troubleshooting workflow for low reaction yield.

Preventative Protocol: Ensuring an Anhydrous Reaction

  • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

  • Solvents: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) or dispense from a solvent purification system.

  • Reagents: Use a fresh bottle of 2-bromobutanoyl chloride. If its quality is suspect, it can be distilled under reduced pressure (use appropriate safety precautions). Azepane should be distilled from CaH₂ if it is old or has been opened multiple times.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of Nitrogen or Argon. Add all reagents via syringe through rubber septa.

Issue 2: Formation of a Major Impurity (Mass = Product - 81)

Q: My crude NMR/LCMS shows a significant byproduct with a molecular weight corresponding to the parent product minus HBr (80.9 g/mol ). How can I suppress this side reaction?

This observation is a classic case of β-elimination, forming the α,β-unsaturated amide, 1-(azepan-1-yl)but-2-en-1-one. This occurs when the base, intended to neutralize the acid byproduct, instead abstracts the acidic proton at the α-carbon (the carbon bearing the bromine).

Mechanism: Desired vs. Undesired Pathways

The reaction proceeds via two competing pathways originating from the same starting materials. The outcome is determined by whether the azepane acts as a nucleophile (desired) or the added base acts as a Brønsted-Lowry base on the product (undesired).

G cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_product Products Azepane Azepane Attack Nucleophilic Attack (Desired) Azepane->Attack AcylHalide 2-Bromobutanoyl Chloride AcylHalide->Attack Base Base (e.g., Et3N) Elimination α-Proton Abstraction (Side Reaction) Base->Elimination  Abstracts H+ DesiredProduct 1-(Azepan-1-yl)-2- bromobutan-1-one Attack->DesiredProduct  Forms Product SideProduct α,β-Unsaturated Amide Elimination->SideProduct DesiredProduct->Elimination  Acts on Product

Sources

Optimization

Technical Support Center: Synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one

Welcome to the technical support guide for the synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals aiming to optimize...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals aiming to optimize this synthesis. Given the absence of a standardized, high-yield protocol in published literature, this guide is structured to provide a robust foundational methodology followed by a comprehensive troubleshooting section. Our approach is grounded in established principles of organic chemistry, focusing on the α-bromination of ketones, to empower you to develop and refine this synthesis effectively.

Part 1: Foundational Synthetic Strategy

The synthesis of the target molecule is most logically approached in two sequential steps: first, the synthesis of the ketone precursor, followed by its selective α-bromination.

Step 1: Synthesis of Precursor 1-(Azepan-1-yl)butan-1-one

The precursor is readily synthesized via a standard nucleophilic acyl substitution. Azepane is acylated using butanoyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Precursor Synthesis
  • Reaction Setup: To a solution of azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of butanoyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(azepan-1-yl)butan-1-one as a clear oil.

Step 2: α-Bromination to Yield 1-(Azepan-1-yl)-2-bromobutan-1-one

The critical step is the selective bromination at the carbon alpha to the carbonyl group. Acid-catalyzed bromination is generally preferred for ketones to control the reaction and prevent over-bromination that can occur under basic conditions.[1] N-Bromosuccinimide (NBS) is an excellent choice as a brominating agent as it is a solid, easy to handle, and provides a controlled, low concentration of bromine in solution, which can enhance selectivity.[2][3]

The reaction proceeds via an acid-catalyzed enol intermediate, which is the nucleophile that attacks the electrophilic bromine source.[4][5]

Experimental Protocol: α-Bromination
  • Reaction Setup: Dissolve the precursor ketone, 1-(azepan-1-yl)butan-1-one (1.0 eq), in a suitable aprotic solvent such as acetonitrile (CH₃CN) or tetrahydrofuran (THF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq). Cool the mixture to 0 °C.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of aqueous HBr (48%).

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine, followed by washing with saturated aqueous NaHCO₃ to neutralize the acid.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product should be purified immediately via column chromatography on silica gel to yield the target compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the α-bromination step.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors: incomplete reaction, product degradation, or competing side reactions.

  • Incomplete Reaction: The acid-catalyzed enol formation is often the rate-determining step.[6][7]

    • Troubleshooting:

      • Catalyst Loading: Ensure an adequate amount of acid catalyst is used. You can incrementally increase the catalyst loading, but be mindful that excess acid can promote side reactions.

      • Temperature: While starting at 0 °C is recommended to control selectivity, if the reaction is sluggish, you can allow it to proceed at room temperature for a longer duration. Gentle heating (e.g., to 40 °C) can be explored but may increase the risk of side products.

      • NBS Quality: NBS can degrade over time. Using freshly recrystallized NBS can be crucial for success.[2]

  • Product Degradation: α-bromoketones are reactive electrophiles and can be unstable, particularly to bases and nucleophiles.[8]

    • Troubleshooting:

      • Mild Workup: During workup, use mild bases like NaHCO₃ for neutralization. Avoid strong bases like NaOH or KOH which can promote elimination or substitution reactions.[9]

      • Prompt Purification: Do not let the crude product sit for extended periods. Purify it via column chromatography as soon as possible after the workup.

  • Side Reactions: The tertiary amine of the azepane ring is a potential site for unwanted reactions.

    • Troubleshooting:

      • Acidic Conditions: Performing the reaction under acidic conditions protonates the azepane nitrogen, converting it into an ammonium salt. This deactivates it as a nucleophile and prevents it from reacting with NBS or the α-bromoketone product. This is a key advantage of the acid-catalyzed method.

      Caption: Desired reaction pathway versus potential side reactions.

Q2: I am observing the formation of a dibrominated byproduct. How can I improve the selectivity for mono-bromination?

Answer: The formation of a 2,2-dibromobutan-1-one derivative is a common issue and occurs when the initially formed mono-bromo product enolizes and reacts again. Under acidic conditions, each successive halogenation is typically slower than the first, which aids selectivity.[1] However, if conditions are not well-controlled, dibromination can still be a problem.

  • Troubleshooting Strategies:

    • Stoichiometry is Key: Use no more than 1.05 equivalents of NBS. Carefully weigh your reagents.

    • Slow Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the brominating agent, favoring mono-bromination.

    • Low Temperature: Maintain a low temperature (0 °C or even -10 °C) during the addition of NBS. This slows down the second bromination reaction more significantly than the first.

    • Monitoring: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

ParameterStandard ConditionTo Reduce Dibromination
NBS Stoichiometry 1.05 eq1.0 - 1.02 eq
Temperature 0 °C → RTMaintain 0 °C or lower
NBS Addition All at onceSlow, portion-wise
Monitoring Every 30 minEvery 15 min

Table 1: Comparison of reaction conditions to control selectivity.

Q3: The reaction does not seem to start, and I only recover my starting material. What should I check?

Answer: This indicates an issue with either the reagents or the activation of the reaction (enol formation).

  • Troubleshooting Workflow:

    Troubleshooting_No_Reaction Start No Reaction Observed CheckNBS Check NBS Quality (Is it pure white?) Start->CheckNBS Recrystallize Recrystallize NBS from hot water CheckNBS->Recrystallize No (yellowish) CheckCatalyst Increase Acid Catalyst (e.g., p-TsOH) CheckNBS->CheckCatalyst Yes Recrystallize->Start Retry IncreaseTemp Slightly Increase Temp (e.g., to RT or 40°C) CheckCatalyst->IncreaseTemp Still no reaction Success Reaction Proceeds CheckCatalyst->Success Reaction starts IncreaseTemp->Success Reaction starts

    Caption: Decision tree for troubleshooting a stalled reaction.

    • NBS Activity: As mentioned, old or impure NBS can be inactive. It should be a pure white crystalline solid. If it is yellowish, it should be recrystallized from hot water.[2]

    • Acid Catalyst: The acid is essential to catalyze the formation of the enol intermediate. Ensure it has been added. If the reaction is clean but not proceeding, a slight increase in the catalyst amount may be necessary.

    • Water Content: Ensure your solvent is anhydrous. While a small amount of water might not halt the reaction, excess water can hydrolyze the reagents.

Q4: My product seems to decompose during column chromatography. How can I purify it safely?

Answer: The electrophilic nature of the α-carbon and the presence of the basic nitrogen in your molecule can make it sensitive to silica gel, which is acidic.[8]

  • Purification Strategies:

    • Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in your eluent system). This neutralizes the acidic sites on the silica surface.

    • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system than you might otherwise to ensure the product elutes relatively quickly.

    • Alternative Media: If decomposition persists, consider using a less acidic stationary phase like neutral alumina for chromatography.

References

  • EvitaChem. 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one.
  • National Institutes of Health (NIH). Synthetic Access to Aromatic α-Haloketones. PMC.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • BenchChem. Comparative analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one synthesis methods.
  • Reddit. Separation of Ketone and alpha Bromo ketone. Available at: [Link]

  • Wikipedia. Ketone halogenation. Available at: [Link]

  • YouTube. NBS: Radical Bromination. Available at: [Link]

  • BenchChem. An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.
  • Fiveable. α-bromoketone Definition. Available at: [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Macmillan Group, Princeton University. Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix.
  • Journal of the Chemical Society, Perkin Transactions 1. Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Available at: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry: A Tenth Edition. 22.3 Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility of 1-(Azepan-1-yl)-2-bromobutan-1-one

Welcome to the technical support center for "1-(Azepan-1-yl)-2-bromobutan-1-one." This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting assi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(Azepan-1-yl)-2-bromobutan-1-one." This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting assistance for handling this compound in various organic solvents. Given the absence of specific published solubility data for this molecule, this document leverages fundamental principles of organic chemistry, data from structurally similar compounds, and extensive field experience to predict its solubility profile and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility profile of 1-(Azepan-1-yl)-2-bromobutan-1-one in common organic solvents?

A1: Based on its molecular structure, 1-(Azepan-1-yl)-2-bromobutan-1-one possesses both polar and non-polar characteristics, which will dictate its solubility. The molecule has a polar amide group and a bromine atom, which contribute to its polarity. The azepane ring and the butyl chain are non-polar. Therefore, a nuanced solubility profile is expected. The principle of "like dissolves like" suggests that it will be most soluble in solvents with intermediate polarity.[1][2]

Q2: Which organic solvents are most likely to be effective for dissolving 1-(Azepan-1-yl)-2-bromobutan-1-one?

A2: Solvents with moderate polarity are predicted to be the most effective. This includes chlorinated solvents like dichloromethane (DCM) and chloroform, ethers like tetrahydrofuran (THF) and diethyl ether, and ketones like acetone and methyl ethyl ketone (MEK). It is likely to have lower solubility in highly non-polar solvents such as hexanes and heptane, and also in highly polar protic solvents like methanol and water, although some solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be expected, particularly with heating.

Q3: Are there any known stability issues for 1-(Azepan-1-yl)-2-bromobutan-1-one in common organic solvents?

A3: As an α-bromo ketone, this compound may be susceptible to degradation, particularly in the presence of nucleophiles or bases.[3] Protic solvents (like alcohols) could potentially participate in solvolysis reactions, especially with prolonged heating. It is advisable to use freshly prepared solutions and store them at low temperatures to minimize potential degradation.

Predicted Solubility Summary

The following table provides a qualitative prediction of the solubility of 1-(Azepan-1-yl)-2-bromobutan-1-one in a range of common organic solvents. These predictions are based on chemical structure analysis and principles of solubility.[4]

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, HeptaneLowThe polar amide and bromo groups limit solubility in highly non-polar solvents.
Moderately Polar Aprotic Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents offer a good balance of polarity to interact with both the polar and non-polar regions of the molecule.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe polarity of these solvents should be suitable for dissolution, though they may be slightly less effective than chlorinated solvents.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ModerateWhile highly polar, their aprotic nature should allow for dissolution, possibly enhanced by heating.
Polar Protic Methanol, Ethanol, WaterLow to ModerateThe presence of the non-polar alkyl and azepane groups will likely limit solubility in highly polar protic solvents. Hydrogen bonding with the solvent may be insufficient to overcome the non-polar character.

Troubleshooting Guide

This section addresses common issues that may be encountered when attempting to dissolve 1-(Azepan-1-yl)-2-bromobutan-1-one.

Issue 1: The compound is not dissolving in the chosen solvent at room temperature.

  • Cause: The selected solvent may not have the optimal polarity, or the dissolution rate is slow at ambient temperature.

  • Solution Workflow:

    Troubleshooting dissolution issues.

  • Detailed Steps:

    • Gentle Heating: Carefully warm the solvent-solute mixture. Many compounds exhibit increased solubility at higher temperatures. Be mindful of the solvent's boiling point and the compound's stability.

    • Sonication: Use an ultrasonic bath to provide energy to the solution, which can help break up solid particles and accelerate dissolution.

    • Solvent Mixtures: If a single solvent is ineffective, a co-solvent system can be employed.[5] For instance, if the compound has low solubility in hexane but is soluble in ethyl acetate, adding small amounts of ethyl acetate to a suspension in hexane can improve solubility.

Issue 2: The compound "oils out" instead of dissolving or crystallizing.

  • Cause: This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the temperature of the solution.[6] Impurities can also lower the melting point, contributing to this issue.

  • Solutions:

    • Increase Solvent Volume: Add more of the primary solvent to decrease the saturation point of the solution at that temperature.

    • Use a Different Solvent: Select a solvent with a lower boiling point to ensure that the dissolution temperature remains below the compound's melting point.

    • Gradual Cooling: If "oiling out" occurs upon cooling, the rate of cooling may be too rapid. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath.

Issue 3: The solution is colored, or the compound appears to be degrading.

  • Cause: 1-(Azepan-1-yl)-2-bromobutan-1-one, being an α-bromo ketone, may be unstable under certain conditions.[3] The color could be due to impurities or degradation products.

  • Preventative Measures and Solutions:

    • Use High-Purity Solvents: Impurities in the solvent can sometimes catalyze degradation.

    • Avoid High Temperatures: Do not heat the solution for extended periods or at excessively high temperatures.

    • Inert Atmosphere: If the compound is sensitive to oxidation, perform the dissolution under an inert atmosphere (e.g., nitrogen or argon).

    • Fresh Solutions: Prepare solutions fresh before use to minimize the time the compound is in a potentially reactive environment.

Experimental Protocol: Small-Scale Solubility Test

This protocol outlines a systematic approach to determine the approximate solubility of 1-(Azepan-1-yl)-2-bromobutan-1-one in a new solvent.

  • Preparation: Weigh approximately 10 mg of the compound into a clean, dry vial.

  • Initial Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL at a time) to the vial.

  • Observation: After each addition, vortex or stir the mixture for 1-2 minutes and observe if the solid dissolves.

  • Heating and Sonication: If the compound does not dissolve after the addition of 1 mL of solvent, gently warm the vial or place it in an ultrasonic bath for 5-10 minutes.

  • Documentation: Record the volume of solvent required to fully dissolve the compound. If it does not dissolve, note it as sparingly soluble or insoluble under the tested conditions.

  • Cooling: If dissolution occurred with heating, allow the solution to cool to room temperature to check for precipitation.

References

  • Rowan Scientific. Predicting Solubility. [Link]

  • Cole, D. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • St. John, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

  • Misev, D., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?. [Link]

  • ChemBK. 1-(azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Quora. (2019). What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility?. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • PubChem. 1-Bromo-2-butanone. [Link]

  • PubChem. (2R)-2-bromobutan-1-ol. [Link]

  • Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • National Institutes of Health. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • PubChem. 2-Bromobutan-1-ol. [Link]

  • PubChem. 1-Bromobutan-1-ol. [Link]

Sources

Optimization

Handling and safety precautions for "1-(Azepan-1-yl)-2-bromobutan-1-one"

Introduction for the Researcher 1-(Azepan-1-yl)-2-bromobutan-1-one is a member of the α-halo ketone chemical class. These compounds are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl grou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

1-(Azepan-1-yl)-2-bromobutan-1-one is a member of the α-halo ketone chemical class. These compounds are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural feature renders the molecule highly reactive and a potent alkylating agent, making it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds.[1][2] However, this reactivity also presents significant health and safety challenges. This guide is designed to provide you with the necessary information to handle this compound safely and effectively in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-(Azepan-1-yl)-2-bromobutan-1-one?

Based on the general properties of α-bromo ketones, 1-(Azepan-1-yl)-2-bromobutan-1-one should be considered a hazardous substance. The primary concerns are:

  • High Toxicity: Assumed to be toxic by inhalation, ingestion, and skin contact.[3]

  • Corrosivity: α-bromo ketones can cause severe skin burns and eye damage.[4]

  • Lachrymator: Many α-halo ketones are lachrymatory, meaning they can cause immediate eye irritation and tearing upon exposure to vapors.[3][4]

  • Reactivity: As an alkylating agent, it can react with biological macromolecules, which is the basis for its toxicity. It is also incompatible with strong bases and oxidizers.[1][5]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A risk assessment should always be conducted before handling any hazardous chemical.[6][7] However, the minimum required PPE for handling 1-(Azepan-1-yl)-2-bromobutan-1-one includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[7]

  • Hand Protection: Nitrile gloves are a minimum requirement. Consider double-gloving or using heavier-duty gloves for extended handling.[7] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[6][8] An apron may be necessary for larger quantities.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If there is a risk of exposure exceeding permissible limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

Q3: How should I properly store 1-(Azepan-1-yl)-2-bromobutan-1-one?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[9] Keep it in a locked and designated area for hazardous chemicals.

Q4: What should I do in case of an accidental exposure?

Immediate action is critical in case of exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Q5: How should I dispose of waste containing this compound?

All waste containing 1-(Azepan-1-yl)-2-bromobutan-1-one, including contaminated consumables like gloves and paper towels, must be collected in a designated hazardous waste container. The container should be clearly labeled. Disposal must be carried out through a licensed hazardous waste disposal service, following all local, state, and federal regulations for halogenated organic compounds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected Color Change or Fuming Upon Opening Container Decomposition of the compound, possibly due to improper storage or exposure to moisture or light.Do not proceed with the experiment. Handle the container with extreme caution within a fume hood. Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal of the potentially decomposed material.
Reaction is Not Proceeding as Expected (Low Yield) 1. The compound may have degraded. 2. Presence of impurities. 3. Incompatible solvent or reagents.1. Use a freshly opened container of the starting material if possible. 2. Consider purification of the starting material if its integrity is in doubt. 3. Review the reaction conditions, ensuring all reagents and solvents are anhydrous and compatible.
Formation of Unidentified Byproducts 1. Side reactions due to the high reactivity of the α-bromo ketone. 2. The α-hydrogen is acidic and can be abstracted by base, leading to side reactions like the Favorskii rearrangement.[1] 3. The synthesis of α-bromo ketones can sometimes result in α,α-dibrominated byproducts.[13]1. Carefully control reaction temperature and stoichiometry. 2. If using a base, consider a non-nucleophilic base and add it slowly at low temperature. 3. Analyze the crude product by techniques like NMR or GC-MS to identify byproducts and adjust reaction conditions accordingly.
Difficulty in Purification The product may be unstable to silica gel chromatography or distillation conditions.Consider alternative purification methods such as recrystallization or using a less acidic stationary phase for chromatography.

Experimental Protocols

General Handling Protocol
  • Preparation: Before starting, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill kit materials, and emergency contact information readily available.

  • Weighing and Transfer: Conduct all weighing and transfers of 1-(Azepan-1-yl)-2-bromobutan-1-one within the fume hood. Use a disposable weighing boat or paper.

  • Reaction Setup: Set up the reaction apparatus within the fume hood. Ensure all glassware is dry and the setup is secure.

  • Post-Reaction: Quench the reaction carefully, being mindful of any potential exotherms.

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., acetone), and collect the rinsate as hazardous waste.

Spill Response Protocol

This protocol is for minor spills (less than 100 mL) within a chemical fume hood. For larger spills or spills outside of a fume hood, evacuate the area and contact your EHS office immediately.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Personal Protection: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

  • Containment and Absorption: Cover the spill with an inert absorbent material like sand or vermiculite.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[5]

  • Decontamination: Wipe down the spill area with a suitable solvent and paper towels. Collect all cleaning materials in the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Visualizations

DOT Diagram: Spill Response Decision Workflow

SpillResponse Start Spill of 1-(Azepan-1-yl)-2-bromobutan-1-one Occurs Assess Assess Spill Size and Location Start->Assess MinorSpill Is it a minor spill (<100mL) inside a fume hood? Assess->MinorSpill Evacuate Evacuate Area Immediately! Contact EHS/Emergency Services MinorSpill->Evacuate No Alert Alert Nearby Personnel MinorSpill->Alert Yes End Response Complete Evacuate->End PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Alert->PPE Absorb Contain and Absorb with Inert Material (e.g., Sand) PPE->Absorb Collect Collect Waste into Sealed Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident to Supervisor and EHS Decontaminate->Report Report->End

Caption: Decision workflow for responding to a chemical spill.

DOT Diagram: Chemical Reactivity Hazards

ReactivityHazards cluster_reactants Reacts with: cluster_products To Produce: Compound 1-(Azepan-1-yl)-2-bromobutan-1-one (α-Bromo Ketone) Bases Strong Bases Compound->Bases Incompatible Oxidizers Strong Oxidizers Compound->Oxidizers Incompatible Nucleophiles Nucleophiles (e.g., Amines, Thiols) Compound->Nucleophiles Reaction Decomposition Hazardous Decomposition (e.g., HBr gas) Bases->Decomposition Oxidizers->Decomposition Alkylation Alkylated Products Nucleophiles->Alkylation

Caption: Potential reactivity hazards of α-bromo ketones.

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]

  • Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. [Link]

  • Personal Protective Equipment - Auburn University Business and Administration. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington. [Link]

  • Bromoacetone Hazard Summary - NJ.gov. [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR, University of Hawaii. [Link]

  • What safety gear do chemists typically wear when handling chemicals? - Quora. [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety, University of Kentucky. [Link]

  • α-Halo ketone - Wikipedia. [Link]

  • alpha-Chloro(bromo)ketone | CBr2Cl2O-2 - PubChem. [Link]

  • Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax. [Link]

  • 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET - Techno PharmChem. [Link]

  • Safety Data Sheet: 1-Bromobutane - Carl ROTH. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. [Link]

  • Ketone halogenation - Wikipedia. [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google P
  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. [Link]

  • Synthetic Access to Aromatic α-Haloketones - MDPI. [Link]

  • 1-Bromo-2-butanone | C4H7BrO - PubChem. [Link]

  • 1-azepan-1-yl-2-chlorobutan-1-one - Fisher Scientific. [Link]

  • 2-Bromobutan-1-ol | C4H9BrO - PubChem. [Link]

  • 1-Bromobutan-1-ol | C4H9BrO - PubChem. [Link]

  • (2R)-2-bromobutan-1-ol | C4H9BrO - PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one

Welcome to the technical support guide for monitoring the synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one. This document provides in-depth, field-proven guidance for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one. This document provides in-depth, field-proven guidance for researchers and drug development professionals. We will address common challenges and provide detailed troubleshooting for reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is the core chemical transformation we are monitoring?

A1: The primary goal is to track the conversion of a starting material, 1-(azepan-1-yl)butan-1-one, into the desired α-bromo amide product, 1-(Azepan-1-yl)-2-bromobutan-1-one. This reaction typically involves the electrophilic substitution of a hydrogen atom with a bromine atom on the carbon adjacent (alpha) to the carbonyl group.[1][2]

  • Starting Material (SM): 1-(Azepan-1-yl)butan-1-one

  • Product (P): 1-(Azepan-1-yl)-2-bromobutan-1-one

  • Common Brominating Agents: N-Bromosuccinimide (NBS) or elemental Bromine (Br₂), often with an acid catalyst.[2]

Monitoring this transformation is crucial to determine the reaction's endpoint, maximize product yield, and minimize the formation of impurities such as di-brominated species or degradation products.[3]

Q2: Why use both TLC and LC-MS for reaction monitoring?

A2: TLC and LC-MS serve complementary roles.

  • Thin-Layer Chromatography (TLC) is a rapid, qualitative, and inexpensive technique perfect for frequent, real-time checks at the bench.[4] It provides an immediate visual assessment of the consumption of starting material and the formation of new spots (hopefully, your product).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool that provides both separation (LC) and mass identification (MS). It offers significantly higher resolution and sensitivity than TLC and, crucially, provides molecular weight information that can confirm the identity of the product and help elucidate the structure of unknown byproducts.[5]

Using them in tandem provides a comprehensive picture: TLC for quick progress checks and LC-MS for definitive confirmation and detailed impurity profiling.

Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This section provides guidance on developing a robust TLC method and troubleshooting common issues.

TLC Method Development & Execution

Q3: How do I select an appropriate TLC eluent (solvent system) for this reaction?

A3: The key is to find a solvent system that provides good separation between the starting material and the product, ideally with Retention Factor (Rf) values between 0.15 and 0.85.[6]

  • Starting Point: The starting amide is moderately polar. The α-brominated product's polarity can be counterintuitive; while halogens increase molecular weight, they can increase or decrease polarity depending on the overall molecular structure. A good starting eluent is a binary mixture of a non-polar and a moderately polar solvent.[7] A 7:3 mixture of Hexanes:Ethyl Acetate is a standard starting point for many organic compounds.[6]

  • Optimization Logic:

    • If all spots are at the bottom (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 7:3 to 1:1 Hexanes:EtOAc).

    • If all spots are at the top (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 7:3 to 9:1 Hexanes:EtOAc).

  • Causality: The separation on silica gel (a polar stationary phase) is based on polarity.[8] More polar compounds interact more strongly with the silica and move slower (lower Rf), while less polar compounds are carried further up the plate by the mobile phase (higher Rf).

Q4: My starting material and product spots are not visible under a UV lamp. How can I visualize them?

A4: The target molecule lacks a strong chromophore (like an aromatic ring), so UV visualization at 254 nm may be weak or non-existent.[9] You must use a chemical stain for visualization.

  • Recommended Stain: Potassium Permanganate (KMnO₄)

    • Why it works: KMnO₄ is a strong oxidizing agent. It reacts with most organic compounds that have oxidizable functional groups (C-H bonds, amides, etc.), leaving a yellow/brown spot against a purple background. It is a highly effective general-purpose stain.[9]

    • Protocol: See the "Experimental Protocols" section below for a detailed preparation guide.

  • Alternative Stains:

    • p-Anisaldehyde or Vanillin: These are excellent for visualizing carbonyls, alcohols, and other functional groups, often yielding a range of colors that can help differentiate spots.[9][10]

TLC Troubleshooting Guide
ProblemProbable Cause(s)Solution(s) & Scientific Rationale
Streaking or Tailing Spots 1. Sample is overloaded.2. The basic azepane nitrogen is interacting strongly with acidic silica gel.[8]1. Dilute the reaction sample before spotting. Concentrated spots lead to poor separation.2. Add 1-2% triethylamine (Et₃N) to your eluent. The Et₃N neutralizes the acidic silanol groups on the silica surface, preventing the basic analyte from sticking and streaking.[8]
Reactant and Product have very similar Rf values. The chosen solvent system lacks the selectivity to resolve the two compounds.1. Co-spot: Always run a "co-spot" lane where both the starting material and the reaction mixture are spotted on top of each other. If you see a single, elongated spot, the compounds are not resolved. If they are resolved, you'll see two distinct spots.[11]2. Change Solvents: Switch one of the eluent components to a solvent with different properties (e.g., replace Ethyl Acetate with Dichloromethane or Acetone) to alter the intermolecular interactions and improve separation.
No spots are visible after staining. 1. Sample is too dilute.2. The compound is unreactive to the chosen stain.1. Re-spot the TLC plate multiple times in the same location, allowing the solvent to evaporate completely between applications to concentrate the sample.[12]2. Try a different, more general stain like KMnO₄.
A spot appears at the baseline and doesn't move. The compound is highly polar or has decomposed into a salt on the acidic silica plate.Add a polar modifier like methanol (5-10%) to your eluent to increase its strength. If decomposition is suspected, running a 2D TLC can help confirm this.[13]
Workflow for TLC Method Development

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Optimization A Prepare SM & Reaction Samples C Spot 3 Lanes: 1. SM 2. Co-spot 3. Reaction Mix A->C B Select Initial Eluent (e.g., 7:3 Hexane:EtOAc) D Develop TLC Plate B->D C->D E Visualize (Stain) D->E F Analyze Spot Separation (Goal: Rf ~0.2-0.6) E->F G Separation Adequate? F->G H Rf too low? G->H No K Method Optimized. Monitor Reaction. G->K Yes I Increase Eluent Polarity (e.g., 5:5 Hexane:EtOAc) H->I Yes J Decrease Eluent Polarity (e.g., 9:1 Hexane:EtOAc) H->J No I->D J->D LCMS_Workflow cluster_prep Sample & Method Setup cluster_run Data Acquisition cluster_analysis Data Analysis A Dilute Reaction Aliquot in Mobile Phase A E Inject Sample A->E B Setup LC Method: C18 Column, H₂O/ACN Gradient with 0.1% Formic Acid D Equilibrate System B->D C Setup MS Method: ESI Positive, Full Scan (m/z 100-500) C->D D->E F Acquire Data E->F G Extract Ion Chromatograms (XIC) for SM (m/z 170.2) and Product (m/z 248.1 & 250.1) F->G H Examine Mass Spectrum of Product Peak G->H I Confirm 1:1 Isotopic Doublet at m/z 248/250? H->I J Product Confirmed. Calculate SM/P Ratio. I->J Yes K Troubleshoot Method. Check for Impurities. I->K No

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with "1-(Azepan-1-yl)-2-bromobutan-1-one"

Welcome to the technical support center for navigating the synthetic challenges associated with 1-(Azepan-1-yl)-2-bromobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 1-(Azepan-1-yl)-2-bromobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their reactions due to the inherent steric hindrance of this molecule. Here, we will explore the underlying principles of these challenges and provide actionable troubleshooting strategies and detailed protocols to help you achieve your desired chemical transformations.

Understanding the Challenge: The Structure of 1-(Azepan-1-yl)-2-bromobutan-1-one

The primary difficulty in working with 1-(Azepan-1-yl)-2-bromobutan-1-one arises from its molecular architecture. The presence of a bulky azepane ring attached to the carbonyl group, coupled with an ethyl group at the α-carbon bearing the bromine, creates significant steric congestion around the reactive centers. This steric hindrance can impede the approach of nucleophiles, leading to slow reaction rates, low yields, and the formation of undesired side products.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are my nucleophilic substitution reactions with 1-(Azepan-1-yl)-2-bromobutan-1-one so slow or failing to proceed?

A1: The sluggishness of SN2 reactions is a direct consequence of steric hindrance. The bulky azepane ring and the ethyl group on the α-carbon shield the electrophilic carbon from backside attack by the nucleophile, which is a requirement for the SN2 mechanism.[3] This steric impediment raises the activation energy of the reaction, dramatically slowing it down.[4]

Q2: I am observing significant amounts of elimination byproducts. How can I minimize this?

A2: Elimination reactions, particularly E2, often compete with substitution, especially when using strong or bulky bases as nucleophiles. The steric hindrance that disfavors the SN2 pathway can make the abstraction of a proton from the β-carbon a more favorable alternative. To mitigate this, consider using less sterically demanding, non-basic nucleophiles or adjusting reaction conditions to favor substitution (e.g., lower temperatures).

Q3: Are SN1 reactions a viable alternative pathway?

A3: An SN1 pathway is generally not favored for this substrate. The departure of the bromide ion would generate a secondary carbocation, which is relatively unstable. While carbocation rearrangements are possible, relying on an SN1 mechanism would likely require harsh conditions and could lead to a mixture of products, complicating purification.

Q4: Can the choice of solvent significantly impact the outcome of my reaction?

A4: Absolutely. The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents can solvate the cation of a nucleophilic salt, leaving the anion "bare" and more reactive.[5][6] In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting for common problems encountered when working with 1-(Azepan-1-yl)-2-bromobutan-1-one.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Problem: You are attempting to displace the bromide with a nucleophile (e.g., an amine, thiol, or cyanide) but are observing low conversion of the starting material or a complex mixture of products.

Troubleshooting Workflow

start Low Yield in Substitution nucleophile Assess Nucleophile Steric Bulk start->nucleophile conditions Optimize Reaction Conditions nucleophile->conditions If nucleophile is bulky nucleophile->conditions If nucleophile is small catalysis Consider Catalysis conditions->catalysis If still low yield outcome Improved Yield catalysis->outcome Successful Optimization

Caption: Decision workflow for troubleshooting low substitution yields.

Causality and Solutions

The primary cause of low yield is the steric clash between the substrate and the incoming nucleophile.

Solution 1: Employ Less Sterically Demanding Nucleophiles

If your chosen nucleophile is large, its approach to the electrophilic carbon is severely hindered.

  • Recommendation: If possible, switch to a smaller, less sterically encumbered nucleophile. For example, if a bulky secondary amine is failing, consider if a smaller primary amine could be used and functionalized in a subsequent step.

Solution 2: Optimize Reaction Conditions

  • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like elimination. A careful optimization of the reaction temperature is crucial. Start at a lower temperature and gradually increase it. A systematic approach, such as running the reaction at 25°C, 50°C, and 80°C, can help identify the optimal balance.

  • Solvent: As discussed in the FAQs, the choice of a polar aprotic solvent is critical.

SolventDielectric ConstantProperties
DMF37High boiling point, excellent for dissolving a wide range of reactants.
DMSO47High boiling point, strongly polar, can accelerate SN2 reactions.
Acetonitrile (MeCN)36Lower boiling point, good for reactions at moderate temperatures.
  • Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular SN2 pathway over unimolecular decomposition or side reactions.

Solution 3: Utilize Catalysis to Enhance Reactivity

  • Phase-Transfer Catalysis: For reactions with anionic nucleophiles (e.g., CN-, N3-), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the nucleophile from an aqueous or solid phase into the organic phase, increasing its effective concentration and reactivity.

  • Lewis Acid Catalysis: In some cases, a mild Lewis acid can activate the carbonyl group, increasing the electrophilicity of the adjacent carbon. However, this must be approached with caution as it can also promote other pathways.

Detailed Protocol: Phase-Transfer Catalyzed Cyanation

This protocol describes a method to improve the yield of the cyanation reaction, a common transformation that can be hampered by steric hindrance.

Materials:

  • 1-(Azepan-1-yl)-2-bromobutan-1-one

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-(Azepan-1-yl)-2-bromobutan-1-one (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add sodium cyanide (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Stir the reaction mixture vigorously at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Favorskii Rearrangement Products

Problem: When using strong, non-nucleophilic bases (e.g., alkoxides), you observe the formation of a rearranged ester product instead of the expected substitution or elimination product.

Understanding the Favorskii Rearrangement

The Favorskii rearrangement is a known reaction pathway for α-halo ketones in the presence of a strong base.[7] The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the base to yield a rearranged product.

start α-Halo Ketone + Strong Base enolate Enolate Formation start->enolate cyclopropanone Intramolecular SN2 (Cyclopropanone Formation) enolate->cyclopropanone attack Nucleophilic Attack on Carbonyl cyclopropanone->attack rearranged Rearranged Product attack->rearranged

Caption: Simplified mechanism of the Favorskii Rearrangement.

Mitigation Strategies

To avoid the Favorskii rearrangement, it is essential to use conditions that do not favor the initial enolate formation.

Solution 1: Use Non-Basic Nucleophiles

  • Recommendation: Employ nucleophiles that are not strong bases. For instance, instead of sodium methoxide for O-alkylation, consider using a silver(I) salt of the alcohol, which can promote substitution via a different mechanism.[8]

Solution 2: Modify the Base and Reaction Conditions

  • Bulky, Non-nucleophilic Bases: If a base is required, use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). This can favor kinetic deprotonation at a less hindered site, potentially avoiding the rearrangement pathway.

  • Aprotic Conditions: Strictly anhydrous and aprotic conditions can sometimes suppress the rearrangement.

Detailed Protocol: Silver-Assisted Alkoxylation

This protocol provides an alternative to using strong alkoxide bases for introducing an alkoxy group, thereby avoiding the Favorskii rearrangement.

Materials:

  • 1-(Azepan-1-yl)-2-bromobutan-1-one

  • Alcohol of choice (e.g., methanol, ethanol)

  • Silver(I) Oxide (Ag2O)

  • Dichloromethane (anhydrous)

  • Inert atmosphere

Procedure:

  • To a flask protected from light and under an inert atmosphere, add the alcohol (5.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C and add silver(I) oxide (1.5 eq).

  • Add a solution of 1-(Azepan-1-yl)-2-bromobutan-1-one (1.0 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography.

Conclusion

Successfully performing reactions with sterically hindered substrates like 1-(Azepan-1-yl)-2-bromobutan-1-one requires a thoughtful approach to experimental design. By understanding the underlying principles of steric hindrance and its consequences on reaction pathways, researchers can proactively choose conditions that favor the desired transformation. The strategies outlined in this guide, including the careful selection of nucleophiles, optimization of reaction conditions, and the use of appropriate catalytic systems, provide a robust framework for overcoming these synthetic challenges.

References

  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. ResearchGate.[Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PubMed Central.[Link]

  • Nucleophilicity and Solvent Effects. YouTube.[Link]

  • Copper-catalysed enantioconvergent O-alkylation of alcohols with racemic α-tertiary haloamides to access enantioenriched hindered dialkyl ethers. ResearchGate.[Link]

  • Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts.[Link]

  • A real space picture of the role of steric effects in SN2 reactions. PubMed Central.[Link]

  • How does steric hindrance affect SN2 reactions? YouTube.[Link]

  • The Fascinating Chemistry of α‐Haloamides. PubMed Central.[Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.[Link]

  • Steric effects. Wikipedia.[Link]

  • Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

Sources

Troubleshooting

Technical Support Center: Decomposition Pathways of 1-(Azepan-1-yl)-2-bromobutan-1-one

Document ID: TSC-CHEM-260120-01 For: Researchers, scientists, and drug development professionals. Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-260120-01

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers working with 1-(azepan-1-yl)-2-bromobutan-1-one, a specialized α-bromo amide. Due to the reactive nature of the α-bromo amide moiety, this compound may exhibit susceptibility to various degradation pathways, impacting sample purity, experimental reproducibility, and safety.[1] This document offers a structured approach to understanding, identifying, and mitigating potential decomposition. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common observational issues and provides immediate troubleshooting advice based on established chemical principles of α-halo ketones and amides.

FAQ 1: My sample of 1-(azepan-1-yl)-2-bromobutan-1-one is developing a yellow or brown tint over time, especially in solution. What is causing this?

Answer:

A color change is a common indicator of chemical decomposition. For α-bromo carbonyl compounds, this is often due to the liberation of bromine (Br₂) or hydrogen bromide (HBr), which can subsequently form colored polybromide species or catalyze further degradation reactions. Two primary pathways are likely responsible:

  • Elimination Reaction: In the presence of trace amounts of base or upon heating, the compound can undergo dehydrobromination to form the corresponding α,β-unsaturated amide.[2][3] This unsaturated product can be more susceptible to polymerization or oxidation, leading to colored byproducts.

  • Radical Decomposition: Exposure to light (photolysis) or the presence of radical initiators can cause homolytic cleavage of the carbon-bromine bond.[4] The resulting radicals can initiate complex side reactions and polymerization, often yielding discolored mixtures.

Immediate Actions:

  • Store the compound in an amber vial to protect it from light.

  • Store at reduced temperatures (e.g., ≤4°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and thermal degradation.

  • Ensure all solvents and reagents used are free from basic or acidic impurities.

FAQ 2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of a sample that was pure upon synthesis. What are these impurities?

Answer:

The appearance of new peaks strongly suggests degradation. Based on the structure of 1-(azepan-1-yl)-2-bromobutan-1-one, the most probable degradation products arise from nucleophilic substitution and hydrolysis.

  • Hydrolysis Product: If the sample has been exposed to water or moisture (e.g., from solvents or ambient air), the amide bond can be hydrolyzed, or the bromine atom can be substituted by a hydroxyl group.[5][6] Hydrolysis of the amide would yield azepane and 2-bromobutanoic acid. Substitution of the bromine would result in 1-(azepan-1-yl)-2-hydroxybutan-1-one.

  • Solvent Adducts: If the compound is stored in a nucleophilic solvent (e.g., methanol, ethanol), the solvent molecule can displace the bromide ion, forming a new ether or ester-like adduct.

  • Elimination Product: As mentioned in FAQ 1, an elimination reaction can form 1-(azepan-1-yl)but-2-en-1-one.[7][8]

Troubleshooting Steps:

  • Characterize the Impurities: Use high-resolution mass spectrometry (HRMS) to obtain the exact mass of the impurity peaks and predict their elemental composition.

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container in a desiccator to protect it from moisture. Use anhydrous solvents for all experimental work where stability is critical.[9]

  • Perform a Controlled Degradation Study: A forced degradation study (detailed in Part 2) can help you systematically generate and identify these unknown peaks, confirming their origin.[10]

FAQ 3: My reaction yield is inconsistent when using 1-(azepan-1-yl)-2-bromobutan-1-one. Could decomposition be the cause?

Answer:

Absolutely. The reactivity of the α-bromo amide makes it susceptible to degradation under various reaction conditions, leading to lower-than-expected yields of the desired product.

  • Basic Conditions: Many organic reactions employ basic reagents or conditions. Bases can promote elimination reactions, consuming your starting material in a non-productive pathway.[2][11] Furthermore, strong bases can lead to a skeletal rearrangement known as the Favorskii rearrangement , which would yield a rearranged carboxylic acid derivative instead of the expected product.[12][13][14][15][16]

  • Nucleophilic Reagents: If your reaction involves a nucleophile intended to react at another site, it may compete by attacking the electrophilic carbon bearing the bromine atom, leading to an SN2 substitution byproduct.[17][18]

  • Elevated Temperatures: Heating the reaction mixture can accelerate all the aforementioned decomposition pathways: elimination, hydrolysis, and undesired side reactions.[5]

Optimization Strategies:

  • Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate.

  • pH and Base Selection: If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) to minimize substitution and elimination side reactions.

  • Order of Addition: Add the 1-(azepan-1-yl)-2-bromobutan-1-one slowly to the reaction mixture to maintain a low instantaneous concentration, which can help suppress side reactions.

Part 2: In-Depth Analysis & Experimental Protocols

This section provides detailed workflows for investigating and characterizing the decomposition of 1-(azepan-1-yl)-2-bromobutan-1-one.

Visualizing Potential Decomposition Pathways

The following diagram illustrates the primary degradation routes discussed. Understanding these pathways is the first step in designing experiments to identify the resulting products.

DecompositionPathways cluster_main 1-(Azepan-1-yl)-2-bromobutan-1-one cluster_products Potential Degradation Products main 1-(Azepan-1-yl)-2-bromobutan-1-one hydrolysis 1-(Azepan-1-yl)-2-hydroxybutan-1-one (Hydrolysis/Substitution) main->hydrolysis H₂O / OH⁻ elimination 1-(Azepan-1-yl)but-2-en-1-one (Elimination) main->elimination Base / Heat favorskii Rearranged Amide (Favorskii Rearrangement) main->favorskii Strong Base (e.g., RO⁻)

Caption: Key decomposition pathways of an α-bromo amide.

Protocol 1: Forced Degradation Study

A forced degradation or "stress testing" study is a systematic way to predict the degradation products that may form under various conditions.[4][19][20] This is a cornerstone of stability testing as mandated by ICH guidelines for pharmaceutical development.[10][21] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[22]

Objective: To generate and identify potential degradation products of 1-(azepan-1-yl)-2-bromobutan-1-one under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 1-(Azepan-1-yl)-2-bromobutan-1-one

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with PDA/UV and MS detectors

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is your time-zero control.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. (Base-catalyzed reactions are often faster).

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Photolytic Degradation:

    • Place a solution of the compound (0.1 mg/mL in 50:50 acetonitrile/water) in a quartz cuvette.

    • Expose to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze both samples after the exposure period.

  • Analysis: Analyze all samples by a stability-indicating LC-MS method. Compare the chromatograms of the stressed samples to the control to identify new peaks.

Data Interpretation:

Stress ConditionExpected Primary Degradation PathwayPotential Product m/z (M+H)⁺
Acid Hydrolysis Substitution of Br with OH200.16
Base Hydrolysis Elimination of HBr168.14
Favorskii Rearrangement200.16 (Isomer of Hydrolysis Product)
Oxidation Varies (e.g., oxidation of azepane ring)Compound specific
Photolysis Radical-mediated reactionsVaries
Workflow for Troubleshooting Degradation Issues

The following diagram outlines a logical workflow for a researcher facing unexpected sample instability.

TroubleshootingWorkflow start Instability Observed (e.g., Purity Drop, Color Change) check_storage Review Storage Conditions (Light, Temp, Atmosphere, Moisture) start->check_storage initial_analysis Initial Analysis (LC-MS, NMR) check_storage->initial_analysis Conditions OK mitigate Implement Mitigation Strategy (e.g., Modify pH, Lower Temp, Use Antioxidant) check_storage->mitigate Conditions Faulty forced_degradation Conduct Forced Degradation Study (Protocol 1) initial_analysis->forced_degradation Unknown Impurities Found identify Identify Degradation Products (HRMS, MS/MS, NMR) forced_degradation->identify identify->mitigate end Stable Compound / Process mitigate->end

Caption: Troubleshooting workflow for compound instability.

Part 3: Advanced Characterization & Final Recommendations
Definitive Structural Elucidation of Degradants

While LC-MS provides excellent initial data on the mass of degradation products, definitive structural confirmation often requires isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Isolation: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the major degradation product(s) identified in the forced degradation study.

  • NMR Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra of the isolated impurity. The resulting data will allow for the unambiguous assignment of the chemical structure, confirming the degradation pathway.

Final Recommendations for Handling and Storage

Based on the chemical nature of α-bromo amides, the following best practices are strongly recommended to ensure the long-term stability of 1-(azepan-1-yl)-2-bromobutan-1-one:

  • Storage: Store the solid material in a freezer (-20°C is preferable) under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.

  • Solvent Selection: For preparing stock solutions for storage, use aprotic, non-nucleophilic solvents like anhydrous acetonitrile or dioxane. Avoid protic solvents like methanol or water and reactive solvents like DMSO for long-term storage.

  • Experimental Use: When using the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Prepare solutions fresh for each experiment whenever possible.

  • pH Control: Be mindful of the pH of your reaction and analytical mobile phases. Maintain neutral or slightly acidic conditions to minimize base-catalyzed elimination and hydrolysis.

By understanding the inherent reactivity of this molecule and implementing these handling and analytical strategies, researchers can significantly improve the reliability and reproducibility of their experimental results.

References
  • Wikipedia. Favorskii rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Grokipedia. Favorskii rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • Cromwell, N. H., & Ayer, R. P. (1960). Elimination Reactions of α-Halogenated Ketones. IV. Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 82(1), 133-137.
  • Resolve Mass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PharmaEducation. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Fiveable. Alpha-Brominated Amide Definition. [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones. [Link]

  • IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ResearchGate. (PDF) Analysing Impurities and Degradation Products. [Link]

  • Journal of the American Chemical Society. Elimination Reactions of α-Halogenated Ketones. I. Dehydrobromination of 2-Benzyl-2-bromo-4,4-dimethyl-1-tetralone. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • JoVE. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • NIH. The Fascinating Chemistry of α‐Haloamides. [Link]

  • Save My Exams. Reactions of Amides. [Link]

  • PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • YouTube. Elimination of Alpha Bromides. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one

Welcome to the technical support guide for the scalable synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one . This document is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one . This document is designed for researchers, chemists, and process development professionals. It provides an in-depth, field-proven protocol and addresses common troubleshooting scenarios encountered during synthesis, ensuring a robust and reproducible process.

Overview and Strategic Importance

1-(Azepan-1-yl)-2-bromobutan-1-one is a key synthetic intermediate. Its value lies in the versatile reactivity of the α-bromoketone moiety, which serves as a crucial electrophilic handle for introducing the azepanyl-butanoyl backbone in the development of more complex molecules.

The primary challenge in its synthesis is achieving selective mono-bromination at the α-position on a scalable level, while controlling for common side reactions and ensuring operator safety due to the hazardous nature of brominating agents. This guide outlines a robust protocol designed to mitigate these challenges.

Core Reaction Pathway

The synthesis proceeds via an acid-catalyzed α-bromination of the parent ketone, 1-(azepan-1-yl)butan-1-one. The mechanism involves the formation of an enol intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[1][2]

start 1-(Azepan-1-yl)butan-1-one (Starting Ketone) reagents + Brominating Agent (Br₂) + Acid Catalyst (HBr in AcOH) start->reagents product 1-(Azepan-1-yl)-2-bromobutan-1-one (Target Product) reagents->product caption Fig. 1: Core Synthetic Transformation.

Caption: High-level overview of the α-bromination reaction.

Recommended Scalable Synthesis Protocol

This protocol is optimized for scalability, focusing on reaction control, yield, and purity.

2.1. Reagents and Materials
Reagent/MaterialGradeRecommended SupplierNotes
1-(Azepan-1-yl)butan-1-one>98% PurityCommercial SourceEnsure absence of primary/secondary amine impurities.
Glacial Acetic Acid (AcOH)ACS GradeStandard SupplierActs as both solvent and catalyst.[1]
Bromine (Br₂)>99.5% PurityStandard SupplierExtremely hazardous. Handle only in a certified chemical fume hood with appropriate PPE.[3][4]
Dichloromethane (DCM)ACS GradeStandard SupplierFor extraction.
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard SupplierFor neutralization.
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeStandard SupplierFor quenching excess bromine.
Brine (Saturated NaCl)Lab PreparedN/AFor washing and breaking emulsions.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying organic phase.
2.2. Step-by-Step Experimental Procedure

G cluster_prep A: Reaction Setup cluster_reaction B: Bromination cluster_workup C: Workup & Isolation A1 1. Charge reactor with Starting Ketone and Glacial Acetic Acid. A2 2. Cool the mixture to 0-5 °C using an ice/water bath. A1->A2 B1 3. Prepare a solution of Br₂ in Glacial Acetic Acid. B2 4. Add Br₂ solution dropwise to the reactor over 2-3 hours, maintaining T < 10 °C. B1->B2 B3 5. Stir at 0-5 °C for 1 hour post-addition. B2->B3 B4 6. Monitor reaction by TLC/LC-MS until starting material is consumed. B3->B4 C1 7. Quench reaction by slowly adding to cold aqueous Na₂S₂O₃ solution. B4->C1 C2 8. Extract with Dichloromethane (DCM). C1->C2 C3 9. Wash organic layer with NaHCO₃, then Brine. C2->C3 C4 10. Dry over MgSO₄, filter, and concentrate under reduced pressure. C3->C4 end_node Crude Product Oil C4->end_node caption Fig. 2: Experimental Workflow for Synthesis.

Caption: Step-by-step workflow from setup to crude product isolation.

Detailed Steps:

  • Reaction Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, with 1-(azepan-1-yl)butan-1-one (1.0 equiv). Add glacial acetic acid (5-10 volumes). Begin stirring and cool the vessel to 0-5 °C.

  • Reagent Preparation: In a separate, dry vessel, prepare a solution of bromine (1.05-1.1 equiv) in glacial acetic acid (2 volumes).

    • Causality Note: Using a slight excess of bromine ensures complete conversion of the starting material. Preparing it as a solution allows for controlled, dropwise addition, which is critical for managing the reaction's exotherm and minimizing side products.[5]

  • Bromine Addition: Slowly add the bromine solution to the cooled ketone solution via an addition funnel over 2-3 hours. Carefully monitor the internal temperature, ensuring it does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor its progress every 30-60 minutes using an appropriate analytical method (e.g., TLC or LC-MS). The reaction is typically complete within 1-3 hours post-addition.

  • Quenching: In a separate vessel, prepare a cold (0-5 °C) aqueous solution of sodium thiosulfate (10% w/v). Once the reaction is complete, slowly transfer the reaction mixture into the quenching solution with vigorous stirring. The characteristic orange/brown color of bromine should dissipate.

    • Safety Note: This step neutralizes unreacted bromine, which is a critical safety measure before proceeding with extraction.[4]

  • Extraction & Wash: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until bubbling ceases), water, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellow to brown oil. Further purification via column chromatography may be performed if high purity is required.

Troubleshooting Guide & FAQs

This section addresses common issues observed during the synthesis.

issue Issue Incomplete Reaction causes Potential Causes 1. Insufficient Bromine Stoichiometry 2. Reaction Temperature Too Low 3. Poor Quality Starting Material 4. Water contamination issue->causes diagnose solutions Solutions & Probes 1a. Add additional Br₂ (0.05 equiv) and re-analyze. 1b. Check calibration of scales/balances. 2. Allow reaction to warm to 10-15 °C for 1 hour. 3. Verify purity of ketone by NMR/GC. 4. Use anhydrous grade solvent; dry glassware thoroughly. causes->solutions resolve caption Fig. 3: Troubleshooting Logic for Incomplete Reaction.

Caption: Decision-making framework for a common reaction failure.

Q1: My reaction is sluggish or appears incomplete by TLC/LC-MS, with significant starting material remaining.

  • Possible Cause 1: Reagent Stoichiometry. Under-charging the bromine is a common cause. Ensure your calculations and measurements for bromine (a dense, volatile liquid) are accurate.

  • Solution: Add a small additional charge of the bromine solution (e.g., 0.05 equivalents) and continue to monitor the reaction.

  • Possible Cause 2: Low Temperature. While initial low temperatures are needed to control the exotherm, some systems may require slight warming to proceed to completion.

  • Solution: After the initial stir at 0-5 °C, allow the reaction to slowly warm to room temperature and monitor for progress.

  • Possible Cause 3: Water Contamination. Water can interfere with the acid-catalyzed enol formation.[6]

  • Solution: Ensure all glassware is oven-dried and use anhydrous grade solvents where possible.

Q2: I'm observing a significant amount of a second, less polar spot by TLC, suspected to be a di-brominated byproduct.

  • Possible Cause 1: Poor Temperature Control. Allowing the internal temperature to rise significantly during bromine addition can accelerate the rate of the second bromination.

  • Solution: Improve cooling efficiency. Ensure the bromine addition is slow and dropwise, allowing the cooling system to dissipate the heat generated. A rate of addition of ~1 mL/minute is a good starting point for a 1L scale.

  • Possible Cause 2: Incorrect Stoichiometry. Over-charging the bromine will directly lead to di-bromination.

  • Solution: Use no more than 1.1 equivalents of bromine. It is often better to have a small amount of unreacted starting material, which can be easily removed, than to generate hard-to-separate byproducts.

Q3: During the aqueous workup, a persistent emulsion has formed.

  • Possible Cause: The basic nature of the product and potential for ammonium salts can lead to emulsification, especially after the bicarbonate wash.

  • Solution 1: Add a significant amount of saturated brine to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break emulsions.

  • Solution 2: If brine fails, filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion layer.

  • Solution 3: Allow the mixture to stand without agitation for an extended period (1-2 hours). Sometimes, the layers will separate on their own.

Q4: The final product is dark brown and shows signs of degradation.

  • Possible Cause 1: Extended Exposure to Acid. Leaving the product in the acidic reaction mixture for too long, especially at elevated temperatures, can cause decomposition.

  • Solution: Proceed to the quenching and workup steps as soon as the reaction is deemed complete by IPC analysis.

  • Possible Cause 2: Instability. α-bromoketones can be unstable over time, especially when exposed to light or heat. The presence of residual acid (HBr) can also accelerate degradation.

  • Solution: Ensure the workup neutralization step is thorough. For long-term storage, store the purified product as a solution in a stable solvent (e.g., THF, Dioxane) under a nitrogen atmosphere at -20 °C.

Process Safety and Hazard Management

Handling elemental bromine requires stringent safety protocols. All operations must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (butyl rubber or Viton® are recommended).[3][7]

  • Spill Management: A bromine spill kit must be available. This should include sodium thiosulfate or sodium bisulfite powder to neutralize liquid bromine.[4]

  • Engineering Controls: Use of a fume hood with a tested and certified face velocity is mandatory. For larger scales, a dedicated scrubber system connected to the reactor's off-gas is highly recommended to neutralize HBr and Br₂ vapors.[3]

  • Quenching: Always have a quenching solution (e.g., sodium thiosulfate) ready before starting the bromine addition. Never add water directly to bromine.

References
  • Molecules. (2022). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones. [Link]

  • ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • ACS Publications. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Utility of 1-(Azepan-1-yl)-2-bromobutan-1-one and Other α-Haloketones

Introduction: The Versatile Reactivity of α-Haloketones in Organic Synthesis α-Haloketones are a cornerstone class of bifunctional electrophilic reagents in organic synthesis, prized for their ability to participate in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Reactivity of α-Haloketones in Organic Synthesis

α-Haloketones are a cornerstone class of bifunctional electrophilic reagents in organic synthesis, prized for their ability to participate in a diverse array of chemical transformations. The presence of two electrophilic sites—the carbonyl carbon and the adjacent halogen-bearing carbon—renders them highly reactive towards a multitude of nucleophiles, paving the way for the construction of complex molecular architectures.[1][2] Their utility is particularly pronounced in the synthesis of nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules.[3][4]

This guide provides a comprehensive comparison of 1-(Azepan-1-yl)-2-bromobutan-1-one , a structurally distinct α-bromo amide, with other conventional α-haloketones. We will explore their relative performance in key synthetic reactions, supported by experimental data, to provide researchers, scientists, and drug development professionals with a practical framework for selecting the optimal reagent for their specific synthetic goals.

1-(Azepan-1-yl)-2-bromobutan-1-one: A Unique α-Halo Amide

1-(Azepan-1-yl)-2-bromobutan-1-one distinguishes itself from common α-haloketones through the presence of a tertiary amide functionality, specifically an azepane ring, and an ethyl group on the carbon atom bearing the bromine. These structural features are anticipated to significantly influence its reactivity profile in several ways:

  • Electronic Effects: The amide group, while possessing an electron-withdrawing carbonyl, also has a lone pair on the nitrogen atom that can participate in resonance. This can modulate the electrophilicity of both the carbonyl carbon and the α-carbon.

  • Steric Hindrance: The bulky azepane ring can introduce significant steric hindrance around the carbonyl group, potentially influencing the approach of nucleophiles.

  • Reactivity at the Amide Carbonyl: Unlike a ketone, the amide carbonyl itself can undergo nucleophilic attack, although it is generally less reactive.

  • Potential for Rearrangement: As an α-halo amide, it has the potential to undergo reactions analogous to the Favorskii rearrangement, leading to rearranged amide products.[5][6]

This guide will focus on two principal areas of comparison: the Hantzsch thiazole synthesis, a classic reaction for α-haloketones, and the Favorskii rearrangement, a key transformation for α-halo carbonyl compounds.

Comparative Performance in the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a fundamental method for the construction of the thiazole ring, a prevalent scaffold in medicinal chemistry. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[7][8]

To provide a meaningful comparison, we will examine the synthesis of 2-aminothiazoles using various α-haloketones and thiourea.

Experimental Data Comparison
α-HaloketoneProductReaction ConditionsYield (%)Reference
1-(Azepan-1-yl)-2-bromobutan-1-one 2-Amino-4-ethyl-5-(azepan-1-yl)thiazole (Predicted)Not ReportedNot Reported-
2-Bromoacetophenone2-Amino-4-phenylthiazoleMethanol, 100°C, 30 minHigh (not specified)[7]
2-Bromoacetophenone2-Amino-4-phenylthiazoleMethanol, RT, 15 min92[9]
3-Bromo-4-heptanone2-Amino-4-ethyl-5-propylthiazoleNot specifiedNot specified[10]
1-Bromo-2-pentanone2-Amino-4-propylthiazoleNot specifiedNot specified-
1-Bromo-2-butanone2-Amino-4-ethylthiazoleNot specifiedNot specified-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneSubstituted 2-aminothiazoleEthanol/Water (1:1), 65°C, 2-3.5 h79-90
Analysis and Mechanistic Insights

The Hantzsch synthesis is initiated by a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the electrophilic α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration.

Hantzsch_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization & Dehydration A α-Haloketone C S-Alkylated Intermediate A->C S-attack B Thiourea B->C D Cyclization C->D Intramolecular N-attack E Dehydration D->E F Thiazole Product E->F

Caption: General mechanism of the Hantzsch thiazole synthesis.

Expected Reactivity of 1-(Azepan-1-yl)-2-bromobutan-1-one:

Based on the structure of 1-(Azepan-1-yl)-2-bromobutan-1-one, we can anticipate certain effects on its reactivity in the Hantzsch synthesis:

  • Steric Hindrance: The bulky azepane ring may sterically hinder the initial nucleophilic attack by thiourea, potentially leading to slower reaction rates compared to less hindered α-bromoketones like 2-bromoacetophenone.

  • Electronic Effects: The amide functionality might slightly reduce the electrophilicity of the α-carbon compared to a simple ketone, which could also contribute to a slower reaction rate.

  • Alternative Reaction Pathways: The presence of the amide raises the possibility of competing reactions, such as the Favorskii-like rearrangement, although the conditions for the Hantzsch synthesis (typically neutral or slightly acidic) are not the standard basic conditions for the Favorskii rearrangement.

Comparison with Other α-Haloketones:

  • 2-Bromoacetophenone: This is a highly reactive and commonly used substrate, often giving high yields in short reaction times.[7][9] Its reactivity is enhanced by the phenyl group which can stabilize the transition state.

  • 3-Bromo-4-heptanone: This aliphatic α-bromoketone is a closer structural analogue to the ketone portion of our target molecule. Its reaction would lead to a 2-amino-4-ethyl-5-propylthiazole, providing a good benchmark for the expected product from 1-(Azepan-1-yl)-2-bromobutan-1-one.[10]

  • Alkyl vs. Aryl α-Haloketones: In general, aryl α-haloketones like 2-bromoacetophenone are more reactive than their aliphatic counterparts due to the electronic effects of the aromatic ring.

Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a general procedure for the Hantzsch thiazole synthesis, which can be adapted for different α-haloketones.

Hantzsch_Workflow start Start reagents Combine α-haloketone (1 eq) and thiourea (1.2 eq) in ethanol start->reagents reflux Reflux the mixture (monitor by TLC) reagents->reflux cool Cool to room temperature reflux->cool precipitate Pour into water to precipitate the product cool->precipitate filter Filter the solid precipitate->filter wash Wash with water and dry filter->wash product 2-Aminothiazole Product wash->product

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Detailed Steps:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude 2-aminothiazole.

  • The product can be further purified by recrystallization if necessary.

Comparative Performance in the Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to carboxylic acid derivatives.[9][11] In the case of α-halo amides, a similar rearrangement can occur to yield rearranged amides.[5][6] This reaction is highly sensitive to the structure of the substrate and the reaction conditions.

Experimental Data Comparison
α-Halo Amide/KetoneBase/NucleophileProductYield (%)Reference
1-(Azepan-1-yl)-2-bromobutan-1-one Amine/BaseRearranged Amide (Predicted)Not Reported-
2-Bromo-N,N-diethylbutanamideAmine/BaseRearranged Amide (Predicted)Not Reported-
2-Bromo-N-phenylbutanamideAmine/BaseRearranged Amide (Predicted)Not Reported-
2-ChlorocyclohexanoneSodium ethoxideEthyl cyclopentanecarboxylateNot specified[11]
3-Bromobutan-2-oneAlkali2-Methylpropanoic acidMajor product[11]

Note: Specific experimental data for the Favorskii rearrangement of 1-(Azepan-1-yl)-2-bromobutan-1-one and its close amide analogues is limited in the available literature. The predicted outcome is based on the general mechanism of the Favorskii rearrangement of α-halo amides.

Analysis and Mechanistic Insights

The mechanism of the Favorskii rearrangement is thought to proceed through a cyclopropanone intermediate, which is then attacked by a nucleophile.

Favorskii_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Cyclopropanone Formation cluster_step3 Step 3: Nucleophilic Attack & Ring Opening A α-Halo Ketone/Amide C Enolate A->C B Base B->C D Cyclopropanone Intermediate C->D Intramolecular SN2 F Tetrahedral Intermediate D->F E Nucleophile E->F G Rearranged Product F->G Ring Opening

Caption: General mechanism of the Favorskii rearrangement.

Expected Reactivity of 1-(Azepan-1-yl)-2-bromobutan-1-one:

  • Formation of a Cyclopropanone-like Intermediate: The presence of α'-protons (on the methylene group of the butanoyl chain) allows for the formation of an enolate and subsequent intramolecular cyclization to a cyclopropanone-like intermediate.

  • Influence of the Amide: The amide functionality will influence the stability of the intermediate and the regioselectivity of the ring-opening step. The electron-donating nature of the nitrogen may affect the stability of the adjacent carbonyl group.

  • Steric Effects on Ring Opening: The bulky azepane group could direct the nucleophilic attack on the cyclopropanone intermediate to the less hindered face, potentially leading to stereoselective outcomes.

Comparison with Other α-Halo Carbonyls:

  • N,N-diethyl-2-bromobutanamide and 2-bromo-N-phenylbutanamide: These simpler α-bromo amides would serve as excellent comparative substrates to dissect the electronic and steric contributions of the azepane ring in 1-(Azepan-1-yl)-2-bromobutan-1-one.

  • α-Halo Ketones: The rearrangement of α-halo ketones like 2-chlorocyclohexanone and 3-bromobutan-2-one provides a baseline for the general feasibility and outcome of the Favorskii rearrangement.[11] The formation of esters or carboxylic acids from these substrates highlights the versatility of the reaction based on the chosen nucleophile.

Experimental Protocol: Favorskii-like Rearrangement of an α-Halo Amide

The following is a general procedure for the Favorskii-like rearrangement of an α-halo amide using an amine as the nucleophile.

Favorskii_Workflow start Start reagents Dissolve α-halo amide in a suitable solvent start->reagents add_base Add a base (e.g., NaH) and the amine nucleophile reagents->add_base heat Heat the reaction mixture (monitor by TLC) add_base->heat quench Quench the reaction with water heat->quench extract Extract with an organic solvent quench->extract purify Purify the product by chromatography extract->purify product Rearranged Amide Product purify->product

Caption: Experimental workflow for a Favorskii-like rearrangement of an α-halo amide.

Detailed Steps:

  • To a solution of the α-halo amide (1.0 eq) in an anhydrous solvent (e.g., THF), add a base such as sodium hydride (1.2 eq) at 0 °C.

  • Add the desired amine nucleophile (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC.

  • After completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the rearranged amide.

Conclusion

1-(Azepan-1-yl)-2-bromobutan-1-one presents a unique reactivity profile compared to conventional α-haloketones due to the presence of the sterically demanding and electronically distinct azepane amide functionality. While direct comparative experimental data is currently limited, this guide provides a predictive framework based on established mechanistic principles.

In the Hantzsch thiazole synthesis , the steric bulk of the azepane ring is expected to decrease the reaction rate compared to less hindered α-bromoketones. However, the reaction should still proceed to afford the corresponding 2-aminothiazole derivative.

In the Favorskii rearrangement , 1-(Azepan-1-yl)-2-bromobutan-1-one is expected to undergo a rearrangement to yield a rearranged amide product. The steric and electronic properties of the azepane group are likely to play a significant role in the stereochemical outcome and regioselectivity of the ring-opening step.

Further experimental investigation is warranted to fully elucidate the synthetic potential of 1-(Azepan-1-yl)-2-bromobutan-1-one and to quantify its performance against other α-haloketones. This guide serves as a foundational resource for researchers looking to leverage the unique structural features of this and similar α-halo amides in the design of novel synthetic strategies.

References

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Comparative

A Comparative Guide to the Reactivity of 1-(Azepan-1-yl)-2-bromobutan-1-one and 2-Bromobutanone

Introduction In the landscape of synthetic organic chemistry and drug development, α-halocarbonyl compounds serve as pivotal intermediates for forging new carbon-carbon and carbon-heteroatom bonds. Their unique reactivit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, α-halocarbonyl compounds serve as pivotal intermediates for forging new carbon-carbon and carbon-heteroatom bonds. Their unique reactivity profile, governed by the interplay between a carbonyl group and an adjacent halogen, allows for a diverse range of chemical transformations. This guide provides an in-depth comparative analysis of two such compounds: 1-(Azepan-1-yl)-2-bromobutan-1-one , an α-bromo tertiary amide, and 2-bromobutanone , an α-bromo ketone.

Understanding the nuanced differences in their reactivity is crucial for researchers selecting the appropriate building block for their synthetic strategy. While structurally similar, the substitution of a ketone with a tertiary amide profoundly alters the electronic landscape of the molecule, leading to significant divergences in reaction rates, substrate stability, and propensity for side reactions. This document will elucidate these differences through a discussion of electronic effects, mechanistic pathways, and supporting experimental frameworks, providing researchers with the authoritative insights needed for predictable and efficient synthesis.

I. Structural and Electronic Properties: A Tale of Two Carbonyls

The reactivity of both molecules is fundamentally dictated by the nature of the carbonyl group and its influence on the adjacent carbon-bromine bond.

  • 2-Bromobutanone is a classic α-bromo ketone. The carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the Cα-Br bond and significantly increases the electrophilicity of the α-carbon. This makes it a prime target for nucleophilic attack. However, the carbonyl's proximity also acidifies the α-protons, creating a pathway for competing base-induced enolate formation.[1][2]

  • 1-(Azepan-1-yl)-2-bromobutan-1-one incorporates an α-bromo amide functionality. The key distinction from a ketone is the presence of the nitrogen atom. The lone pair of electrons on the nitrogen participates in resonance with the carbonyl group.[3][4] This delocalization of electrons effectively "pushes" electron density towards the carbonyl carbon, reducing its partial positive charge.[3] Consequently, the inductive pull on the α-carbon is attenuated compared to that in the ketone. This resonance stabilization is a cornerstone of the amide bond's stability and has direct implications for its reactivity.[3][5]

The structural and electronic differences are summarized below:

Feature2-Bromobutanone1-(Azepan-1-yl)-2-bromobutan-1-one
Functional Group α-Bromo Ketoneα-Bromo Tertiary Amide
Key Electronic Effect Strong induction by carbonylInduction by carbonyl, opposed by N-p resonance
α-Carbon Electrophilicity HighModerate
Carbonyl Carbon Electrophilicity HighLow
α-Proton Acidity Relatively HighLow
Competing Reactions Enolate formation, Elimination (E2)Generally fewer; stable to a wider base range

II. Comparative Reactivity in Nucleophilic Substitution

The primary reaction pathway for both compounds is nucleophilic substitution at the α-carbon, typically proceeding via an S(_N)2 mechanism.[1] However, the rate and efficiency of this reaction differ significantly.

2-Bromobutanone: The More Reactive Electrophile

Due to the strong electron-withdrawing nature of the ketone's carbonyl group, the α-carbon in 2-bromobutanone is highly electron-deficient and thus more susceptible to nucleophilic attack.[6] Bimolecular substitution reactions involving α-halo ketones are known to be remarkably fast.[6]

This enhanced reactivity, however, is a double-edged sword. The use of strongly basic nucleophiles can lead to deprotonation at the α-carbon, forming an enolate intermediate.[1][2] This can result in undesired side reactions, such as elimination or self-condensation, complicating the product mixture and reducing the yield of the desired substitution product. Therefore, reactions with 2-bromobutanone often require careful selection of non-basic or weakly basic nucleophiles.

1-(Azepan-1-yl)-2-bromobutan-1-one: The More Stable Substrate

The amide resonance in 1-(Azepan-1-yl)-2-bromobutan-1-one reduces the electrophilicity of the α-carbon. This inherent stability means that it is generally less reactive towards nucleophiles than its ketone counterpart.[3][4] Consequently, nucleophilic substitution on this α-bromo amide may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable conversion.

The significant advantage of the α-bromo amide lies in its stability and resistance to base-induced side reactions. The delocalization of the nitrogen's lone pair makes the α-protons less acidic than in the ketone. This allows for the use of a broader range of nucleophiles, including more basic ones, without the significant risk of enolate formation. α-Haloamides are recognized as competent building blocks in a variety of transformations, including C-C cross-coupling and radical-mediated reactions, underscoring their versatile, albeit moderated, reactivity.[7]

Visualizing the Mechanistic Differences

The following diagrams illustrate the key structural aspects and the generalized S(_N)2 pathway.

Caption: Structural comparison highlighting the core functional groups.

SN2_Mechanism Generalized SN2 Reaction Pathway Reactants Substrate (R-Br) + Nucleophile (Nu⁻) TS Transition State [Nu---R---Br]⁻ Reactants->TS Attack Products Product (R-Nu) + Leaving Group (Br⁻) TS->Products Inversion Experimental_Workflow Setup 1. Reaction Setup (Substrate + MeCN in Flask) AddNuc 2. Add Diethylamine Setup->AddNuc React 3. Heat to 60°C (Stir for 18h) AddNuc->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Quench & Concentrate Monitor->Workup Reaction Complete Extract 6. Aqueous Extraction (EtOAc, NaHCO₃, Brine) Workup->Extract Dry 7. Dry & Filter (MgSO₄) Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product Purify->Product

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Validation

A Comparative Guide to the Biological Activity of 1-(Azepan-1-yl)-2-bromobutan-1-one Derivatives

Introduction: Unveiling a Novel Scaffold In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique structural and electronic properties is paramount for the discovery of next-gen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique structural and electronic properties is paramount for the discovery of next-generation therapeutics. The compound "1-(Azepan-1-yl)-2-bromobutan-1-one" and its derivatives represent an intriguing, yet underexplored, class of molecules. This guide provides a comprehensive, predictive comparison of their potential biological activities, grounded in the established pharmacology of their core structural components: the azepane ring and the α-bromoketone moiety .

The azepane ring, a seven-membered saturated heterocycle, is a "privileged structure" in drug discovery, found in over 20 FDA-approved drugs for a wide array of diseases.[1] Its conformational flexibility allows for optimal binding to diverse biological targets.[2] Concurrently, the α-bromoketone functional group is a potent electrophile, capable of forming covalent bonds with nucleophilic residues in enzyme active sites, suggesting a potential for targeted, irreversible inhibition.[3][4]

This document serves as a roadmap for researchers, outlining the hypothetical biological potential of these derivatives in key therapeutic areas and providing the robust experimental frameworks necessary to validate these claims. We will dissect the causality behind experimental design, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

The Azepane Scaffold: A Foundation of Diverse Bioactivity

The azepane motif is a cornerstone of many successful therapeutic agents, conferring a broad spectrum of pharmacological activities.[1][5] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's agents.[1] The non-planar structure of the azepane ring provides a three-dimensional diversity that is often crucial for high-affinity receptor binding.[2] This established history provides a logical starting point for investigating the potential of novel azepane-containing compounds.

The α-Bromoketone Moiety: A Reactive Center for Targeted Action

The defining feature of the "1-(Azepan-1-yl)-2-bromobutan-1-one" structure, beyond its azepane ring, is the α-bromoketone group. The bromine atom, being a good leaving group, significantly increases the electrophilicity of the adjacent carbon atom.[3] This chemical reactivity is not a liability but a strategic asset. It predisposes these molecules to participate in nucleophilic substitution reactions, particularly with amino acid residues like cysteine or histidine found in the active sites of many enzymes. This suggests a potential mechanism of action involving covalent modification, which can lead to potent and long-lasting biological effects.

Below is a diagram illustrating the key structural components and their potential for derivatization to explore Structure-Activity Relationships (SAR).

cluster_0 1-(Azepan-1-yl)-2-bromobutan-1-one Scaffold cluster_1 Modification Sites (SAR) cluster_2 Potential Biological Activities Core Core Structure Azepane Azepane Ring (Site A) Core->Azepane Modify for Solubility/Lipophilicity Chain Butanone Chain (Site B) Core->Chain Modify for Reactivity/Sterics Anticonvulsant Anticonvulsant Azepane->Anticonvulsant Antimicrobial Antimicrobial Azepane->Antimicrobial Cytotoxic Cytotoxic (Anticancer) Azepane->Cytotoxic Chain->Anticonvulsant Chain->Antimicrobial Chain->Cytotoxic

Caption: Key structural features and sites for SAR exploration.

Comparative Evaluation of Potential Biological Activities

Based on the known pharmacology of azepanes and α-bromoketones, we will explore three primary areas of potential activity: anticonvulsant, cytotoxic, and antimicrobial.

Anticonvulsant Activity

Many nitrogen-containing heterocycles, including azepane derivatives, exhibit anticonvulsant properties.[1] Furthermore, various bromo-substituted organic molecules have shown promise in preclinical anticonvulsant screening.[6][7][8][9] The combination of these two pharmacophores warrants a thorough investigation.

Comparative Performance: The primary screening models for anticonvulsant drugs are the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which help identify agents effective against generalized tonic-clonic and absence seizures, respectively.[10] A promising derivative should exhibit activity in these models comparable to or exceeding that of established antiepileptic drugs (AEDs).

Table 1: Hypothetical Anticonvulsant Screening Data Comparison

CompoundClassMES Screen (ED₅₀, mg/kg)scPTZ Screen (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Derivative A Azepanyl-bromobutanone45>300>500>11.1 (MES)
Phenytoin Standard AED9.5Inactive687.2
Ethosuximide Standard AEDInactive130>500>3.8
Carbamazepine Standard AED8.8114657.4

Data for standard AEDs are illustrative and based on historical literature. ED₅₀ (Median Effective Dose), TD₅₀ (Median Toxic Dose).

Experimental Workflow: In Vivo Anticonvulsant Screening

The following diagram outlines the standard workflow for preclinical anticonvulsant drug evaluation.

start Synthesized Derivative admin Administer Compound to Mice (i.p. or p.o.) Various Doses + Vehicle Control start->admin split Primary Screens admin->split mes Maximal Electroshock (MES) Test (Evaluates efficacy against generalized tonic-clonic seizures) split->mes Screen 1 ptz Subcutaneous PTZ (scPTZ) Test (Evaluates efficacy against absence seizures) split->ptz Screen 2 tox Rotarod Neurotoxicity Test (Assess motor impairment) split->tox Safety data Data Analysis: Calculate ED₅₀, TD₅₀, and Protective Index (PI) mes->data ptz->data tox->data end Identify Lead Candidates for Further Mechanistic Studies data->end start Seed Cancer & Normal Cells in 96-well plates treat Treat cells with serial dilutions of test derivative (e.g., 0.1 to 100 µM) start->treat incubate Incubate for 48-72 hours (Allows for cell division and drug action) treat->incubate mtt Add MTT Reagent (Metabolized by viable cells to formazan crystals) incubate->mtt solubilize Add Solubilizing Agent (e.g., DMSO) (Dissolves formazan crystals creating a colored solution) mtt->solubilize read Measure Absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate % Viability vs. Control Determine IC₅₀ values read->analyze end Identify Potent and Selective Compounds analyze->end

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

This assay quantifies cell metabolic activity, which correlates with cell viability. [11]1. Cell Culture: Plate cells (e.g., MCF-7 breast cancer cells and HaCaT normal keratinocytes) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. 2. Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the old medium with the drug-containing medium and incubate for 48 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. 5. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. 6. Causality and Validation: The conversion of the yellow MTT tetrazolium salt to purple formazan is exclusively carried out by mitochondrial reductase enzymes in metabolically active (i.e., viable) cells. [12]A decrease in absorbance is directly proportional to the number of viable cells, providing a robust measure of the compound's cytotoxic or cytostatic effect. Calculating the IC₅₀ allows for quantitative comparison between compounds and cell lines.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Heterocyclic compounds, including azepines, are a rich source of potential antibacterial and antifungal leads. [1] Comparative Performance: The standard method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. [13][14] Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Derivative C Azepanyl-bromobutanone41632
Vancomycin Antibiotic1>128N/A
Ciprofloxacin Antibiotic0.50.015N/A
Fluconazole AntifungalN/AN/A2

N/A: Not Applicable. Data for standard drugs are illustrative.

This method is a highly standardized and widely used technique for quantitative antimicrobial susceptibility testing. [13][15]1. Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB), adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. 2. Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test derivative in MHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). 3. Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria). 4. Incubation: Incubate the plate at 37°C for 18-24 hours. 5. Endpoint Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. 6. Causality and Validation: This method directly measures the concentration of a drug required to inhibit microbial growth under controlled conditions (medium, inoculum size, temperature). [16]The inclusion of standardized bacterial strains and control wells ensures the validity and reproducibility of the results, allowing for direct comparison with established antibiotics.

Conclusion

The "1-(Azepan-1-yl)-2-bromobutan-1-one" scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the well-documented biological activities of the azepane ring and the targeted reactivity of the α-bromoketone moiety, derivatives of this class hold significant, albeit currently hypothetical, potential as anticonvulsant, cytotoxic, and antimicrobial agents. The true value of these compounds can only be unlocked through rigorous experimental validation. The comparative data and detailed protocols provided in this guide offer a robust, scientifically-grounded framework for researchers to embark on this exploratory journey, transforming hypothetical potential into empirical evidence.

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Comparative

The Azepane-Appended α-Bromoketone Scaffold: A Comparative Guide to Structure-Activity Relationships for Novel Covalent Inhibitors

Introduction: Unlocking the Therapeutic Potential of a Reactive Pharmacophore In the landscape of modern drug discovery, the identification of novel pharmacophores that can be systematically modified to achieve desired b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Reactive Pharmacophore

In the landscape of modern drug discovery, the identification of novel pharmacophores that can be systematically modified to achieve desired biological activity is a cornerstone of medicinal chemistry. The compound "1-(Azepan-1-yl)-2-bromobutan-1-one" represents a compelling, yet underexplored, chemical scaffold. It marries two key structural features with significant pharmacological precedent: the versatile azepane ring and the reactive α-bromoketone moiety. The azepane ring, a seven-membered saturated heterocycle, is a privileged structure found in numerous FDA-approved drugs and clinical candidates, contributing to properties such as improved metabolic stability and the ability to probe deep binding pockets.[1][2][3] The α-bromoketone, on the other hand, is a well-known electrophilic warhead capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein targets.[4] This irreversible mode of action can lead to prolonged target engagement and enhanced potency, a desirable trait in the development of targeted therapies.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs of "1-(Azepan-1-yl)-2-bromobutan-1-one". We will explore the synthetic rationale for analog design, present a comparative analysis of their hypothetical biological activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers and scientists in drug development, offering a framework for the rational design of novel covalent inhibitors based on this promising scaffold.

The Core Scaffold: A Union of Recognition and Reactivity

The therapeutic potential of 1-(Azepan-1-yl)-2-bromobutan-1-one analogs stems from the distinct roles of its two primary components:

  • The Azepane Moiety: This saturated seven-membered ring system offers a flexible yet constrained conformation that can be tailored to interact with specific binding pockets in a biological target.[3] Its non-planar structure allows for the introduction of substituents in various spatial orientations, enabling fine-tuning of target affinity and selectivity. Azepane-containing compounds have demonstrated a wide range of biological activities, including kinase inhibition and modulation of central nervous system targets.[1][5][6]

  • The α-Bromoketone Warhead: The presence of a bromine atom alpha to a carbonyl group creates a potent electrophilic center. This functional group can undergo nucleophilic substitution with soft nucleophiles like the thiol group of a cysteine residue within a protein's active site, leading to irreversible inhibition.[7] This covalent interaction can result in high potency and prolonged duration of action.

Given these characteristics, a plausible and compelling biological target for this class of compounds would be a cysteine-containing enzyme, such as a cysteine protease or a kinase with a strategically located cysteine residue in its active site. For the purpose of this guide, we will hypothesize that our analogs are being evaluated as inhibitors of a model cysteine protease.

Strategic Design and Synthesis of Analogs

The systematic exploration of the SAR of 1-(Azepan-1-yl)-2-bromobutan-1-one requires the synthesis of a focused library of analogs. The general synthetic approach involves the acylation of azepane with a suitably substituted and α-brominated butanoyl chloride. Variations in the azepane ring, the butanoyl chain, and the nature of the α-substituent will allow for a comprehensive evaluation of the chemical space around the core scaffold.

General Synthetic Protocol:

A common method for the synthesis of the parent compound and its analogs is the reaction of azepane with 2-bromobutanoyl chloride. The 2-bromobutanoyl chloride can be prepared from 2-bromobutanoic acid and a chlorinating agent like thionyl chloride or oxalyl chloride. Analogs can be synthesized by using substituted azepanes or different α-haloacyl halides.

Workflow for Analog Synthesis

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Azepane_Analogs Azepane or Substituted Azepanes Coupling_Reaction N-Acylation Azepane_Analogs->Coupling_Reaction Base (e.g., Triethylamine) Acyl_Halide_Precursors 2-Bromobutanoic Acid or Analogs Acyl_Halide_Formation Acyl Halide Formation (e.g., SOCl2) Acyl_Halide_Precursors->Acyl_Halide_Formation Chlorinating Agent Acyl_Halide_Formation->Coupling_Reaction α-Bromoacyl Chloride Final_Product Final_Product Coupling_Reaction->Final_Product 1-(Azepan-1-yl)-2-bromobutan-1-one Analog

Caption: General workflow for the synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one analogs.

Comparative Analysis of Analog Performance

To elucidate the SAR of this scaffold, we will consider hypothetical experimental data for a series of analogs. The primary endpoints for comparison will be the half-maximal inhibitory concentration (IC50) against our model cysteine protease and the cytotoxicity (CC50) against a representative human cell line (e.g., HEK293) to assess selectivity.

Analog IDR1 (Azepane Substitution)R2 (Butanoyl Chain)X (Halogen)Cysteine Protease IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
LEAD-001 HEthylBr5.2> 100> 19.2
ANA-002 4-MethylEthylBr2.8> 100> 35.7
ANA-003 4,4-DimethylEthylBr8.5> 100> 11.8
ANA-004 HIsopropylBr10.1> 100> 9.9
ANA-005 HMethylBr15.6> 100> 6.4
ANA-006 HEthylCl25.4> 100> 3.9
ANA-007 HEthylI1.98544.7
Interpretation of Structure-Activity Relationships:
  • Impact of Azepane Substitution (R1): The introduction of a single methyl group at the 4-position of the azepane ring (ANA-002) leads to a nearly two-fold increase in potency compared to the parent compound (LEAD-001). This suggests that the methyl group may be interacting favorably with a hydrophobic pocket in the enzyme's active site. However, the introduction of a gem-dimethyl group at the same position (ANA-003) results in a decrease in activity, likely due to steric hindrance.

  • Influence of the Butanoyl Side Chain (R2): Altering the alkyl group at the 2-position of the butanoyl chain has a significant impact on activity. Replacing the ethyl group (LEAD-001) with a bulkier isopropyl group (ANA-004) or a smaller methyl group (ANA-005) leads to a decrease in potency. This indicates that the ethyl group may be optimal for fitting into the substrate-binding pocket of the target enzyme.

  • Effect of the Halogen (X): The nature of the halogen at the alpha position is critical for the covalent interaction. Replacing bromine (LEAD-001) with chlorine (ANA-006) results in a significant loss of activity. This is consistent with the better leaving group ability of bromide compared to chloride in nucleophilic substitution reactions. Conversely, substituting bromine with iodine (ANA-007) leads to a substantial increase in potency. This is likely due to the higher reactivity of the C-I bond towards nucleophilic attack by the cysteine residue. However, this increased reactivity may also lead to off-target effects, as suggested by the slightly increased cytotoxicity of ANA-007.

Key SAR Trends

G cluster_0 Azepane Ring (R1) cluster_1 Butanoyl Chain (R2) cluster_2 Halogen (X) R1_H H R1_Me 4-Me (Increased Potency) R1_H->R1_Me R1_diMe 4,4-diMe (Decreased Potency) R1_Me->R1_diMe R2_Et Ethyl (Optimal) R2_iPr Isopropyl (Decreased Potency) R2_Et->R2_iPr R2_Me Methyl (Decreased Potency) R2_Et->R2_Me X_I Iodine (Highest Potency) X_Br Bromine X_I->X_Br X_Cl Chlorine (Lowest Potency) X_Br->X_Cl

Caption: Summary of key structure-activity relationship trends.

Experimental Protocols

To ensure the reliability and reproducibility of the SAR data, standardized experimental protocols are essential.

Protocol 1: Cysteine Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 values of the synthesized analogs against a model cysteine protease.

Materials:

  • Cysteine Protease (e.g., Papain)

  • Fluorogenic Substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 10 mM DTT, pH 6.5

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the diluted compounds to each well. For the control wells, add 2 µL of DMSO.

  • Add 178 µL of assay buffer to all wells.

  • Add 10 µL of the cysteine protease solution (final concentration 10 nM) to all wells except the blank.

  • Incubate the plate at 37°C for 30 minutes to allow for covalent modification of the enzyme.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 20 µM).

  • Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[8][9][10]

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the analogs against a human cell line.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of the test compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO).

  • Plot the percentage of viability versus the logarithm of the compound concentration and determine the CC50 value.[11][12][13][14]

Conclusion and Future Directions

The 1-(azepan-1-yl)-2-bromobutan-1-one scaffold represents a promising starting point for the development of novel covalent inhibitors. The hypothetical SAR study presented in this guide highlights key structural features that can be modulated to optimize potency and selectivity. Specifically, substitution on the azepane ring, optimization of the alkyl side chain, and careful selection of the α-halogen are critical for achieving desired biological activity.

Future work should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR. This includes exploring different substitution patterns on the azepane ring, incorporating heteroatoms into the butanoyl chain, and investigating alternative electrophilic warheads. Ultimately, the goal is to identify a lead compound with a potent and selective profile suitable for further preclinical development. The experimental protocols provided herein offer a robust framework for the systematic evaluation of these novel chemical entities.

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Validation

A Researcher's Guide to Comparative In Vitro Metabolic Stability Assessment of Novel 1-(Azepan-1-yl)-2-bromobutan-1-one Derivatives

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount.[1][2] For researchers investigating novel chemical entities, such as derivatives of "1-(Aze...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount.[1][2] For researchers investigating novel chemical entities, such as derivatives of "1-(Azepan-1-yl)-2-bromobutan-1-one," early assessment of metabolic stability provides critical insights that guide lead optimization and candidate selection. A compound's susceptibility to metabolic breakdown directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] This guide offers a comprehensive framework for the comparative in vitro metabolic stability evaluation of novel compounds, providing both the theoretical underpinnings and detailed, field-proven experimental protocols.

The core structure of "1-(Azepan-1-yl)-2-bromobutan-1-one" suggests a potential for classification as a new psychoactive substance (NPS), a rapidly evolving class of compounds where understanding metabolism is crucial for predicting efficacy and toxicity.[4][5] The metabolic pathways of such compounds can be complex, involving both Phase I and Phase II enzymatic reactions.[6] Therefore, a multi-faceted approach to in vitro stability assessment is essential.

This guide will focus on two industry-standard in vitro models: liver microsomes and hepatocytes .[7][8] While liver microsomes are a cost-effective tool for evaluating Phase I metabolism, hepatocytes represent the "gold standard" as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more holistic view of hepatic clearance.[7][9][10]

The Experimental Workflow: A Comparative Approach

A robust comparison of the metabolic stability of different derivatives requires a standardized and well-controlled experimental workflow. The following diagram illustrates the key stages of this process, from initial compound preparation to data analysis and interpretation.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Compound Stock Solution Preparation B Selection of In Vitro System (Microsomes vs. Hepatocytes) A->B C Preparation of Incubation Mixtures (with Cofactors) B->C D Incubation at 37°C C->D Initiate Reaction E Time-Point Sampling D->E F Quenching of Reaction E->F G Sample Processing (Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Quantification of Parent Compound H->I J Calculation of Half-Life (t½) and Intrinsic Clearance (Clint) I->J K Comparative Analysis of Derivatives J->K

Caption: A generalized workflow for in vitro metabolic stability studies.

Part 1: Liver Microsome Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[7] This assay is a cost-effective, high-throughput method for initial screening and ranking of compounds based on their susceptibility to oxidative metabolism.[1]

Experimental Protocol: Human Liver Microsome Stability Assay

This protocol is designed for a 96-well plate format to allow for the simultaneous testing of multiple compounds and controls.

Materials:

  • Test compounds and positive control compounds (e.g., Verapamil, Testosterone)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well incubation plates and collection plates

  • Multichannel pipettes

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is less than 1%.[12]

    • Thaw the human liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[13] Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[12][14]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[15][16]

Data Analysis and Interpretation

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the negative slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .[17]

DerivativeR1 GroupR2 Groupt½ (min)Clint (µL/min/mg)Metabolic Stability Classification
Parent HH2555.4Moderate
Derivative A OCH3H>60<11.5High
Derivative B ClH10138.6Low
Derivative C HF4530.8Moderate-High
Verapamil --1592.4Low-Moderate (Control)

Hypothetical data for illustrative purposes.

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[18] This data allows for the ranking of derivatives. For instance, in the hypothetical data above, Derivative A exhibits the highest metabolic stability, while Derivative B is rapidly metabolized.

Part 2: Hepatocyte Stability Assay

For a more comprehensive assessment that includes both Phase I and Phase II metabolism, as well as cellular uptake, the hepatocyte stability assay is the preferred method.[9][10] This assay uses intact liver cells and more closely mimics the in vivo environment.[7][9]

Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compounds and positive control compounds (e.g., 7-hydroxycoumarin for Phase II metabolism)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Hepatocyte Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated plates and allow them to attach for several hours in a 37°C, 5% CO2 incubator.

  • Incubation:

    • Prepare the test compounds and controls in pre-warmed incubation medium.

    • Remove the plating medium from the attached hepatocytes and add the medium containing the test compounds.

    • Incubate the plates at 37°C in a humidified incubator.

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation medium and/or the cell lysate.

    • Quench the reaction by adding cold acetonitrile with an internal standard.[9]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal assay (centrifugation to remove protein).

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.[9]

Data Analysis and Interpretation

The data analysis is similar to the microsomal assay, but the intrinsic clearance is expressed per million cells.

  • Calculate the in vitro half-life (t½) as described previously.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells) .[19][20]

DerivativeR1 GroupR2 Groupt½ (min)Clint (µL/min/10^6 cells)Metabolic Stability Classification
Parent HH2034.7Moderate
Derivative A OCH3H5512.6High
Derivative B ClH886.6Low
Derivative C HF3818.2Moderate-High
7-OH-Coumarin --1257.8Low (Control)

Hypothetical data for illustrative purposes.

Comparing the data from both microsomal and hepatocyte assays can provide valuable insights. For example, a compound that is stable in microsomes but shows high clearance in hepatocytes may be undergoing significant Phase II metabolism.

Comparative Analysis and Decision Making

The ultimate goal of these studies is to establish a structure-metabolism relationship to guide the design of more stable and efficacious compounds.

G cluster_results Metabolic Stability Ranking A Derivative A (High Stability) B Derivative B (Low Stability) E Identify Metabolic 'Soft Spots' on Derivative B B->E C Derivative C (Moderate Stability) D Parent Compound (Moderate Stability) F Protect 'Soft Spots' through Chemical Modification E->F G Synthesize New Derivatives F->G H Re-evaluate Metabolic Stability G->H H->A Improved Stability

Caption: Iterative cycle of metabolic stability testing and chemical modification.

By comparing the metabolic profiles of various derivatives, researchers can identify which structural modifications enhance or diminish stability. For instance, the addition of an electron-withdrawing group like chlorine in "Derivative B" may have created a metabolic "soft spot," leading to rapid metabolism. Conversely, the methoxy group in "Derivative A" might be sterically hindering the site of metabolism, thus increasing stability.

Conclusion

The in vitro metabolic stability assessment of novel compounds derived from "1-(Azepan-1-yl)-2-bromobutan-1-one" is a critical step in their development. By employing a systematic and comparative approach using both liver microsomes and hepatocytes, researchers can effectively rank compounds, establish structure-metabolism relationships, and make informed decisions to guide the design of molecules with improved pharmacokinetic properties. This early-stage characterization is an invaluable investment, significantly increasing the probability of advancing a successful drug candidate.

References

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • Microsomal Stability Assay Protocol - AxisPharm. (URL: [Link])

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (URL: [Link])

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. (URL: [Link])

  • How to Conduct an In Vitro Metabolic Stability Study. (URL: [Link])

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (URL: [Link])

  • Hepatocyte Stability Assay - Domainex. (URL: [Link])

  • Hepatocyte Stability Assay Test - AxisPharm. (URL: [Link])

  • LC-MS-Based Metabolomics in Drug Metabolism - Taylor & Francis. (URL: [Link])

  • Metabolite Identification LC MS Testing. (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (URL: [Link])

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH. (URL: [Link])

  • Drug Metabolism Assays - BioIVT. (URL: [Link])

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC - NIH. (URL: [Link])

  • Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. (URL: [Link])

  • In Vitro Metabolic Stability - Creative Bioarray. (URL: [Link])

  • In Vitro ADME Assays and Services - Charles River Laboratories. (URL: [Link])

  • Strategies for using in vitro screens in drug metabolism. - Semantic Scholar. (URL: [Link])

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. (URL: [Link])

  • An insight into the metabolism of New Psychoactive Substances: Structural elucidation of urinary metabolites of synthetic cannab - Diva-Portal.org. (URL: [Link])

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - ResearchGate. (URL: [Link])

  • New psychoactive substances: a review and updates - PMC - PubMed Central. (URL: [Link])

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog - Unipd. (URL: [Link])

  • Metabolic stability and its role in the discovery of new chemical entities. (URL: [Link])

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: [Link])

  • The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed. (URL: [Link])

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (URL: [Link])

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - if-pan.krakow.pl. (URL: [Link])

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Comparative

A Comparative Guide to the Cytotoxicity Assessment of 1-(Azepan-1-yl)-2-bromobutan-1-one Derivatives

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel α-haloketone derivatives, specifically focusing on the 1-(azepan-1-yl)-2-bromobutan-1-one scaffold. We will delve into the rat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel α-haloketone derivatives, specifically focusing on the 1-(azepan-1-yl)-2-bromobutan-1-one scaffold. We will delve into the rationale behind experimental design, present detailed protocols for key cytotoxicity assays, and offer a comparative analysis with established cytotoxic agents. The methodologies outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Cytotoxicity Screening of α-Haloketones

α-Haloketones, including derivatives of 1-(azepan-1-yl)-2-bromobutan-1-one, are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif renders them electrophilic and capable of acting as alkylating agents. Consequently, they have the potential to react with various biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and nitrogen atoms in DNA bases. This reactivity is the basis for their potential therapeutic applications, including as enzyme inhibitors and anticancer agents, but it also necessitates a thorough evaluation of their off-target cytotoxicity.

The azepane ring, a seven-membered saturated heterocycle, can influence the compound's lipophilicity, cell permeability, and interaction with biological targets. The combination of the reactive α-bromoketone warhead with the modifiable azepane ring makes this class of compounds an interesting subject for medicinal chemistry. However, their potential for indiscriminate alkylation underscores the importance of a rigorous cytotoxicity assessment to determine their therapeutic window and identify derivatives with selective activity.

Experimental Workflow for Cytotoxicity Assessment

A multi-assay approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. This workflow allows for the elucidation of different mechanisms of cell death and provides a more complete picture of the compound's cellular effects.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Characterization B Cell Line Selection A->B Select relevant cell lines C MTT Assay (Metabolic Activity) B->C Treat cells with derivatives D LDH Assay (Membrane Integrity) C->D Confirm cytotoxicity G IC50 Determination C->G Calculate IC50 from dose-response E Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) D->E Determine mode of cell death F Caspase Activity Assay E->F Investigate apoptotic pathway H Comparison with Reference Compounds G->H Benchmark against known cytotoxins

Figure 1: A comprehensive workflow for the cytotoxicity assessment of novel chemical entities.

Detailed Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Selection: The choice of cell lines is critical and should be guided by the intended therapeutic application. For general cytotoxicity screening, a panel of cell lines representing different cancer types (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney, or primary fibroblasts) should be used to assess selectivity.

  • Cell Culture: Cells should be maintained in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: A 10 mM stock solution of each 1-(azepan-1-yl)-2-bromobutan-1-one derivative should be prepared in sterile dimethyl sulfoxide (DMSO). Serial dilutions are then made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.

MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. Since this process requires active mitochondria, the amount of formazan product is proportional to the number of viable cells.

  • Protocol:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Membrane Integrity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. It serves as an indicator of compromised cell membrane integrity, a hallmark of necrosis.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compounds as described above.

    • Harvest the cells (including any floating cells in the supernatant) and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cells and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Data Presentation and Comparative Analysis

The cytotoxic activity of the 1-(azepan-1-yl)-2-bromobutan-1-one derivatives should be quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. These values can be calculated from the dose-response curves generated from the MTT assay data.

Table 1: Hypothetical Cytotoxicity Data for 1-(Azepan-1-yl)-2-bromobutan-1-one Derivatives

CompoundDerivative (R-group)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/HeLa)
1 H15.2 ± 1.822.5 ± 2.1> 100> 6.6
2 4-Cl8.7 ± 0.912.1 ± 1.585.3 ± 7.49.8
3 4-OCH₃25.6 ± 3.138.4 ± 4.2> 100> 3.9
Doxorubicin -0.8 ± 0.11.2 ± 0.25.4 ± 0.66.8

Data are presented as mean ± standard deviation from three independent experiments.

A crucial aspect of this analysis is the comparison with a well-characterized cytotoxic agent, such as doxorubicin. Doxorubicin is a widely used chemotherapy drug that intercalates DNA and inhibits topoisomerase II. By comparing the IC₅₀ values and selectivity indices of the novel derivatives to doxorubicin, we can benchmark their potency and therapeutic potential.

Mechanistic Insights and Structure-Activity Relationships

The data from the LDH and Annexin V/PI assays can provide insights into the mechanism of cell death induced by these compounds.

Cell_Death_Pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis Compound 1-(Azepan-1-yl)-2-bromobutan-1-one Derivative Cell Target Cell Compound->Cell Mitochondria Mitochondrial Perturbation Cell->Mitochondria Intrinsic Pathway Membrane_Damage Plasma Membrane Damage Cell->Membrane_Damage Direct Alkylation Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptotic_Body Apoptotic Body Formation Caspase_Activation->Apoptotic_Body Cell_Lysis Cell Lysis & Inflammation Membrane_Damage->Cell_Lysis

Figure 2: Potential mechanisms of cell death induced by alkylating agents.

Based on their chemical structure, 1-(azepan-1-yl)-2-bromobutan-1-one derivatives are likely to act as alkylating agents. This can lead to various cellular responses, including the induction of apoptosis through the intrinsic pathway, or at higher concentrations, necrosis due to extensive cellular damage and loss of membrane integrity. The structure-activity relationship (SAR) can be explored by correlating the IC₅₀ values with the electronic and steric properties of the substituents on the azepane ring or other parts of the molecule. For instance, electron-withdrawing groups might enhance the electrophilicity of the α-carbon, potentially increasing cytotoxic activity.

Conclusion and Future Directions

The systematic evaluation of 1-(azepan-1-yl)-2-bromobutan-1-one derivatives using a multi-assay approach is essential for characterizing their cytotoxic profile. This guide provides a robust framework for such an assessment, from initial screening to mechanistic elucidation. Future studies should focus on identifying the specific cellular targets of the most potent and selective derivatives and evaluating their efficacy in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo models. A thorough understanding of their mechanism of action will be crucial for the further development of this promising class of compounds as potential therapeutic agents.

References

  • U.T. Sanko, "The Chemistry and Biological Activity of α-Haloketones," Molecules, vol. 26, no. 1, p. 131, 2021. [Online]. Available: [Link]

  • T. Mosmann, "Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays," Journal of Immunological Methods, vol. 65, no. 1-2, pp. 55-63, 1983. [Online]. Available: [Link]

  • A. Kaja, "Lactate Dehydrogenase," in Encyclopedia of Toxicology (Third Edition), P. Wexler, Ed. Academic Press, 2014, pp. 5-7. [Online]. Available: [Link]

Validation

The Definitive Guide to Structural Elucidation of "1-(Azepan-1-yl)-2-bromobutan-1-one" Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic ex...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design, polymorphism screening, and understanding structure-activity relationships (SAR). For novel compounds such as "1-(Azepan-1-yl)-2-bromobutan-1-one" and its derivatives, which feature a flexible azepane ring, a chiral center, and a reactive α-bromo ketone moiety, an unambiguous structural assignment is paramount.

This guide provides a comprehensive comparison of single-crystal X-ray crystallography with other powerful analytical techniques for the structural validation of this class of compounds. As a Senior Application Scientist, my objective is to delve into the "why" behind experimental choices, offering a self-validating framework for your research endeavors. While a specific crystal structure for "1-(Azepan-1-yl)-2-bromobutan-1-one" is not publicly available at the time of this writing, this guide will utilize data from structurally analogous compounds to illustrate the principles and expected outcomes, thereby providing a robust roadmap for the characterization of this and similar α-bromo ketone derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional arrangement of atoms in a molecule.[1] It provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for confirming the connectivity and stereochemistry of a synthesized molecule.[1]

The Crystallography Workflow: A Conceptual Overview

The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 1-(Azepan-1-yl)-2-bromobutan-1-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Reduction & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: From Powder to Structure

Part 1: Synthesis and Purification

The synthesis of 1-(azepan-1-yl)-2-bromobutan-1-one derivatives can be achieved through the α-bromination of the corresponding 1-(azepan-1-yl)butan-1-one. This reaction typically involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or bromine in an appropriate solvent.

Part 2: Crystallization – The Critical Step

Obtaining high-quality single crystals is often the most challenging aspect of an X-ray diffraction experiment. For α-bromo ketones, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Part 3: X-ray Diffraction Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Part 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then "solved" using computational methods (direct methods are common for small molecules) to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final, precise atomic coordinates.

Expected Crystallographic Data for an Analogous Brominated Compound

While specific data for the title compound is unavailable, we can look at the crystallographic data for a related brominated organic molecule to understand the expected output. For instance, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene provides key structural parameters.[2]

Parameter(Z)-1-bromo-1-nitro-2-phenylethene[2]Expected for 1-(Azepan-1-yl)-2-bromobutan-1-one Derivative
Crystal SystemOrthorhombicLikely Monoclinic or Orthorhombic
Space GroupPbcaCommon centrosymmetric space groups (e.g., P2₁/c, C2/c)
a (Å)11.5296(6)Dependent on molecular packing
b (Å)7.5013(5)Dependent on molecular packing
c (Å)19.7187(12)Dependent on molecular packing
α, β, γ (°)90, 90, 90α = γ = 90°, β variable for monoclinic
Z (molecules/unit cell)8Typically 2, 4, or 8

This data provides a fingerprint of the crystal packing and symmetry. More importantly, the refined structure would yield precise bond lengths and angles, confirming the presence of the azepane ring, the ketone, and the carbon-bromine bond, as well as the stereochemistry at the chiral center.

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer valuable and often more readily obtainable information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[3][4] For a "1-(Azepan-1-yl)-2-bromobutan-1-one" derivative, both ¹H and ¹³C NMR would be essential.

Expected NMR Spectral Features:

  • ¹H NMR:

    • Signals corresponding to the protons of the azepane ring, likely in the 1.5-3.5 ppm range.

    • A downfield signal for the proton on the bromine-bearing carbon (α-proton), likely in the 4.0-5.0 ppm range.

    • Signals for the ethyl group protons.

  • ¹³C NMR:

    • A downfield signal for the carbonyl carbon, typically in the 190-210 ppm range for ketones.[5]

    • A signal for the carbon attached to the bromine atom.

    • Signals for the carbons of the azepane ring and the ethyl group.

Advantages over X-ray Crystallography:

  • Provides data on the molecule's structure in solution, which can be more relevant to its biological activity.

  • Does not require crystallization.

  • Can provide information on dynamic processes.

Limitations:

  • Does not provide the definitive three-dimensional structure with the same precision as X-ray crystallography.

  • Can be challenging to interpret for complex molecules with overlapping signals.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[6] For a brominated compound like "1-(Azepan-1-yl)-2-bromobutan-1-one", the presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Fragmentation Pattern (Electron Ionization - EI):

A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.

fragmentation Molecule 1-(Azepan-1-yl)-2-bromobutan-1-one [M]+• Fragment1 [Azepane-C=O]+ Molecule->Fragment1 α-cleavage Fragment2 [Br-CH-CH2CH3]+• Molecule->Fragment2 α-cleavage Fragment4 [O=C-CH(Br)-CH2CH3]+ Molecule->Fragment4 α-cleavage Fragment3 [Azepane]+• Fragment1->Fragment3 Loss of CO

Sources

Comparative

A Comparative Benchmarking Guide to 1-(Azepan-1-yl)-2-bromobutan-1-one: A Novel Azepane Scaffold in Drug Discovery

This guide provides a comprehensive framework for the comparative benchmarking of the novel chemical entity, 1-(Azepan-1-yl)-2-bromobutan-1-one, against established azepane-based therapeutic agents. The azepane ring, a s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative benchmarking of the novel chemical entity, 1-(Azepan-1-yl)-2-bromobutan-1-one, against established azepane-based therapeutic agents. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique three-dimensional conformation allows for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system applications.[1][3] This document outlines a proposed series of in vitro and in vivo studies designed to elucidate the pharmacological profile of 1-(Azepan-1-yl)-2-bromobutan-1-one and position it within the current landscape of azepane-based therapeutics.

Introduction to the Azepane Scaffold and the Rationale for Benchmarking

The azepane motif's synthetic tractability and conformational flexibility have made it a cornerstone in the development of novel therapeutics.[2] More than 20 drugs containing the azepane ring have received FDA approval for a variety of diseases.[1] Recent research has highlighted the potential of azepane derivatives as potent enzyme inhibitors, particularly in the fields of oncology and immunology. For instance, novel azepane-containing compounds have demonstrated nanomolar inhibitory potency against protein tyrosine phosphatases PTPN2 and PTPN1, key negative regulators in anti-tumor immunity.[4] Furthermore, other derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression, showcasing their potential in cancer therapy.

Given the precedent set by existing azepane-based drugs, any novel compound sharing this scaffold, such as 1-(Azepan-1-yl)-2-bromobutan-1-one, warrants a thorough investigation of its biological activity. Benchmarking against known drugs is a critical step in the early stages of drug discovery.[5] It provides essential context for a new compound's potency, selectivity, and potential therapeutic window, thereby guiding further development and optimization efforts.[6][7]

This guide proposes a benchmarking study comparing 1-(Azepan-1-yl)-2-bromobutan-1-one against two well-characterized azepane-based inhibitors with distinct mechanisms of action: a PTPN2/PTPN1 inhibitor (similar to compound 4 described in recent literature) and a CDK2 inhibitor.[4] The selection of these benchmarks is based on the significant recent advancements and therapeutic interest in these target classes for azepane derivatives.

Proposed Experimental Workflow for Comparative Analysis

The following experimental workflow is designed to provide a comprehensive comparison of 1-(Azepan-1-yl)-2-bromobutan-1-one with the selected benchmark compounds. The workflow progresses from broad cytotoxicity screening to specific enzyme inhibition and target engagement assays, culminating in a proposed in vivo model.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Specific Assays cluster_2 Phase 3: In Vivo Evaluation A Cytotoxicity Screening (MTT Assay) C In Vitro Enzyme Inhibition Assays (PTPN2/PTPN1 & CDK2) A->C Proceed if cytotoxic B Selection of Cancer Cell Lines (e.g., HepG2, MCF7, HCT116) B->A D Determination of IC50 Values C->D E Target Affinity & Selectivity Profiling D->E F Tumor Xenograft Model (Immunocompromised Mice) E->F Proceed if potent & selective G Evaluation of Anti-Tumor Efficacy F->G

Caption: Proposed experimental workflow for benchmarking 1-(Azepan-1-yl)-2-bromobutan-1-one.

Detailed Experimental Protocols

Phase 1: Cytotoxicity Screening using MTT Assay

The initial step in characterizing a novel compound is to assess its general cytotoxicity against a panel of human cancer cell lines.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for measuring cell viability and is a crucial tool for preliminary screening of potential anticancer agents.

Protocol:

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., HepG2 - liver, MCF7 - breast, HCT116 - colon) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Preparation and Treatment:

    • Stock solutions of 1-(Azepan-1-yl)-2-bromobutan-1-one and benchmark drugs are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • The culture medium is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

    • The medium is then removed, and DMSO is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control.

    • The half-maximal inhibitory concentration (IC50) values are determined by plotting a dose-response curve.

Phase 2: In Vitro Enzyme Inhibition Assays

Based on the cytotoxicity results, the next phase focuses on determining if the observed effects are due to the inhibition of specific molecular targets. In this proposed study, we will investigate the inhibitory activity of 1-(Azepan-1-yl)-2-bromobutan-1-one against PTPN2, PTPN1, and CDK2.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human PTPN2, PTPN1, and CDK2/cyclin A complexes are expressed and purified.

    • Appropriate substrates (e.g., a phosphorylated peptide for phosphatases, a protein substrate for the kinase) are prepared in assay buffer.

  • Compound Preparation:

    • The test compound and benchmarks are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Reaction:

    • The enzyme, substrate, and inhibitor are incubated together in a microplate at 37°C for a specified duration.

  • Detection:

    • For phosphatase assays, the release of inorganic phosphate is quantified.

    • For the kinase assay, ATP consumption or substrate phosphorylation is measured using a fluorescence- or luminescence-based method.

  • Data Analysis:

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Phase 3: In Vivo Tumor Xenograft Model

Should 1-(Azepan-1-yl)-2-bromobutan-1-one demonstrate potent and selective activity in the in vitro assays, its anti-tumor efficacy would be evaluated in an in vivo model.

Protocol:

  • Animal Model and Tumor Implantation:

    • Immunocompromised mice (e.g., nude or SCID) are used.

    • Human cancer cells from the most sensitive cell line identified in Phase 1 are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Treatment:

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The test compound is administered (e.g., orally or intraperitoneally) at a predetermined dosage and schedule.

  • Monitoring and Endpoint Analysis:

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and weighed to determine the anti-tumor efficacy compared to the control group.

Comparative Data Presentation (Hypothetical)

The following tables present hypothetical data to illustrate how the results of this benchmarking study would be presented for clear comparison.

Table 1: Cytotoxicity (IC50, µM) in Human Cancer Cell Lines

CompoundHepG2 (Liver)MCF7 (Breast)HCT116 (Colon)
1-(Azepan-1-yl)-2-bromobutan-1-one5.28.112.5
Benchmark PTPN2/N1 Inhibitor2.53.14.0
Benchmark CDK2 Inhibitor1.82.22.9
Doxorubicin (Positive Control)0.50.80.6

Table 2: In Vitro Enzyme Inhibition (IC50, nM)

CompoundPTPN2PTPN1CDK2/cyclin A
1-(Azepan-1-yl)-2-bromobutan-1-one>10,000>10,00050.3
Benchmark PTPN2/N1 Inhibitor8.59.2>10,000
Benchmark CDK2 Inhibitor>10,000>10,00015.7

Mechanistic Insights and Signaling Pathways

Understanding the signaling pathways modulated by azepane-based compounds is crucial for their rational development.

PTPN2/PTPN1 Inhibition Pathway

PTPN2 and PTPN1 are negative regulators of the JAK-STAT and T-cell receptor (TCR) signaling pathways. Inhibition of these phosphatases by azepane-based compounds enhances the phosphorylation and activation of key signaling molecules, leading to increased T-cell activation and proliferation, which promotes an anti-tumor immune response.

ptpn_pathway Azepane-based\nPTPN2/N1 Inhibitor Azepane-based PTPN2/N1 Inhibitor PTPN2_N1 PTPN2/PTPN1 Azepane-based\nPTPN2/N1 Inhibitor->PTPN2_N1 inhibits JAK_STAT JAK-STAT Pathway PTPN2_N1->JAK_STAT dephosphorylates (inhibits) TCR TCR Signaling PTPN2_N1->TCR dephosphorylates (inhibits) T_Cell T-Cell Activation & Proliferation JAK_STAT->T_Cell TCR->T_Cell Immunity Anti-Tumor Immunity T_Cell->Immunity

Caption: PTPN2/PTPN1 inhibition pathway by azepane derivatives.

CDK2 Inhibition Pathway

CDK2, in complex with cyclins, phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and progression through the G1/S checkpoint of the cell cycle. Azepane-based CDK2 inhibitors block this phosphorylation, causing cell cycle arrest and preventing cancer cell proliferation.

cdk2_pathway Azepane-based\nCDK2 Inhibitor Azepane-based CDK2 Inhibitor CDK2 CDK2/cyclin Azepane-based\nCDK2 Inhibitor->CDK2 inhibits Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases Cell_Cycle G1/S Progression E2F->Cell_Cycle Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation

Caption: CDK2 inhibition pathway by azepane derivatives.

Conclusion and Future Directions

This guide outlines a rigorous and systematic approach to benchmarking the novel compound 1-(Azepan-1-yl)-2-bromobutan-1-one. The proposed experimental framework, from initial cytotoxicity screening to target-specific assays and in vivo evaluation, will provide a comprehensive understanding of its pharmacological profile. The hypothetical data suggests that this particular compound may act as a selective CDK2 inhibitor, warranting further investigation into its mechanism of action and potential as a targeted cancer therapeutic.

The versatility of the azepane scaffold continues to be a rich source for the discovery of new therapeutic agents. Future research on 1-(Azepan-1-yl)-2-bromobutan-1-one should focus on optimizing its structure to improve potency and selectivity, as well as conducting detailed pharmacokinetic and pharmacodynamic studies. The continued application of robust benchmarking protocols will be instrumental in advancing promising azepane-based compounds from the laboratory to the clinic.

References

  • The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile - Benchchem.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem.
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  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed.
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  • Update on in vitro cytotoxicity assays for drug development - ResearchG
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Azepan-1-yl)-2-bromobutan-1-one

This document provides essential safety and logistical information for the proper handling and disposal of 1-(Azepan-1-yl)-2-bromobutan-1-one. As a research chemical, particularly an alpha-bromo ketone derivative, this c...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 1-(Azepan-1-yl)-2-bromobutan-1-one. As a research chemical, particularly an alpha-bromo ketone derivative, this compound requires stringent adherence to hazardous waste protocols to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety principles and regulatory compliance.

Part 1: Core Directive - Understanding the Compound

1-(Azepan-1-yl)-2-bromobutan-1-one is a halogenated organic compound. While specific toxicological data for this exact molecule is not widely published, its chemical structure, featuring an alpha-bromo ketone moiety, provides a clear basis for hazard assessment. Alpha-bromo ketones are a class of compounds known for their reactivity and biological activity. They are electrophilic and can act as alkylating agents.[1][2] This reactivity makes them useful in synthesis but also necessitates careful handling and disposal.[3][4]

The primary hazards are associated with this functional group, which is often responsible for skin and eye irritation, respiratory tract irritation, and potential lachrymatory effects.[5][6] Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic compound .[7][8] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are typically regulated as hazardous waste.[9][10]

Chemical Profile: 1-(Azepan-1-yl)-2-bromobutan-1-one
CAS Number 1172770-52-3[11]
Molecular Formula C₁₀H₁₈BrNO[11]
Molecular Weight 248.16 g/mol [11]
Functional Groups Alpha-bromo ketone, Tertiary amide (Azepane)
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potential Alkylating Agent, Toxic to Aquatic Life.[5][12][13]
Waste Classification Regulated Hazardous Waste (Halogenated Organic Compound)[14]

Part 2: Scientific Integrity - The Disposal Protocol

The proper disposal of 1-(Azepan-1-yl)-2-bromobutan-1-one is not merely a suggestion but a regulatory and safety mandate. The following protocol is designed as a self-validating system to ensure compliance and safety from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE. The causality is simple: prevent all routes of exposure—inhalation, skin contact, and ingestion.

  • Engineering Controls : Always handle 1-(Azepan-1-yl)-2-bromobutan-1-one and its waste inside a certified chemical fume hood to minimize inhalation exposure.[12]

  • Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile gloves, double-gloved). Discard gloves immediately if contamination occurs and wash hands thoroughly.

  • Body Protection : A flame-resistant lab coat and closed-toe shoes are required.

Step 2: Waste Minimization

The most effective disposal strategy begins with waste minimization. This reduces both cost and risk.[15]

  • Source Reduction : Order and prepare only the minimum quantity of 1-(Azepan-1-yl)-2-bromobutan-1-one required for your experiments.[15]

  • Inventory Management : Maintain a clear and updated inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[16]

Step 3: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes must never be mixed, as this can lead to dangerous reactions.

  • Designate a Waste Stream : Establish a dedicated waste container for "Halogenated Organic Waste." 1-(Azepan-1-yl)-2-bromobutan-1-one must not be mixed with non-halogenated organic solvents or aqueous waste.[16]

  • Incompatibilities : Do not mix this waste with strong bases or strong oxidizing agents, as alpha-bromo ketones can react with them.[12][17] Acids should also be kept separate from bases.[18]

  • Select an Appropriate Container :

    • Use a clean, leak-proof container made of a compatible material, such as glass or high-density polyethylene (HDPE).[19]

    • Ensure the container has a secure, screw-top lid to prevent leaks and evaporation.[19]

    • The container must be in good condition, free of cracks or degradation.

Step 4: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and prevents dangerous unknowns in the laboratory.[18][19]

  • Labeling : As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "1-(Azepan-1-yl)-2-bromobutan-1-one ".

    • A clear statement of the hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").[13]

    • The accumulation start date (the date the first waste is added).

  • Storage (Satellite Accumulation Area) :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15]

    • The SAA must be under the control of the laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.[15]

    • Store the container in a secondary containment bin or tray to catch any potential leaks.[16]

    • Never accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Step 5: Disposal of Contaminated Materials

Any materials that come into contact with 1-(Azepan-1-yl)-2-bromobutan-1-one are also considered hazardous waste.

  • Solid Waste : Used gloves, weigh boats, absorbent pads, and other contaminated disposable labware must be collected in a separate, clearly labeled solid hazardous waste container ("Halogenated Solid Waste").

  • Empty Containers : The original container of 1-(Azepan-1-yl)-2-bromobutan-1-one must be disposed of as hazardous waste. Do not attempt to rinse it for regular disposal, as it held a potentially acutely hazardous substance.[9]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Request Pickup : Once the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation : Complete any required waste pickup forms or manifests as instructed by your EHS office.

Part 3: Visualization & Logic

To ensure a clear understanding of the disposal workflow, the following diagram outlines the critical decision points and procedural steps.

G Disposal Workflow for 1-(Azepan-1-yl)-2-bromobutan-1-one start Waste Generation: 1-(Azepan-1-yl)-2-bromobutan-1-one hazard_id Step 1: Hazard Identification - Alpha-bromo ketone (Irritant, Reactive) - Halogenated Organic (Regulated Waste) start->hazard_id ppe Step 2: Don Appropriate PPE - Fume Hood - Goggles & Face Shield - Chemical-Resistant Gloves hazard_id->ppe segregation Step 3: Waste Segregation Is it pure or in a halogenated solvent? ppe->segregation container_halo Step 4: Container Selection - Use designated 'Halogenated Organic Waste' container. - Glass or HDPE, sealed lid. segregation->container_halo  Yes   container_incompatible STOP! Do not mix with non-halogenated, -aqueous, or reactive waste. Consult EHS. segregation->container_incompatible  No   labeling Step 5: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name & Hazards - Accumulation Start Date container_halo->labeling storage Step 6: Store in SAA - At/near point of generation - In secondary containment - Keep container closed labeling->storage ehs_pickup Step 7: Request EHS Pickup - Complete required paperwork - Transfer custody to EHS storage->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Decision workflow for the safe segregation and disposal of 1-(Azepan-1-yl)-2-bromobutan-1-one.

References

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  • 1-BROMOBUTANE . CAMEO Chemicals. Link

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  • 1-Bromobutane - SAFETY DATA SHEET . Breckland Scientific. Link

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  • 1172770-52-3|1-(Azepan-1-yl)-2-bromobutan-1-one . BLDpharm. Link

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Handling

A Senior Application Scientist's Guide to Handling 1-(Azepan-1-yl)-2-bromobutan-1-one

This document provides essential safety and handling protocols for 1-(Azepan-1-yl)-2-bromobutan-1-one (CAS No. 1172770-52-3).[1] As specific hazard data for this compound is not extensively published, these guidelines ar...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 1-(Azepan-1-yl)-2-bromobutan-1-one (CAS No. 1172770-52-3).[1] As specific hazard data for this compound is not extensively published, these guidelines are established based on the well-documented risks associated with analogous chemical structures, specifically α-bromo ketones and alkyl bromides. A conservative approach is therefore essential to ensure personnel safety.

The core reactive feature of this molecule is the α-bromo ketone moiety. Compounds in this class are known to be potent lachrymators, irritants, and are often corrosive, capable of causing severe skin burns and eye damage.[2][3][4] The recommendations that follow are designed to mitigate these risks through a combination of engineering controls, rigorous operational procedures, and appropriate personal protective equipment (PPE).

Hazard Assessment & The Hierarchy of Controls

Before any handling, a thorough risk assessment is mandatory. The primary anticipated hazards include:

  • Severe Skin and Eye Damage: Direct contact with α-bromo ketones can cause chemical burns.[2]

  • Respiratory Irritation: Vapors or aerosols are likely to be irritating to the respiratory system.[4][5]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4]

To mitigate these risks, we employ the hierarchy of controls. PPE, while critical, is the final line of defense. It must be used in conjunction with engineering and administrative controls.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to control vapor inhalation.[6] A safety shower and eyewash station must be immediately accessible.[2]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Minimize the quantity of material handled and restrict access to authorized personnel only.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is based on preventing contact with a potentially corrosive and toxic liquid.[7] The following table summarizes the minimum required PPE for handling 1-(Azepan-1-yl)-2-bromobutan-1-one.

Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that seal to the face are mandatory to prevent liquid splashes from reaching the eyes.[8] A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers or potential reactions.[7][8]
Hand Double Gloving: Nitrile (inner) + Neoprene or Butyl (outer)A single pair of gloves is not sufficient protection. The inner nitrile glove provides dexterity and a secondary barrier. The outer, more robust glove (e.g., neoprene or butyl rubber) offers extended protection against alkyl bromides and ketones.[7][9] Always check glove manufacturer's compatibility charts.
Body Chemical-Resistant Lab CoatA standard cotton lab coat is not adequate. A lab coat made of a chemical-resistant material like polyester or a disposable Tyvek suit is required to prevent skin contact from spills.[7][10] The coat must have long sleeves with tight-fitting cuffs.
Foot Closed-toe, Chemical-Resistant ShoesShoes must be made of a non-porous material, such as leather, to prevent absorption of spills. Canvas shoes, sandals, or any open-toed footwear are strictly prohibited.[8]
Respiratory As needed, based on risk assessmentWhile all work should be in a fume hood, if there is a risk of aerosol generation or if engineering controls fail, a respirator (e.g., an air-purifying respirator with an organic vapor cartridge) may be necessary.[8] This requires prior medical clearance and fit-testing.

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

Preparation & Donning PPE:

  • Verify the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Post warning signs indicating the hazards of the material being handled.

  • Don PPE in the correct order as illustrated in the workflow below.

PPE_Donning_Workflow cluster_donning Donning (Putting On) PPE Don1 Lab Coat Don2 Inner Gloves (Nitrile) Don1->Don2 Don3 Outer Gloves (Neoprene/Butyl) Don2->Don3 Don4 Goggles & Face Shield Don3->Don4 Waste_Disposal_Decision_Tree Start Waste Generated IsLiquid Is the waste primarily liquid? Start->IsLiquid IsHalogenated Is it a halogenated organic? IsLiquid->IsHalogenated Yes SolidWaste Collect in 'Contaminated Solid Waste' Container IsLiquid->SolidWaste No (Solid) HalogenatedLiquid Collect in 'Halogenated Organic Liquid Waste' Container IsHalogenated->HalogenatedLiquid Yes NonHalogenatedLiquid Collect in 'Non-Halogenated Organic Liquid Waste' Container IsHalogenated->NonHalogenatedLiquid No

Fig 2. Decision Tree for Waste Segregation.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [2][11]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5][12]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [11][12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [2][5] Always have the Safety Data Sheet (SDS) for a related compound, such as 1-bromo-2-butanone, available for emergency responders. [4]

References

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azepan-1-yl)-2-bromobutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Azepan-1-yl)-2-bromobutan-1-one
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